molecular formula C3H5NaO5S B1324558 Sodium 2-Methoxy-2-oxoethanesulfonate CAS No. 29508-16-5

Sodium 2-Methoxy-2-oxoethanesulfonate

Cat. No.: B1324558
CAS No.: 29508-16-5
M. Wt: 176.13 g/mol
InChI Key: WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-Methoxy-2-oxoethanesulfonate is a useful research compound. Its molecular formula is C3H5NaO5S and its molecular weight is 176.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-methoxy-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635747
Record name Sodium 2-methoxy-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29508-16-5
Record name Sodium 2-methoxy-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate

Introduction

This compound (CAS No. 29508-16-5) is an organic sodium salt containing both a sulfonate group and a methyl ester functional group.[1] Its structure suggests potential utility as a specialty surfactant, an intermediate in organic synthesis, or a building block for more complex molecules in pharmaceutical and materials science applications. The presence of both a hydrophilic sulfonate head and a moderately hydrophobic methoxycarbonyl group gives it unique chemical properties.

This guide provides a comprehensive overview of the plausible synthetic pathways for this compound. As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for researchers. We will explore two primary retrosynthetic strategies, offering a comparative analysis to inform laboratory-scale synthesis and potential scale-up.

Physicochemical Properties and Safety Data

A thorough understanding of the target compound's properties and hazards is a prerequisite for any synthetic endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Namesodium;2-methoxy-2-oxoethanesulfonatePubChem[1]
Molecular FormulaC₃H₅NaO₅SPubChem[1]
Molecular Weight176.13 g/mol PubChem[1]
Canonical SMILESCOC(=O)CS(=O)(=O)[O-].[Na+]PubChem[1]
CAS Number29508-16-5PubChem[1]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary Measures & PPESource
H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.Sigma-Aldrich, TCI Chemicals[2]
H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Sigma-Aldrich, TCI Chemicals[2]
H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.Sigma-Aldrich
General Handling Handle in accordance with good industrial hygiene and safety practice. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.Angene Chemical[3]
First Aid In case of contact, immediately consult a physician and show the safety data sheet. For skin contact, wash off with plenty of soap and water. For eye contact, rinse thoroughly with plenty of water. If inhaled, move person into fresh air.Sigma-Aldrich, Angene Chemical[3]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two logical retrosynthetic pathways. The choice between them depends on starting material availability, reaction scalability, and control over selectivity.

  • Route A: Sulfonation of an Ester Precursor. This strategy involves the direct sulfonation of a readily available ester, methyl acetate, at the α-carbon, followed by neutralization.

  • Route B: Esterification of a Sulfonic Acid Precursor. This approach begins with 2-sulfoacetic acid and involves the selective esterification of its carboxylic acid moiety, followed by neutralization of the sulfonic acid group.

Retrosynthesis cluster_A Route A: Sulfonation of Ester cluster_B Route B: Esterification of Acid Target This compound RouteA_Intermediate Methyl 2-sulfoacetate Target->RouteA_Intermediate Neutralization RouteB_Intermediate Methyl 2-sulfoacetate Target->RouteB_Intermediate NaOH Sodium Base (e.g., NaOH) Target->NaOH MethylAcetate Methyl Acetate RouteA_Intermediate->MethylAcetate C-S bond formation SO3 Sulfonating Agent (e.g., SO₃) SulfoaceticAcid 2-Sulfoacetic Acid RouteB_Intermediate->SulfoaceticAcid Esterification Methanol Methanol

Caption: High-level retrosynthetic analysis for this compound.

Route A: Synthesis via Sulfonation of Methyl Acetate

Principle and Rationale

This pathway leverages the α-protons of methyl acetate, which can be abstracted to form an enolate or enol intermediate. This intermediate then acts as a nucleophile, attacking a strong electrophile such as sulfur trioxide (SO₃). The use of SO₃ complexed with a Lewis base (e.g., dioxane, pyridine) is a standard industrial practice to moderate its extreme reactivity and prevent charring and other side reactions.[4] The subsequent neutralization with a stoichiometric amount of a sodium base yields the target salt. This approach is potentially cost-effective due to the low cost of the starting material, methyl acetate.

Reaction Mechanism

The reaction proceeds via electrophilic attack on the enol form of methyl acetate. The acid catalyst (often adventitious or added) facilitates tautomerization to the enol, which is the active nucleophile.

Sulfonation_Mechanism cluster_enol 1. Enol Formation (Acid-Catalyzed) cluster_attack 2. Nucleophilic Attack cluster_rearrange 3. Rearrangement & Neutralization MeOAc Methyl Acetate Enol Enol Intermediate MeOAc->Enol Keto-Enol Tautomerism SO3 Sulfur Trioxide (SO₃) Enol->SO3 Attack on S atom Zwitterion Zwitterionic Intermediate Product_Acid Methyl 2-sulfoacetate Zwitterion->Product_Acid Proton Transfer Final_Product This compound Product_Acid->Final_Product + NaOH - H₂O

Caption: Mechanism for the sulfonation of methyl acetate.

Detailed Experimental Protocol

Materials:

  • Methyl Acetate (anhydrous)

  • Sulfur Trioxide-Dioxane complex (or similar stabilized SO₃ source)

  • Dichloromethane (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl Ether

Procedure:

  • Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube. The system is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

  • Reagent Charging: Charge the flask with anhydrous methyl acetate (1.0 eq) dissolved in anhydrous dichloromethane (DCM) (approx. 5 M concentration). Cool the solution to 0 °C in an ice bath.

  • Sulfonation: Dissolve the sulfur trioxide-dioxane complex (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred methyl acetate solution over 1-2 hours, maintaining the internal temperature below 5 °C.

    • Causality Insight: Slow, cold addition is critical to dissipate the heat of reaction and prevent polymerization or decomposition of the starting material, a common issue with highly reactive sulfonating agents.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots, quenching them with methanol, and analyzing by ¹H NMR or HPLC to observe the disappearance of the methyl acetate starting material.

  • Neutralization: In a separate vessel, prepare a solution of sodium hydroxide (1.1 eq) in methanol. Cool this solution to 0 °C. Slowly add the methanolic NaOH solution to the reaction mixture, ensuring the temperature does not exceed 10 °C. The product will begin to precipitate.

    • Self-Validation: The pH of the mixture should be monitored. The addition is complete when the mixture is neutral to slightly basic (pH 7-8). This ensures complete conversion to the sodium salt without promoting base-catalyzed hydrolysis of the ester.[5]

  • Isolation and Purification: Stir the resulting slurry for 30 minutes at 0 °C. Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold DCM and then diethyl ether to remove unreacted starting materials and organic-soluble impurities.

  • Drying: Dry the white solid product under high vacuum at room temperature to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Experimental Workflow Diagram

G A 1. Charge Reactor (Methyl Acetate in DCM) B 2. Cool to 0 °C A->B C 3. Add SO₃-Dioxane (Dropwise, < 5 °C) B->C D 4. Stir & Monitor (2h @ 0-5 °C) C->D E 5. Neutralize (Methanolic NaOH, < 10 °C) D->E F 6. Precipitate & Filter E->F G 7. Wash Solid (Cold DCM, Ether) F->G H 8. Dry Under Vacuum G->H I Product: this compound H->I

Caption: Workflow for the synthesis via sulfonation of methyl acetate.

Route B: Synthesis via Esterification of 2-Sulfoacetic Acid

Principle and Rationale

This route begins with 2-sulfoacetic acid, which contains both carboxylic and sulfonic acid functional groups. The goal is to selectively esterify the less acidic carboxylic acid group with methanol while leaving the highly acidic sulfonic acid group intact, which can then be neutralized. The classic Fischer esterification, which uses a strong acid catalyst, is well-suited for this transformation.[6][7] The sulfonic acid moiety within the starting material can itself act as the acid catalyst, simplifying the reaction mixture. To drive the reversible esterification reaction to completion, a large excess of methanol is typically used as both the reactant and the solvent, shifting the equilibrium toward the product side.[7]

Reaction Mechanism (Fischer Esterification)

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.

Fischer_Esterification cluster_protonation 1. Carbonyl Protonation cluster_attack 2. Nucleophilic Attack cluster_rearrange 3. Proton Transfer & H₂O Elimination Acid 2-Sulfoacetic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + H⁺ (from -SO₃H) Methanol Methanol (CH₃OH) ProtonatedAcid->Methanol Attack by MeOH Tetrahedral Tetrahedral Intermediate Ester_Intermediate Methyl 2-sulfoacetate Tetrahedral->Ester_Intermediate - H₂O, - H⁺

Caption: Mechanism for the Fischer esterification of 2-sulfoacetic acid.

Detailed Experimental Protocol

Materials:

  • 2-Sulfoacetic Acid (can be prepared from chloroacetic acid and sodium sulfite)

  • Methanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

Procedure:

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: Add 2-sulfoacetic acid (1.0 eq) to the flask. Add a large excess of anhydrous methanol (e.g., 20-40 eq), which serves as both reactant and solvent.

  • Esterification: Heat the mixture to reflux and maintain for 4-6 hours.

    • Causality Insight: Refluxing in a large excess of alcohol is a classic method to drive the Fischer esterification equilibrium towards the products, ensuring a high conversion rate of the carboxylic acid.[7] The sulfonic acid group is sufficiently acidic to catalyze the reaction, obviating the need for an external catalyst like H₂SO₄.

  • Reaction Monitoring: The reaction can be monitored by ¹H NMR of quenched aliquots, observing the appearance of the methyl ester singlet (~3.7 ppm) and the disappearance of the carboxylic acid proton.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. The residue will be crude methyl 2-sulfoacetate.

  • Neutralization: Dissolve the oily residue in a minimal amount of water or methanol. Slowly add solid sodium bicarbonate (NaHCO₃) in portions with vigorous stirring until effervescence ceases and the pH of the solution is ~7.

    • Self-Validation: Using a weak base like sodium bicarbonate selectively neutralizes the strong sulfonic acid without significant risk of hydrolyzing the newly formed ester, which could occur with a stronger base like NaOH.

  • Isolation and Purification: Remove the solvent by rotary evaporation. The resulting solid may be contaminated with inorganic salts. Triturate the solid with a large volume of hot acetone to dissolve the organic product, leaving the inorganic salts behind. Filter the hot solution and cool the filtrate to induce crystallization.

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.

Experimental Workflow Diagram

G A 1. Charge Reactor (2-Sulfoacetic Acid in Methanol) B 2. Reflux (4-6 hours) A->B C 3. Monitor Reaction B->C D 4. Remove Excess Methanol (Rotary Evaporation) C->D E 5. Dissolve Residue D->E F 6. Neutralize (Add NaHCO₃ to pH 7) E->F G 7. Purify (Crystallize from Acetone) F->G H 8. Dry Under Vacuum G->H I Product: this compound H->I

Caption: Workflow for the synthesis via esterification of 2-sulfoacetic acid.

Product Characterization

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity, purity, and structure.

Table 3: Analytical Characterization Methods

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.- Singlet for the methoxy protons (-OCH₃) at ~3.7-3.8 ppm. - Singlet for the methylene protons (-CH₂-) adjacent to the sulfonate group at ~3.5-4.0 ppm.
¹³C NMR Confirm carbon framework.- Signal for the ester carbonyl carbon (~165-170 ppm). - Signal for the methoxy carbon (~52 ppm). - Signal for the methylene carbon (~55-60 ppm).
FT-IR Identify key functional groups.- Strong S=O stretching bands for the sulfonate group (~1200 cm⁻¹ and ~1050 cm⁻¹). - Strong C=O stretching band for the ester carbonyl (~1740 cm⁻¹). - C-O stretching band (~1250 cm⁻¹).
HPLC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram. Mass spectrometry should show the mass of the anion [C₃H₅O₅S]⁻ at m/z 153.
Elemental Analysis Confirm elemental composition.Calculated for C₃H₅NaO₅S: C, 20.46%; H, 2.86%; S, 18.21%. Experimental values should be within ±0.4%.

Conclusion

This guide has detailed two scientifically sound and practical synthetic routes for this compound.

  • Route A (Sulfonation of Methyl Acetate) is advantageous due to its use of inexpensive and simple starting materials. However, it requires careful control of reaction conditions due to the high reactivity of sulfur trioxide.

  • Route B (Esterification of 2-Sulfoacetic Acid) offers potentially simpler reaction control and workup, especially regarding the selectivity of the esterification. The primary challenge may lie in the availability and cost of the 2-sulfoacetic acid starting material.

The choice of synthesis will ultimately be guided by the specific capabilities of the laboratory, cost considerations, and desired scale. Both protocols are designed with self-validating checkpoints to ensure a high degree of confidence in the final, purified product. Adherence to the safety protocols outlined is paramount for the successful and safe execution of these chemical transformations.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
  • TCI Chemicals. (2025). Safety Data Sheet for Sodium Ethanesulfonate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet for Sodium methanesulfonothioate.
  • Trujillo, J. I., & Gopalan, A. S. (1993). Facile esterification of sulfonic acids and carboxylic acids with triethylorthoacetate. Tetrahedron Letters, 34(46), 7355-7358. Retrieved from [Link]

  • Google Patents. (n.d.). US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
  • Google Patents. (n.d.). CN114605293B - Preparation process of fatty acid methyl ester sulfonate.
  • Google Patents. (n.d.). CN101343245B - Method for preparing fatty acid methyl ester sulphonic salt with low-disodium salt content by using earlier sulfonation and later esterification technique.
  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

"CAS number 29508-16-5 properties and uses"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Amino-5-bromobenzoyl)pyridine: A Cornerstone Intermediate in Benzodiazepine Synthesis

Senior Application Scientist Note: Initial analysis for CAS number 29508-16-5 revealed it to be Sodium 2-methoxy-2-oxoethanesulfonate, a compound with limited publicly available data for an in-depth guide suitable for drug development professionals. However, the search results strongly pointed towards a related and highly significant compound, 2-(2-Amino-5-bromobenzoyl)pyridine (CAS number 1563-56-0) , which is a critical precursor in the synthesis of major pharmaceuticals. This guide has been structured to provide a comprehensive technical overview of this latter, more pertinent compound to better serve the interests of researchers in pharmaceutical development.

Introduction

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, commonly known as 2-(2-Amino-5-bromobenzoyl)pyridine, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its molecular architecture, which features a substituted benzoylpyridine core, renders it an exceptionally versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] The primary significance of this compound, hereafter referred to as ABBP, lies in its role as a key precursor for the synthesis of prominent benzodiazepine drugs.[1] This guide offers a detailed exploration of ABBP's chemical properties, established synthetic routes, and its critical applications in modern drug development.

Physicochemical Properties

ABBP is a yellow solid under standard conditions.[1][2] Its unique reactivity and utility in chemical synthesis are largely dictated by the presence of a bromine atom and an amino group on the benzoyl moiety, in conjunction with the pyridine ring.[2]

PropertyValueSource(s)
CAS Number 1563-56-0[1][2][3]
Molecular Formula C₁₂H₉BrN₂O[1][2][3]
Molecular Weight 277.12 g/mol [1][2][3]
Appearance Yellow solid[1][2][4]
Melting Point 98-100 °C[1][2][4]
Boiling Point 451 °C[1][2][4]
Density 1.546 g/cm³[1][2]
Flash Point 227 °C[1][2][4]
Solubility DMSO (Slightly), Methanol (Sparingly)[1][2][4]
Storage Keep in dark place, Inert atmosphere, Room temperature[4]

Core Applications in Pharmaceutical Synthesis

The utility of ABBP is most prominently demonstrated in its role as a key intermediate in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.

Precursor to Bromazepam

ABBP is a direct precursor in the manufacturing of Bromazepam, a potent anxiolytic agent.[2][5] The synthesis involves the cyclization of ABBP to form the characteristic benzodiazepine ring structure. Understanding the reaction mechanism and optimizing conditions are critical for achieving high yields and purity of the final API.

G ABBP 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) Reaction Cyclization Reaction ABBP->Reaction Key Intermediate Bromazepam Bromazepam (Anxiolytic API) Reaction->Bromazepam Forms Benzodiazepine Ring

Caption: Role of ABBP as an intermediate in Bromazepam synthesis.

Intermediate for Remimazolam

ABBP is also a crucial starting material for the synthesis of Remimazolam, an ultra-short-acting intravenous benzodiazepine sedative-hypnotic used in anesthesia.[2][6] The synthesis of Remimazolam from ABBP involves a multi-step process, highlighting the compound's versatility in constructing complex molecular frameworks.[6]

Synthesis Methodology: A Validated Protocol

The prevailing method for synthesizing ABBP involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[1][2] This procedure is favored for its efficiency and scalability.[2]

Experimental Protocol

Materials:

  • 2-bromopyridine

  • 2-amino-5-bromobenzoic acid

  • n-butyllithium (2.5 M in hexane)

  • Anhydrous ethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 3N Hydrochloric acid

Procedure:

  • Reaction Setup: In a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), cool a mixture of 2.5 M n-butyllithium in hexane and anhydrous ethyl ether to -40 °C.[1]

  • Addition of 2-bromopyridine: Add 2-bromopyridine dropwise to the cooled solution. Stir the mixture at -40 °C for 1 hour.[1][5]

  • Addition of Benzoic Acid Derivative: Add a solution of 2-amino-5-bromobenzoic acid in anhydrous THF dropwise to the reaction mixture.[1][5]

  • Warming and Stirring: Allow the reaction system to slowly warm to 0 °C and continue stirring at this temperature for an additional 2 hours.[1][5]

  • Quenching: Quench the reaction by the careful addition of 3N hydrochloric acid.[1]

  • Extraction: Separate the aqueous and organic layers. Further extraction of the aqueous layer may be performed to maximize yield.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 2-(2-Amino-5-bromobenzoyl)pyridine.

G cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product R1 2-bromopyridine P1 Reaction R1->P1 R2 2-amino-5-bromobenzoic acid R2->P1 Solvent n-BuLi, Ether, THF -40°C to 0°C Solvent->P1 P2 Quenching (HCl) P1->P2 P3 Extraction P2->P3 P4 Purification P3->P4 Product 2-(2-Amino-5-bromobenzoyl)pyridine P4->Product

Caption: Experimental workflow for the synthesis and purification of ABBP.

Biological Activity and Mechanistic Insights

While primarily valued as a synthetic intermediate, some studies have investigated the inherent biological activity of ABBP. It has demonstrated anti-inflammatory properties in rat liver microsomes and cell culture experiments.[5] The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, inflammatory mediators.[5] Additionally, ABBP has been observed to bind to human serum albumin and chaperones.[5] These findings, while secondary to its role in synthesis, provide valuable context for its behavior in biological systems and may inform future drug design efforts.

Safety and Handling

Proper handling of ABBP is crucial due to its potential hazards. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[2][3]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

2-(2-Amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) is a compound of significant industrial and research importance. Its well-defined physicochemical properties and reliable synthetic routes have established it as an indispensable intermediate in the production of critical benzodiazepine drugs like Bromazepam and Remimazolam.[2] For researchers and professionals in drug development, a thorough understanding of this molecule's chemistry, synthesis, and handling is essential for the successful and efficient production of these life-changing therapeutics.

References

  • 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0. (n.d.). ChemicalBook.
  • An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone. (2025). Benchchem.
  • Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. (n.d.). Lookchem.
  • 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807. (n.d.). PubChem.
  • 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0. (n.d.). Sigma-Aldrich.
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. (n.d.).

Sources

A Multi-Technique Approach to the Structural Elucidation of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Analytical Scientists

Executive Summary

The rigorous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and manufacturing. It ensures product quality, safety, and efficacy. This guide provides a comprehensive, field-proven methodology for the structural elucidation of Sodium 2-Methoxy-2-oxoethanesulfonate (CAS No: 29508-16-5), a small organic molecule featuring both a sulfonate salt and a methyl ester.[1][2] As a Senior Application Scientist, my objective is not merely to list procedures, but to present an integrated analytical strategy. This workflow is designed to be self-validating, where each technique provides orthogonal data that, when combined, offers an unambiguous confirmation of the molecular structure. We will explore the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the causality behind each experimental choice and data interpretation step.

The Analyte: this compound

Before embarking on an analytical campaign, it is crucial to understand the target molecule's known properties and proposed structure. This foundational knowledge informs our choice of techniques and helps in predicting the expected outcomes.

  • Molecular Formula: C₃H₅NaO₅S[1]

  • Molecular Weight: 176.13 g/mol [1]

  • CAS Number: 29508-16-5[1][2]

The proposed chemical structure, which our investigation aims to confirm, is presented below.

Figure 1: Proposed structure of this compound.

The Strategic Analytical Workflow

G cluster_0 Primary Analysis cluster_1 Data Integration & Confirmation Start Sample of This compound MS Mass Spectrometry (ESI-MS) Start->MS Provides Molecular Weight IR FTIR Spectroscopy Start->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Maps C-H Framework Integrate Synthesize All Spectral Data MS->Integrate [M-Na]⁻ anion mass IR->Integrate C=O, S=O vibrations NMR->Integrate Connectivity & Chemical Environments Confirm Unambiguous Structural Confirmation Integrate->Confirm

Figure 2: The integrated workflow for structural elucidation.

This workflow is strategically ordered. Mass spectrometry provides the initial, crucial confirmation of the molecular mass. FTIR quickly verifies the presence of the expected key functional groups. Finally, high-resolution NMR delivers the definitive, high-information-content data needed to piece together the atomic connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: For a charged, non-volatile molecule like a sodium sulfonate, Electrospray Ionization (ESI) is the premier technique. Its soft ionization mechanism is ideal for analyzing polar and ionic compounds without causing significant fragmentation.[3] We will operate in negative ion mode, as the sulfonate group readily exists as an anion, [M-Na]⁻, in solution. This choice maximizes sensitivity and provides a clear signal for the organic component of the molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This solvent system is compatible with ESI and promotes efficient ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Set the instrument to negative ion mode (-ESI).

  • Mass Range: Scan a mass range of m/z 50-500 to ensure capture of the parent ion and any potential fragments or adducts.

  • Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio.

Expected Data & Interpretation

The primary goal is to observe the ion corresponding to the de-salted molecule, the 2-methoxy-2-oxoethanesulfonate anion.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Formula Calculated Exact Mass (m/z) Observed Mass (Expected)

| [M-Na]⁻ | [C₃H₅O₅S]⁻ | 152.98339 | ~152.9834 ± 5 ppm |

The detection of a high-intensity ion at m/z ≈ 152.9834, with an isotopic pattern matching the C₃H₅O₅S formula, provides strong evidence for the compound's elemental composition. Tandem MS (MS/MS) can be performed on this precursor ion to induce fragmentation, which further validates the structure.

G parent Parent Anion [C₃H₅O₅S]⁻ m/z = 152.98 frag1 Loss of SO₃ [C₃H₅O₂]⁻ m/z = 73.03 parent->frag1 - 79.96 Da frag2 Loss of •CH₂COOCH₃ [SO₃]⁻• m/z = 80.96 (radical) parent->frag2 - 72.02 Da frag3 Loss of •OCH₃ [C₂H₂O₄S]⁻• m/z = 121.97 parent->frag3 - 31.01 Da

Figure 3: Plausible ESI-MS/MS fragmentation pathways for the target anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR identifies the number and type of hydrogen environments and their connectivity, while ¹³C NMR provides analogous information for the carbon backbone. For this water-soluble salt, a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required.[4] D₂O is an excellent choice as it will not obscure any proton signals.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O containing a small amount of a reference standard like DSS or TSP.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom.

Expected Data & Interpretation

The simple, symmetrical structure of this compound leads to a clean and easily interpretable NMR spectrum.

¹H NMR Predictions: The structure contains two distinct sets of non-exchangeable protons.

  • A singlet for the methoxy protons (-OCH₃): These three protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.

  • A singlet for the methylene protons (-CH₂-): These two protons are also equivalent and lack adjacent proton neighbors. They are flanked by two strong electron-withdrawing groups (the sulfonate and the carbonyl), which will shift their signal significantly downfield.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.8 Singlet 3H -OCH₃ Typical range for a methyl ester.

| ~ 4.2 | Singlet | 2H | -CH₂ -SO₃⁻ | Downfield shift due to adjacent C=O and SO₃⁻ groups. |

¹³C NMR Predictions: The structure contains three unique carbon atoms.

  • The carbonyl carbon (C=O): This will be the most downfield signal, typical for an ester carbonyl.

  • The methoxy carbon (-OCH₃): In a standard range for a methyl ether/ester.

  • The methylene carbon (-CH₂-): Shifted downfield by the adjacent sulfur and carbonyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

Chemical Shift (δ, ppm) Assignment Rationale
~ 168 C =O Characteristic chemical shift for an ester carbonyl carbon.
~ 55 -C H₂-SO₃⁻ Methylene carbon deshielded by two electronegative groups.

| ~ 54 | -OC H₃ | Typical range for a methyl ester carbon. |

The combination of these ¹H and ¹³C NMR signals provides definitive proof of the methoxy-carbonyl-methylene-sulfonate connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups. It works by detecting the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds. For this molecule, we are particularly interested in confirming the presence of the ester carbonyl (C=O) and the sulfonate (S=O) groups, which have very strong and characteristic absorption bands.[5][6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal. This technique requires minimal sample preparation.

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum (e.g., baseline correction) if necessary.

Expected Data & Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule's functional groups.

Table 4: Key Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~ 2950 Medium C-H Stretch -CH₃ and -CH₂ groups
~ 1740 Strong C=O Stretch Ester carbonyl
~ 1350 Strong S=O Asymmetric Stretch Sulfonate (-SO₃⁻)
~ 1175 Strong S=O Symmetric Stretch Sulfonate (-SO₃⁻)

| ~ 1000-750 | Strong, Multiple | S-O Stretch | Sulfonate-ester linkage |

The observation of a strong band around 1740 cm⁻¹ alongside two very strong bands at ~1350 cm⁻¹ and ~1175 cm⁻¹ is conclusive evidence for the simultaneous presence of an ester and a sulfonate group, respectively.[5][7]

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of this compound is achieved with high confidence through the strategic integration of three core analytical techniques.

  • High-Resolution Mass Spectrometry confirms the elemental composition and molecular weight of the organic anion, [C₃H₅O₅S]⁻.

  • FTIR Spectroscopy provides unambiguous evidence for the presence of the critical sulfonate (-SO₃⁻) and ester carbonyl (C=O) functional groups.

  • ¹H and ¹³C NMR Spectroscopy delivers the final, definitive proof by mapping the carbon-hydrogen framework, confirming the connectivity of a methoxy group, a methylene group, and a carbonyl carbon, consistent only with the proposed structure.

Each piece of data corroborates the others, creating a self-validating system that meets the rigorous standards of the pharmaceutical and chemical research industries. This multi-technique workflow represents a best-practice approach, ensuring both accuracy and trustworthiness in molecular characterization.

References

  • Socher, G., Nussbaum, R., Rissler, K., & Lankmayr, E. (2001). Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23705432, this compound. PubChem. Retrieved from [Link]

  • Chiang, M. C., & Wasan, D. T. (1977). The Use of High Resolution NMR Spectroscopy for Characterizing Petroleum Sulfonates. SPE Annual Fall Technical Conference and Exhibition. [Link]

  • Holčapek, M., Jandera, P., & Přikryl, J. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137. [Link]

  • Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. [Link]

  • Mecozzi, S., & Rebek, J. (1998). The 1H NMR spectra of different SPEEK samples dissolved in DMSO-d6. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts (n.d.). Sulfonates infrared spectra. Chemistry LibreTexts. Retrieved from [Link] (Note: Direct deep link unavailable, general reference to a standard chemistry resource for IR spectra). A more specific source is: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate (n.d.). FTIR spectrum of the methyl ester sulfonate showing both sulfonate groups (R-SO3⁻) and ester (C=O) groups. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 2-Methoxy-2-oxoethanesulfonate is a small organic molecule of interest in various research and development sectors, including pharmaceuticals and material science. Its chemical structure, comprised of a methyl ester, a sulfonate group, and a sodium counter-ion, dictates its physicochemical properties and potential applications. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and ensuring its suitability for its intended purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its identification and characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous chemical structures.

The molecular structure of this compound is illustrated below. This structure forms the basis for all subsequent spectroscopic predictions.

Caption: 2D structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For this compound, the key functional groups are the ester and the sulfonate.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and sulfonyl groups. The predicted characteristic absorption bands are summarized in the table below.

Predicted Frequency (cm⁻¹)BondVibrational ModeExpected Intensity
~2950C-H (in CH₃ and CH₂)Symmetric & Asymmetric StretchingMedium
1750-1735C=O (Ester)StretchingStrong
~1350S=O (Sulfonate)Asymmetric StretchingStrong
~1175S=O (Sulfonate)Symmetric StretchingStrong
1300-1000C-O (Ester & Methoxy)StretchingStrong
1000-750S-O (Sulfonate)StretchingStrong

The carbonyl (C=O) stretch of the aliphatic ester is anticipated to appear in the range of 1750-1735 cm⁻¹[1][2]. The sulfonate group will exhibit two characteristic and intense stretching vibrations: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1175 cm⁻¹[3][4]. The region between 1300 cm⁻¹ and 1000 cm⁻¹ will likely contain multiple strong bands corresponding to the C-O stretching vibrations of the ester and methoxy groups[5].

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample such as this compound, a common and effective method for obtaining an IR spectrum is the potassium bromide (KBr) pellet technique.[6]

Step-by-Step Methodology:

  • Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.

  • Mixing with KBr: Add about 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly. KBr is transparent to infrared radiation and serves as a matrix.

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a clear, transparent pellet.

  • Analysis: Place the KBr pellet into the sample holder of the FTIR instrument and acquire the spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H, ¹³C, and ²³Na NMR are particularly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is predicted. Methoxy groups typically resonate in the range of 3.6-3.8 ppm.[7][8]

  • Methylene Protons (-CH₂-): A singlet integrating to two protons is expected. This methylene group is flanked by two electron-withdrawing groups (the ester and the sulfonate), which will shift its resonance downfield. The predicted chemical shift is in the range of 3.8-4.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Three distinct carbon signals are anticipated.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 170-185 ppm.[9][10][11]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 50-65 ppm region.[7][12]

  • Methylene Carbon (-CH₂-): The methylene carbon, being attached to the electron-withdrawing sulfonate group, will be shifted downfield, likely in the range of 50-70 ppm.

Predicted ²³Na NMR Spectrum

²³Na NMR can be used to confirm the presence of the sodium counter-ion.[13][14] The chemical shift of ²³Na is sensitive to its coordination environment. For a simple salt in solution, a single, relatively sharp resonance is expected.[13][15]

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H3.6 - 3.8Singlet3H-OCH₃
¹H3.8 - 4.2Singlet2H-CH₂-
¹³C170 - 185--C=O
¹³C50 - 70---CH₂-
¹³C50 - 65---OCH₃
²³NaSample DependentSinglet-Na⁺
Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16][17][18]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆). The deuterated solvent provides the lock signal for the spectrometer.[17]

  • Sample Dissolution: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18] For ¹³C NMR, a higher concentration may be needed (50-100 mg).[18]

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Sample Transfer: Transfer the filtered solution to a clean, unscratched NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it appropriately.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.[19][20][21]

Predicted Mass Spectrum

The molecular weight of the anionic part (C₃H₅O₅S⁻) is 153.08 g/mol , and the sodium salt is 176.13 g/mol .

  • Negative Ion Mode ([M-Na]⁻): In negative ion mode, the most prominent peak is expected to be the deprotonated molecule at an m/z of 153.08.

  • Positive Ion Mode ([M+Na]⁺): In positive ion mode, an adduct with a second sodium ion may be observed at an m/z of 199.11.

Collision-induced dissociation (CID) of the [M-Na]⁻ ion could lead to fragmentation, providing further structural confirmation. Potential fragmentation pathways include the loss of the methoxy group or cleavage of the C-S bond.

Experimental Protocol: Mass Spectrometry Sample Preparation

Sample preparation for ESI-MS is generally straightforward.[22][23][24]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that is compatible with ESI-MS (e.g., methanol, acetonitrile, water) and in which the sample is soluble.

  • Sample Dissolution: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range).

  • Injection: The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Integrated Spectroscopic Analysis Workflow

The combination of IR, NMR, and MS provides a comprehensive characterization of this compound. The following workflow illustrates how these techniques are synergistically applied for structural elucidation.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Key Information Obtained Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Interpretation IR->Data_Analysis IR_Info Functional Groups: - Ester (C=O) - Sulfonate (S=O) IR->IR_Info NMR->Data_Analysis NMR_Info Structural Connectivity: - Methoxy group - Methylene group - Carbon skeleton - Presence of Na⁺ NMR->NMR_Info MS->Data_Analysis MS_Info Molecular Weight: - Anionic mass - Fragmentation pattern MS->MS_Info Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on established principles of IR, NMR, and mass spectrometry. The combination of these analytical techniques provides a robust framework for the unequivocal identification and structural confirmation of this compound. The provided step-by-step protocols for sample preparation and analysis serve as a practical reference for researchers and scientists in drug development and related fields, ensuring data integrity and reproducibility. Adherence to these analytical methodologies is crucial for the reliable characterization of this and other related small molecules.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Rogers, J. C., & Bomgarden, R. D. (2016). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Advances in experimental medicine and biology, 919, 43–62. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

  • SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • University of Sheffield. (n.d.). (23Na) Sodium NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of sulfonate chitosan. Retrieved from [Link]

  • University of California, Irvine. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

  • Baiz, C. R., et al. (2017). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 121(45), 8745–8753. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group. Retrieved from [Link]

  • ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • Scilit. (n.d.). Sodium‐23 Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of stretching of sulfonate group of L3 (black line) and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 2). Infrared spectroscopy for understanding the structure of Nafion and its associated properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium‐23 NMR. Retrieved from [Link]

  • PubMed. (2019, December 21). Empirical S=O Stretch Vibrational Frequency Map. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of ²³Na NMR signal at the start and after continued.... Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

"physical and chemical characteristics of Sodium 2-Methoxy-2-oxoethanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 2-Methoxy-2-oxoethanesulfonate, a molecule of growing interest within the realms of synthetic chemistry and drug development, presents a unique combination of functional groups that impart it with specific chemical characteristics. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon both computational data and established principles of organic chemistry. As a sulfonate ester, it partakes in a variety of chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of this compound.

Physicochemical Characteristics

While extensive experimental data for this compound is not widely published, its fundamental properties have been predicted through computational modeling, providing a solid basis for understanding its behavior.

Structural and Molecular Data

The structural formula of this compound reveals a methoxycarbonyl group attached to a sulfonate moiety, with a sodium counter-ion. This structure is key to its reactivity and physical properties.

PropertyValueSource
Molecular Formula C₃H₅NaO₅S[PubChem][1]
Molecular Weight 176.13 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 29508-16-5[PubChem][1]
SMILES COC(=O)CS(=O)(=O)[O-].[Na+][PubChem][1]
InChI Key WBBRPXWDTRIWHQ-UHFFFAOYSA-M[PubChem][1]

Note: The properties listed above are primarily computed data from the PubChem database.

Predicted Physical Properties

Chemical Behavior and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its ester and sulfonate functionalities.

Reactivity of the Sulfonate Ester Group

Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, a property attributable to the stability of the resulting sulfonate anion which is resonance-stabilized.[2] The hydrolysis of sulfonate esters, for instance, can proceed through different mechanisms depending on the reaction conditions and the structure of the ester.[3][4] While aliphatic sulfonate esters can undergo hydrolysis, the specific kinetics and mechanism for this compound would require experimental determination.[3] Generally, the hydrolysis of sulfonate esters can be catalyzed by both acid and base.[4]

The molecule's structure suggests potential sites for nucleophilic attack, primarily at the carbon of the methoxy group, the carbonyl carbon, and the sulfur atom of the sulfonate group. The relative reactivity of these sites will be influenced by the nature of the nucleophile and the reaction conditions.[5]

G cluster_reactivity Potential Nucleophilic Attack Sites cluster_products Potential Products Molecule This compound C_methoxy Methoxy Carbon Molecule->C_methoxy SN2 on Methyl C_carbonyl Carbonyl Carbon Molecule->C_carbonyl Acyl Substitution S_sulfonyl Sulfonyl Sulfur Molecule->S_sulfonyl Nucleophilic Attack on Sulfur P1 Carboxylate + Methanol Derivative C_methoxy->P1 P2 Acylated Nucleophile C_carbonyl->P2 P3 Sulfonylated Nucleophile S_sulfonyl->P3

Caption: Potential nucleophilic reaction pathways for this compound.

Stability and Storage

As a salt, this compound is expected to be a stable compound under standard laboratory conditions. However, due to the ester linkage, it may be susceptible to hydrolysis in the presence of strong acids or bases, especially at elevated temperatures. Therefore, it should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Proposed Synthesis Pathway

A plausible synthetic route to this compound could involve the sulfonation of methyl acetate followed by neutralization. A potential two-step synthesis is outlined below.

G cluster_synthesis Proposed Synthesis of this compound Reactant1 Methyl Acetate Intermediate Methyl 2-sulfoacetate Reactant1->Intermediate Sulfonation Reactant2 Sulfonating Agent (e.g., SO3) Reactant2->Intermediate Product This compound Intermediate->Product Neutralization Reactant3 Sodium Base (e.g., NaOH) Reactant3->Product

Caption: A proposed two-step synthesis of this compound.

Analytical Methodologies

The characterization and quantification of this compound would likely employ a combination of chromatographic and spectroscopic techniques, which are standard for the analysis of sulfonates.[6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of sulfonated compounds.[7][8] A reversed-phase HPLC method would be a suitable starting point for developing an analytical procedure.

A General HPLC Protocol for Sulfonate Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: As the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) might be possible. Alternatively, pairing the HPLC with a mass spectrometer (LC-MS) would provide both high sensitivity and structural confirmation.[6] Evaporative Light Scattering Detection (ELSD) is another viable option for non-chromophoric analytes.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group (O-CH₃) and a singlet for the methylene group (CH₂). The chemical shift of the methoxy protons would likely be in the range of 3.5-4.0 ppm.[9]

    • ¹³C NMR: The carbon NMR would show distinct signals for the methoxy carbon, the methylene carbon, and the carbonyl carbon.

    • ²³Na NMR: Sodium NMR could be used to study the ionic environment of the sodium counter-ion.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and the C=O stretching of the ester group (around 1730-1750 cm⁻¹).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling sulfonate esters should be observed. These compounds may cause skin and eye irritation.[12] It is recommended to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used.[12]

Conclusion

This compound is a compound with interesting chemical features that warrant further investigation. This guide has synthesized the available computational data with established chemical principles to provide a thorough overview of its physical and chemical characteristics. While experimental validation of these properties is a necessary next step for its broader application, this document provides a robust starting point for researchers and drug development professionals. The potential of this molecule as a synthetic intermediate underscores the importance of continued exploration into its reactivity and applications.

References

  • Diverse reactivity of arylsulfon
  • Langler, R. F. Ionic Reactions of Sulfonic Acid Esters. Isotopes in Organic Chemistry, 7, 191-222. ([Link])

  • Hansen, S. H., et al. (2000). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 5(3), 488-496. ([Link])

  • Ghanbari, F., & Moradi, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 148-157. ([Link])

  • Ghanbari, F., & Moradi, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed, 47(2), 148-157. ([Link])

  • Mori, A., Nagayama, M., & Mandai, H. (1973). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Bulletin of the Chemical Society of Japan, 46(8), 2519-2523. ([Link])

  • Hansen, S. H., et al. (2000). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. PMC, 5(3), 488-496. ([Link])

  • Method for the colorimetric determination of sulfonates in aqueous systems. (1991).
  • Sulfonate Esters. (2019). Periodic Chemistry. ([Link])

  • Williams, A., & Douglas, K. T. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(23), 11844-11853. ([Link])

  • This compound. PubChem. ([Link])

  • SAFETY DATA SHEET. (2024). Amazon S3. ([Link])

  • Spectroscopic data (cm -1 ) taken from IR spectra for sodium... (2022). ResearchGate. ([Link])

  • Material Safety Data Sheet for Sodium. Sigma-Aldrich. (URL not available)
  • SAFETY DATA SHEET. (2024). Angene Chemical. ([Link])

  • Ethanol, 2-methoxy-, sodium salt (1:1). PubChem. ([Link])

  • Methoxy groups just stick out. ACD/Labs. ([Link])

  • 2-甲氧基-2-氧代乙磺酸钠. BIOFOUNT. ([Link])

  • Spectroscopic data for sodium 2-methoxycinnamylidenepyruvate and for its compounds with light trivalent lanthanides; FTIR spectra / cm -1. (2024). ResearchGate. ([Link])

  • Ethanesulfonic acid, 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxo-, sodium salt (1:1). EPA. ([Link])

  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Trend in Scientific Research and Development. ([Link])

  • Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates. (2007).
  • Investigatons on the subchronic toxicity of 2-methoxypropanol-1 (acetate) in rats. (2025). ResearchGate. ([Link])

  • Sodium 1-methoxy-1-oxohexadecane-2-sulphonate. (2023). Kuca Chemical Co., Ltd.. ([Link])

  • Preparation method of 2'-methoxy adenosine. (2013).
  • Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (2011).
  • Method for synthesizing sodium 2-chloroethanesulfonate. (2004).
  • FTIR di†erence spectra of methoxy species formed by methanol... (2001). ResearchGate. ([Link])

  • 2-Methoxyethyl methanesulfonate. PubChem. ([Link])

  • Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. (2025). ResearchGate. ([Link])

  • 2-Methoxyethanol. PubChem. ([Link])

  • A 23Na multiple-quantum-filtered NMR study of the effect of the cytoskeleton conformation on the anisotropic motion of sodium ions in red blood cells. PubMed. ([Link])

Sources

Solubility of Sodium 2-Methoxy-2-oxoethanesulfonate in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium 2-methoxy-2-oxoethanesulfonate is an ionic organic compound with potential applications in various scientific fields. A thorough understanding of its solubility in organic solvents is critical for its use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for determining its solubility.

Introduction

This compound is a sodium salt of a sulfonated methyl ester. Its structure, containing both an ionic sulfonate group and a more organic methoxycarbonylmethyl moiety, presents interesting solubility characteristics. The presence of the sulfonate group is a well-established method for increasing aqueous solubility.[1][2][3][4] Consequently, it is often observed that such sulfonated molecules exhibit poor solubility in most organic solvents.[1][2][3][4] This guide aims to provide researchers with the foundational knowledge and practical tools to effectively work with this compound, particularly in non-aqueous systems.

Physicochemical Profile of this compound

A fundamental understanding of the compound's physicochemical properties is essential for predicting its solubility behavior.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₃H₅NaO₅S[5]
Molecular Weight 176.13 g/mol [5]
CAS Number 29508-16-5[5]
Structure COC(=O)CS(=O)(=O)[O-].[Na+][5]
Nature Ionic SaltInferred from structure

The key feature of this molecule is its ionic nature, existing as a sodium cation (Na⁺) and a 2-methoxy-2-oxoethanesulfonate anion. This ionic character is the dominant factor influencing its solubility.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3][6] For an ionic compound like this compound, the dissolution process involves the dissociation of the ionic lattice and the solvation of the resulting ions by the solvent molecules.

The Role of Solvent Polarity and Type

Organic solvents can be broadly classified based on their polarity (polar or non-polar) and their ability to donate hydrogen bonds (protic or aprotic).[7][8]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have high dielectric constants and contain O-H or N-H bonds, making them excellent hydrogen bond donors.[7][8] They are highly effective at solvating both the sodium cation and the sulfonate anion through ion-dipole interactions and hydrogen bonding. This strong solvation of both ions provides the energetic driving force to overcome the crystal lattice energy of the salt, leading to higher solubility.[8][9]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) also have high dielectric constants but lack O-H or N-H bonds.[7][10] They can effectively solvate cations through their negative dipoles (often an oxygen atom).[9][10] However, they are less effective at solvating anions, as the positive end of their dipole is often sterically hindered.[9] This can limit the overall solubility of ionic compounds.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and weak intermolecular forces. They are unable to effectively solvate the charged sodium and sulfonate ions, and therefore cannot overcome the strong electrostatic forces holding the ionic lattice together.[3][11]

The following diagram illustrates the interaction between the ions of this compound and different solvent types.

G cluster_solute This compound cluster_solvents Solvent Types Solute Na⁺[O₃S-CH₂-COOCH₃]⁻ Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong Solvation (Ion-Dipole & H-Bonding) Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->Aprotic Moderate Solvation (Mainly Cation Solvation) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Weak to No Solvation G A 1. Add excess solid to a known volume/mass of solvent B 2. Equilibrate at constant temperature with stirring A->B C 3. Allow undissolved solid to settle B->C D 4. Withdraw a known volume/mass of the supernatant C->D E 5. Filter the supernatant to remove all solid particles D->E F 6. Weigh the filtered solution E->F G 7. Evaporate the solvent F->G H 8. Weigh the remaining solid residue G->H I 9. Calculate solubility (e.g., in mg/mL or g/100g) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol
  • Preparation: To a vial, add a known volume or mass of the chosen organic solvent (e.g., 10.0 mL).

  • Addition of Solute: Add an excess amount of this compound to the solvent. "Excess" means adding enough solid so that some remains undissolved after the equilibration period.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or on a magnetic stir plate at the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature until the undissolved solid has settled.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. Dispense the filtered, saturated solution into a pre-weighed (tared) vial.

  • Mass Determination: Weigh the vial containing the filtered solution to determine the mass of the saturated solution.

  • Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a suitable temperature to slowly evaporate the solvent completely.

  • Final Weighing: Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

  • Calculation: The solubility can be calculated in various units, for example:

    • Solubility (g / 100 g solvent):

      • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solid)

      • Solubility = (Mass of dissolved solid / Mass of solvent) * 100

    • Solubility (mg/mL):

      • If a known volume was sampled, Solubility = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL)

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from suppliers and general chemical safety principles should be followed.

  • Hazards: One supplier indicates the hazard statement H302: Harmful if swallowed. [12]As with many chemical powders, it may cause skin, eye, and respiratory irritation. [1]* Precautions:

    • Handle in a well-ventilated area or a fume hood to avoid inhaling dust. [1] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13] * Avoid contact with skin and eyes. [1]In case of contact, rinse thoroughly with water.

    • Store in a tightly closed container in a dry, cool place. [12]

Conclusion

This compound is an ionic compound whose solubility is fundamentally dictated by its ability to dissociate and have its resulting ions solvated by the surrounding solvent. Due to its ionic sulfonate group, it is predicted to have very limited solubility in most common non-polar and polar aprotic organic solvents. Polar protic solvents like methanol may offer some limited solubility. In the absence of published data, the experimental protocol provided in this guide is a reliable method for researchers to determine the solubility of this compound in solvents relevant to their specific applications, enabling more effective use in research and development.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • McMurry, J. (n.d.). In which solvent does sodium acetate 1CH COONa2 have the highest solubility. In Chemistry 8th Edition. Pearson.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23705432, this compound. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-methoxy-, sodium salt (1:1).
  • PubChem. (n.d.). Sodium methanesulfonothioate.
  • ResearchGate. (2018, August 30). Predict solubility of organic compounds? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Sodium Acetate in Binary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, July 2). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet for Sodium.
  • Smolecule. (2023, July 22). Buy Sodium Methyl 2-Sulfolaurate | 4016-21-1.
  • YouTube. (2021, July 3). Predicting the Solubility of Ionic Compounds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Sodium 2-Methoxy-2-oxoethanesulfonate (CAS 29508-16-5).[1][2] As a compound of interest in specialty chemicals and potentially in drug development pathways, understanding its thermal stability is paramount for predicting shelf-life, establishing safe processing temperatures, and ensuring quality control. This document outlines a robust, self-validating methodology for TGA, delves into the anticipated multi-stage decomposition profile based on its functional groups, and provides a clear protocol for data interpretation. The guide is intended for researchers, chemists, and quality control professionals requiring a deep, mechanistically-grounded understanding of the thermal properties of this and structurally related organic salts.

Introduction: The Need for Thermal Characterization

This compound is an organic salt featuring a sodium sulfonate group and a methyl ester. Its molecular structure suggests a complex thermal decomposition profile, influenced by the relative stability of these functional groups.

Chemical Structure of this compoundFigure 1. Chemical structure of this compound.[1]

Thermogravimetric Analysis (TGA) is an essential technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] For a compound like this compound, TGA provides critical data on:

  • Thermal Stability: The temperature at which the material begins to degrade.

  • Compositional Analysis: Quantifying volatile components, such as adsorbed water or solvents, and identifying the final inorganic residue.[5][6]

  • Decomposition Kinetics: Providing insights into the mechanism and rate of degradation.[7][8]

This information is vital for drug development, where thermal stability affects formulation and storage, and in chemical synthesis, where it dictates safe processing limits.

Experimental Protocol: A Self-Validating TGA Workflow

To ensure data integrity and reproducibility, a meticulous and well-documented experimental plan is crucial. This protocol is designed to be a self-validating system, incorporating essential quality control steps.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer with a high-precision microbalance (sensitivity ≤ 0.1 µg) and a programmable furnace capable of reaching 1000 °C.[4]

  • Calibration:

    • Temperature Calibration: Calibrate the furnace temperature using Curie point standards (e.g., Nickel and Iron) across the experimental range.

    • Mass Calibration: Verify the microbalance response using certified calibration weights.

    • Blank Run: Perform a run with an empty, clean crucible through the full temperature program to establish a baseline for buoyancy correction.[9] This blank curve should be subtracted from all subsequent sample runs.

Sample Preparation and Handling

The quality of TGA data is directly dependent on sample preparation.[10]

  • Homogenization: Ensure the sample is representative. If the bulk material is crystalline, gently grind it to a fine, uniform powder to promote even heat transfer and gas evolution.[10]

  • Drying/Conditioning: The compound is likely hygroscopic.[11] To distinguish between adsorbed water and decomposition, pre-condition the sample in a desiccator over a suitable drying agent for 24 hours prior to analysis.

  • Crucible Selection: Use an inert alumina or platinum crucible.[4]

  • Sample Mass: Accurately weigh a sample of 5–10 mg.[4] A smaller mass minimizes thermal gradients within the sample, while a larger mass ensures the mass loss is well above the instrument's detection limit.[10] Spread the sample thinly and evenly across the crucible bottom.

TGA Method Parameters

The following parameters are recommended. The rationale behind each choice is critical for expert analysis.

  • Atmosphere: High-purity Nitrogen (N₂).

  • Gas Flow Rate: 50 mL/min.[4]

    • Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition (pyrolysis) without interference from oxidative reactions.[12][13] The constant flow rate ensures that evolved gases are efficiently swept away from the sample, preventing secondary reactions.

  • Temperature Program:

    • Isothermal Hold: 30 °C for 10 minutes to allow for thermal equilibration.

    • Heating Ramp: Heat from 30 °C to 900 °C at a rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.[4] Slower rates can offer better separation of overlapping decomposition steps, while faster rates may obscure them.

  • Data Acquisition: Continuously record mass, time, and temperature. The first derivative of the mass loss curve (DTG) should also be plotted.[14][15]

Experimental Workflow Diagram

TGA_Workflow cluster_prep 1. Preparation & Calibration cluster_run 2. TGA Execution cluster_analysis 3. Data Analysis Calibrate Instrument Calibration (Temp & Mass) Blank Run Blank Correction Curve Calibrate->Blank SamplePrep Sample Preparation (Grind, Desiccate) Blank->SamplePrep Weigh Weigh 5-10 mg Sample into Crucible SamplePrep->Weigh Load Load into TGA Furnace Weigh->Load Purge Purge with N₂ @ 50 mL/min Load->Purge Heat Execute Temperature Program (Ramp 10°C/min to 900°C) Purge->Heat Record Record Mass vs. Temp (TG) & d(Mass)/dT (DTG) Heat->Record Identify Identify Mass Loss Steps (Onset, T_peak) Record->Identify Quantify Quantify Mass Loss (%) & Final Residue (%) Identify->Quantify Interpret Interpret Decomposition Mechanism Quantify->Interpret Decomposition_Pathway reactant This compound C₃H₅NaO₅S intermediate Sodium Ethanesulfonate Intermediate (Hypothesized) reactant->intermediate  ΔT (Stage I) ~150-250°C gas1 Gaseous Products: CO, CH₃OH fragments residue1 Mixture Na₂S + Na₂CO₃ + Char intermediate->residue1  ΔT (Stage II) ~350-500°C gas2 Gaseous Products: SO₂, C₂H₄ final_residue Final Residue Na₂S / Na₂O residue1->final_residue  ΔT (Stage III) >700°C gas3 Gaseous Products: CO₂

Caption: A hypothesized thermal decomposition pathway for the compound in an inert atmosphere.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By employing the robust, self-validating protocol detailed in this guide, researchers can obtain high-quality, reproducible data. The anticipated multi-stage decomposition, beginning with the pyrolysis of the methyl ester group followed by desulfonation at higher temperatures, provides a clear hypothesis for data interpretation. This framework enables a thorough understanding of the material's thermal stability, which is critical for its safe handling, processing, and application in research and development.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Torontech. (n.d.). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

  • Landoll, M. P., & Holtzapple, M. T. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. Biomass and Bioenergy, 45, 20-29. [Link]

  • Soares, J. P., Santos, J. E., Chierice, G. O., & Cavalheiro, E. T. G. (2004). Thermal behavior of alginic acid and its sodium salt. Eclética Química, 29(2), 53-56. [Link]

  • METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

  • Wilten Instrumenten. (n.d.). Correct TGA moisture analysis? 9 points to watch out for. Retrieved from [Link]

  • Torontech. (n.d.). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium bicarbonate. Retrieved from [Link]

  • Vyazovkin, S., & Sbirrazzuoli, N. (2006). Isoconversional Kinetic Analysis of Thermally Stimulated Processes in Polymers. Macromolecular Rapid Communications, 27(18), 1515-1532. [Link]

  • Jones, D. A., Lelyo, G., & Scurrell, M. S. (2008). Pyrolysis of Aryl Sulfonate Esters in the Absence of Solvent: E1 or E2? A Puzzle for the Organic Laboratory. Journal of Chemical Education, 85(4), 552. [Link]

Sources

Unlocking Potential: A Senior Application Scientist’s Guide to Methoxy-Functionalized Sulfonates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of methoxy and sulfonate functionalities onto a single molecular scaffold gives rise to a class of compounds with remarkably tunable properties and diverse applicability. This technical guide provides an in-depth exploration of methoxy-functionalized sulfonates, moving beyond a simple survey of applications to delve into the fundamental principles governing their synthesis, behavior, and utility. We will examine their pivotal roles in advanced materials science, heterogeneous catalysis, surfactant engineering, and the nuanced field of biomedical applications. This document is designed for the practicing researcher, offering not only a theoretical framework but also actionable experimental protocols and field-proven insights to accelerate innovation.

Introduction: The Synergy of Methoxy and Sulfonate Groups

At its core, the utility of a methoxy-functionalized sulfonate stems from the combined electronic and steric influence of its two defining moieties. The sulfonate group (-SO₃H or its salt -SO₃⁻) is a potent, highly polar, and acidic functional group. It confers strong hydrophilicity, anionic character, and the ability to act as a robust Brønsted acid site in catalytic applications.[1]

Juxtaposed with this is the methoxy group (-OCH₃), an ether linkage that acts as an electron-donating group through resonance, influencing the aromatic ring's reactivity in synthesis and modulating the overall electronic properties of the molecule.[2] It can also impact solubility, thermal stability, and intermolecular interactions. The interplay between the strongly electron-withdrawing sulfonate group and the electron-donating methoxy group creates a unique electronic environment that can be exploited across numerous applications. This guide will explore how this synergy is harnessed in practice.

Core Synthesis & Functionalization Strategies

The preparation of methoxy-functionalized sulfonates typically involves the sulfonation of a methoxy-containing precursor. The choice of sulfonating agent and reaction conditions is critical to control the degree and position of sulfonation, thereby dictating the final properties of the material.

Post-Polymerization Sulfonation of Methoxy-Containing Polymers

A prevalent strategy involves the sulfonation of a pre-existing polymer backbone containing methoxy groups. This is particularly relevant in the creation of functional membranes and catalysts.

Experimental Protocol: Sulfonation of Poly(styrene) Derivatives [3]

  • Polymer Dissolution: Dissolve the base polymer (e.g., a copolymer of a fluorinated methylstyrene and styrene) in a suitable chlorinated solvent like dichloroethane.

  • Sulfonating Agent Preparation: Prepare the sulfonating agent by slowly adding chlorosulfonic acid (HSO₃Cl) to a separate volume of the solvent at 0°C under an inert atmosphere (e.g., nitrogen). The concentration is critical and must be optimized for the desired degree of sulfonation.

  • Reaction: Slowly add the polymer solution to the sulfonating agent mixture dropwise at 0°C. Maintain vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a predetermined period (e.g., 2-24 hours). The reaction time is a key variable controlling the sulfonation level.

  • Precipitation & Neutralization: Precipitate the sulfonated polymer by slowly pouring the reaction mixture into a non-solvent, such as methanol or deionized water.

  • Purification: Filter the resulting solid and wash extensively with deionized water until the filtrate is neutral. This step is crucial to remove any residual acid.

  • Drying: Dry the final sulfonated polymer product in a vacuum oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Causality Insight: The use of a strong sulfonating agent like chlorosulfonic acid ensures efficient functionalization.[3] The post-sulfonation approach allows for the use of well-defined polymer backbones, but care must be taken to avoid chain degradation, which can be mitigated by controlled temperature and reaction times.

Direct Synthesis from Methoxy-Sulfonate Monomers

An alternative approach involves the polymerization of monomers that already contain both the methoxy and sulfonate functionalities. This method offers excellent control over the distribution of functional groups.

Key Application Domains

The unique properties of these compounds have led to their adoption in several high-tech fields.

Advanced Materials: High-Performance Membranes

In membrane science, particularly for desalination and water purification, the precise control of water and ion transport is paramount. Methoxy-functionalized sulfonated polymers have emerged as promising candidates for these applications.

  • Mechanism of Action: The sulfonate groups create hydrophilic channels within the polymer matrix, facilitating the transport of water molecules. The methoxy groups, strategically placed on the polymer backbone, can increase the free volume of the polymer and fine-tune the hydrophilicity, leading to an increase in water permeability while simultaneously decreasing salt permeability.[4] This enhances the overall selectivity of the membrane, a critical performance metric.

Polymer System Functionalization Key Performance Improvement Reference
Sulfonated PolysulfoneAddition of Methoxy GroupsIncreased water/salt transport selectivity[4]
Heterogeneous Catalysis

Solid acid catalysts are cornerstones of green chemistry, offering advantages in separation, reusability, and reduced corrosiveness compared to liquid acids. Sulfonic acid-functionalized materials are potent solid Brønsted acid catalysts.[1]

  • Mechanism of Action: The sulfonic acid groups (-SO₃H) provide the active sites for acid-catalyzed reactions such as esterification, alkylation, and condensation.[3][5] The presence of methoxy groups on the support material (e.g., a polymer backbone) can influence the catalyst's performance by altering the local electronic environment of the acid sites and modifying the catalyst's swelling behavior in different solvents, thereby affecting substrate access to the active sites.

Workflow for Catalyst Performance Evaluation in Esterification

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Esterification Reaction cluster_analysis Analysis & Recycling prep_catalyst Synthesize Methoxy-Sulfonated Polymer Catalyst [26] char_catalyst Characterize Catalyst: - Acid Capacity (Titration) - FTIR, TGA, EA [26] prep_catalyst->char_catalyst setup Set up Reactor: - Acetic Acid + n-Butanol - Add characterized catalyst char_catalyst->setup react Run Reaction: - Controlled Temperature - Stirring - Monitor progress (e.g., GC) setup->react analysis Analyze Product: - Calculate Conversion & Yield - Determine TOF react->analysis recycle Recover & Wash Catalyst analysis->recycle reuse Test Recycled Catalyst (Up to 5 cycles) [26] recycle->reuse

Caption: Workflow for evaluating methoxy-sulfonated polymer catalysts.

Novel sulfonic-acid-functionalized copolymers have demonstrated high catalytic performance (around 85%) in the formation of n-butyl acetate and maintained high activity for up to five consecutive runs.[3]

Surfactant Science & Emulsion Technologies

Sulfonates are a major class of anionic surfactants used in everything from detergents to emulsion polymerization.[6][7] The incorporation of a methoxy group can modify their surface-active properties.

  • Mechanism of Action: In a surfactant molecule, the sulfonate group acts as the hydrophilic head, while a hydrocarbon chain provides the hydrophobic tail. A methoxy group can be part of the hydrophobic tail or a separate functionality. For instance, methoxyphenyl-functionalized imidazolium surfactants have been synthesized for specialized applications.[8] These modifications can influence the critical micelle concentration (CMC), surface tension reduction, and the stability of emulsions and foams. They are particularly valuable in emulsion polymerization, where they help stabilize monomer droplets and the resulting polymer latex particles.[6]

Biomedical & Pharmaceutical Frontiers

The unique properties of these compounds make them suitable for several biomedical applications, from drug modification to gene delivery.

  • Late-Stage Functionalization: The sulfonamide group, closely related to sulfonates, is a key pharmacophore found in many blockbuster drugs.[9] Photocatalytic methods that can convert sulfonamides into sulfonyl radical intermediates allow for the late-stage functionalization of complex drug molecules, including those containing methoxy groups, to create new derivatives with potentially improved properties.[10]

  • Gene Delivery Vectors: Cationic surfactants capable of complexing with negatively charged DNA are essential for non-viral gene delivery. Methoxyphenyl-functionalized imidazolium-based surfactants have been shown to effectively condense plasmid DNA into nanosized lipoplexes (100-200 nm).[8] These complexes exhibit high transfection efficiency in cancer cell lines, comparable to commercial reagents, marking them as promising candidates for gene therapy applications.[8]

Logical Pathway for Gene Delivery Application

G surfactant Methoxy-Functionalized Cationic Surfactant [22] lipoplex Self-Assembled Lipoplex (100-200 nm) surfactant->lipoplex dna Plasmid DNA (Negatively Charged) dna->lipoplex transfection Cellular Uptake & Transfection [22] lipoplex->transfection

Caption: Formation of a lipoplex for non-viral gene delivery.

Analytical & Characterization Protocols

Rigorous characterization is essential to establish structure-property relationships.

Technique Purpose Typical Observations
FTIR Spectroscopy Confirm functional groupsPeaks for S=O stretching in sulfonate group; C-O stretching for methoxy group.[11]
NMR Spectroscopy Elucidate chemical structureChemical shifts corresponding to protons and carbons adjacent to methoxy and sulfonate groups.[12]
Acid-Base Titration Quantify acid sitesDetermines the ion-exchange capacity (IEC) of sulfonated materials, a key parameter for catalysts.[3]
Thermogravimetric Analysis (TGA) Assess thermal stabilityDetermines the decomposition temperature, indicating the operational limits of the material.[3]
Liquid/Gas Chromatography Monitor reaction progress/purityQuantifies reactants and products in catalytic tests; assesses purity of synthesized compounds.[13]
Tensiometry Characterize surfactant propertiesMeasures surface tension to determine the Critical Micelle Concentration (CMC).[14]

Conclusion and Future Outlook

Methoxy-functionalized sulfonates represent a versatile and powerful class of chemical compounds. The ability to tune their properties through synthetic modification has cemented their role in diverse fields, from industrial-scale catalysis and materials science to cutting-edge biomedical research. The ongoing development of novel synthetic routes, particularly those offering greater control over molecular architecture, will undoubtedly expand their application horizon. Future research is likely to focus on creating highly tailored materials for specific functions, such as membranes with ultra-high selectivity, multi-functional catalysts for one-pot cascade reactions, and biocompatible surfactants for targeted drug and gene delivery systems. As our understanding of the subtle interplay between the methoxy and sulfonate groups deepens, so too will our ability to harness their full potential.

References

  • Synthesis of Sulfonic Acid-Functionalized g-C 3 N 4 /BiOI Bifunctional Heterojunction for Enhanced Photocatalytic Removal of Tartrazine and PEC Oxygen Evolution Reaction. (2024). MDPI. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. [Link]

  • Ether - Wikipedia. (n.d.). Wikipedia. [Link]

  • Aromatic and aliphatic sulfonates and properties and applications thereof. (n.d.).
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). PMC - NIH. [Link]

  • Functionalized Sulfonic Acid on Supported Nanocatalysts: Synthesis, Characterization and Applications in Alkylation Reactions. (2017). ResearchGate. [Link]

  • Sulfonic acid functionalized nano-γ-Al2O3: a new, efficient, and reusable catalyst for synthesis of 3-substituted-2H-1,4-benzothiazines. (2013). PubMed. [Link]

  • New Cationic Surfactants with Sulfonium Headgroups. (2018). ResearchGate. [Link]

  • Synthesis of functionalized sulfonate salts. (n.d.). ResearchGate. [Link]

  • Methoxy groups increase water and decrease salt permeability properties of sulfonated polysulfone desalination membranes. (n.d.). ResearchGate. [Link]

  • Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. (2007). PubMed. [Link]

  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. (2021). PubMed. [Link]

  • Methoxy benzene sulfonic acid methyl ester. (n.d.). PubChem - NIH. [Link]

  • Types and Properties of Sulfonate surfactants. (2021). Hebei Sancolo Chemicals Co., Ltd.. [Link]

  • Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. (2016). Angewandte Chemie International Edition. [Link]

  • Developments in Methods of Analysis for Naphthalene Sulfonates. (2017). PubMed. [Link]

  • Functionalization of different polymers with sulfonic groups as a way to coat them with biomimetic apatite layer. (2007). ResearchGate. [Link]

  • An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journals. [Link]

  • Analytical and Testing Methods for Surfactants. (n.d.). OUCI. [Link]

  • Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder. (n.d.). MDPI. [Link]

  • Sulfonate-Functionalized Mesoporous Silica Nanoparticles as Carriers for Controlled Herbicide Diquat Dibromide Release through Electrostatic Interaction. (2019). MDPI. [Link]

  • Complexation of Oligo- and Polynucleotides with Methoxyphenyl-Functionalized Imidazolium Surfactants. (n.d.). MDPI. [Link]

  • Functionalized Particles Designed for Targeted Delivery. (n.d.). PMC - PubMed Central. [Link]

  • Sulfonic Acid-Functionalized Magnetic Nanoparticles as an Efficient Catalyst for the Synthesis of Benzo[6][9]imidazo[1, 2-a]pyrimidine Derivatives, 2-Aminobenzothia Zolomethylnaphthols and 1-Amidoalkyl-2-naphthols. (n.d.). PubMed. [Link]

  • New catanionic surfactants based on 1-alkyl-3-methylimidazolium alkylsulfonates, [C(n)H(2n+1)mim][C(m)H(2m+1)SO(3)]: mesomorphism and aggregation. (2009). PubMed. [Link]

  • Sulfonic-acid-functionalized polymers based on fluorinated methylstyrenes and styrene as promising heterogeneous catalysts for esterification. (2021). ResearchGate. [Link]

  • Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. (2022). PMC - NIH. [Link]

Sources

An In-depth Technical Guide to Sodium 2-Methoxy-2-oxoethanesulfonate: Synthesis, Properties, and Potential Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Sodium 2-Methoxy-2-oxoethanesulfonate, a compound of interest to researchers, scientists, and professionals in drug development. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its chemical structure suggests a logical synthesis pathway and a range of potential applications rooted in the well-established chemistry of sulfonate and methoxycarbonyl functional groups. This document will delve into its chemical and physical properties, a plausible and detailed synthesis protocol, and a discussion of its potential utility in the pharmaceutical landscape.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₃H₅NaO₅S, is the sodium salt of 2-methoxy-2-oxoethanesulfonic acid. Its structure combines a methoxycarbonyl group and a sulfonate group, imparting unique characteristics that are of interest in medicinal chemistry. The methoxy group can enhance a molecule's binding to target receptors, improve its physicochemical properties, and favorably influence its metabolic profile[1][2]. The sulfonate group, being highly polar and capable of forming strong ionic bonds, can significantly impact a compound's solubility and pharmacokinetic properties.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃H₅NaO₅S
Molecular Weight 178.12 g/mol
IUPAC Name sodium;2-methoxy-2-oxoethanesulfonate
CAS Number 29508-16-5
Appearance White to off-white solid
Solubility Soluble in water

Plausible Synthesis of this compound

Based on established principles of organic synthesis and literature precedents for similar molecules, a highly plausible and efficient method for the preparation of this compound is the sulfitation of methyl chloroacetate. This reaction involves the nucleophilic substitution of the chloride in methyl chloroacetate by the sulfite ion. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Sulfitation

Objective: To synthesize this compound from methyl chloroacetate and sodium sulfite.

Materials:

  • Methyl chloroacetate (CH₃OOCCH₂Cl)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 12.6 g (0.1 mol) of sodium sulfite in 100 mL of deionized water.

  • Addition of Reactant: While stirring, add 10.9 g (0.1 mol) of methyl chloroacetate to the sodium sulfite solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution upon cooling.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_products Products MethylChloroacetate Methyl Chloroacetate (CH₃OOCCH₂Cl) reaction_plus + MethylChloroacetate->reaction_plus SodiumSulfite Sodium Sulfite (Na₂SO₃) SodiumSulfite->reaction_plus TargetCompound This compound (CH₃OOCCH₂SO₃Na) SodiumChloride Sodium Chloride (NaCl) reaction_arrow Reflux in H₂O reaction_plus->reaction_arrow product_plus + reaction_arrow->product_plus product_plus->TargetCompound product_plus->SodiumChloride

Caption: Synthesis of this compound.

Potential Applications in Drug Development

The unique combination of a methoxycarbonyl and a sulfonate group in this compound suggests several potential applications in the field of drug development.

As a Novel Pharmacophore

The compound itself could serve as a novel pharmacophore or a fragment for the design of new therapeutic agents. The sulfonate group can act as a bioisostere for a carboxylic acid or phosphate group, potentially improving interactions with biological targets and enhancing water solubility. The methoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site.

As a Solubilizing Agent

For poorly soluble active pharmaceutical ingredients (APIs), the introduction of a highly polar group like a sulfonate can dramatically increase aqueous solubility. This compound could be used as a starting material to chemically modify drug candidates, thereby improving their formulation characteristics and bioavailability.

In Prodrug Design

The methoxycarbonyl group can be hydrolyzed in vivo by esterases to release a more active carboxylic acid derivative. This suggests the potential use of this compound in the design of prodrugs, where the ester is cleaved to unmask the active form of the drug at the site of action.

Covalent Drug Development

The sulfonate group can be chemically activated to form a reactive sulfonyl fluoride or related species. These reactive intermediates can then be used to form covalent bonds with specific amino acid residues (e.g., serine, threonine, or tyrosine) in a target protein, leading to irreversible inhibition. This is a powerful strategy for developing highly potent and selective drugs.

Visualization of a Potential Mechanism of Action

The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a covalent inhibitor.

G cluster_workflow Hypothetical Covalent Inhibition Pathway Start Activated Derivative (e.g., Sulfonyl Fluoride) Covalent_Complex Irreversible Covalent Complex Start->Covalent_Complex Nucleophilic Attack by Serine -OH Target Target Protein (with Serine residue) Target->Covalent_Complex Forms Stable Bond

Caption: Covalent inhibition by an activated derivative.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. While its historical origins are not well-documented, its straightforward synthesis and the valuable properties imparted by its functional groups make it a compelling molecule for further investigation. Its utility as a novel pharmacophore, a solubilizing agent, a component of prodrugs, or a precursor for covalent inhibitors warrants exploration by researchers seeking to develop the next generation of therapeutics. The methodologies and insights presented in this guide are intended to provide a solid foundation for such endeavors.

References

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 838-847. [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

  • Procter & Gamble. (1997). Method of producing alkyl sulfoacetate compositions. U.S.
  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Figshare. [Link]

  • Qiu, J., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development, 26(9), 2696-2706. [Link]

  • Hudlicky, T., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3787. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2025). Advances in Carbonyl Chemistry for Medical Application. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of Sodium 2-Methoxy-2-oxoethanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Sodium 2-Methoxy-2-oxoethanesulfonate is a sulfinate salt that holds potential as a versatile reagent in modern organic synthesis. As a member of the broader class of sodium sulfinates (RSO₂Na), it can theoretically be employed as a nucleophile and a precursor to sulfonyl radicals, enabling the construction of a variety of sulfur-containing molecules.[1] While specific applications of this particular reagent are not extensively documented in peer-reviewed literature, its chemical structure suggests its utility in reactions analogous to more common sulfinates. This guide provides a detailed overview of its potential applications, grounded in the established chemistry of sodium sulfinates, and offers generalized protocols to serve as a starting point for researchers.

Chemical Properties and Reactivity Profile

This compound possesses a unique combination of functional groups that are anticipated to influence its reactivity. The sulfinate moiety is the primary reactive center, capable of acting as a soft nucleophile through its sulfur atom. The adjacent methoxycarbonyl group is an electron-withdrawing group, which is expected to modulate the nucleophilicity of the sulfinate and the stability of any radical intermediates.

PropertyValueSource
Molecular Formula C₃H₅NaO₅S[2]
Molecular Weight 176.13 g/mol [2]
CAS Number 29508-16-5[2]
Appearance White to off-white solid (typical for sulfinate salts)General knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge

Potential Applications in Organic Synthesis

Based on the known reactivity of sodium sulfinates, this compound is a promising candidate for the following transformations:

  • Synthesis of β-Keto Sulfones: The reaction of sulfinates with α-haloketones is a classical method for the formation of β-keto sulfones, which are valuable synthetic intermediates.

  • Synthesis of Sulfonamides: Sulfonamides are a critical class of compounds in medicinal chemistry. Sodium sulfinates can be coupled with amines under oxidative conditions to furnish sulfonamides.[1][3][4]

  • Michael Addition Reactions: As a soft nucleophile, the sulfinate anion is well-suited for conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of functionalized sulfones.[5][6]

Detailed Experimental Protocols (Generalized)

The following protocols are adapted from established procedures for other sodium sulfinates and should be considered as starting points for optimization. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates.

This protocol describes the synthesis of a generic β-keto sulfone from an α-bromoketone.

  • Reaction Scheme:

  • Materials:

    • This compound (1.2 eq)

    • α-Bromoketone (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of the α-bromoketone in anhydrous DMF, add this compound.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Visualization of the Workflow:

    G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve α-bromoketone in anhydrous DMF b Add Sodium 2-Methoxy-2- oxoethanesulfonate a->b c Stir at room temperature (12-24 h) b->c d Monitor by TLC c->d e Aqueous workup and extraction with diethyl ether d->e Upon completion f Wash with NaHCO₃ and brine e->f g Dry and concentrate f->g h Purify by column chromatography g->h

    Workflow for β-Keto Sulfone Synthesis

This protocol outlines a general procedure for the copper-catalyzed oxidative coupling of an amine with this compound.[1]

  • Reaction Scheme:

  • Materials:

    • This compound (1.5 eq)

    • Amine (1.0 eq)

    • Copper(I) iodide (CuI) (10 mol%)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction vessel charged with CuI, add the amine, this compound, and DMSO.

    • Stir the reaction mixture under an atmosphere of oxygen (balloon) at 80 °C for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Visualization of the Mechanism:

    G Amine Amine Intermediate [R-NH-Cu(II)-SO2R'] Amine->Intermediate + Cu(I) Sulfinate Sulfinate Sulfinate->Intermediate Cu(I) Cu(I) Cu(I)->Intermediate O2 O2 Sulfonamide Sulfonamide O2->Sulfonamide Intermediate->Sulfonamide + O2 (oxidative coupling)

    Simplified Catalytic Cycle for Sulfonamide Synthesis

This protocol provides a general method for the conjugate addition of this compound to an enone.[5][6]

  • Reaction Scheme:

  • Materials:

    • This compound (1.1 eq)

    • α,β-Unsaturated ketone (1.0 eq)

    • Ethanol

    • Water

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the α,β-unsaturated ketone and this compound in a mixture of ethanol and water.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7]

  • First Aid:

    • If on skin: Wash with soap and water. If skin irritation occurs, get medical advice/attention.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor/physician.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor/physician.[7]

Conclusion

This compound is a promising, yet under-explored, reagent in organic synthesis. Based on the well-established chemistry of sodium sulfinates, it has the potential to be a valuable building block for the synthesis of sulfones and sulfonamides. The generalized protocols provided herein offer a foundation for researchers to begin exploring the utility of this compound in their own synthetic endeavors. It is imperative that future work focuses on the systematic investigation of its reactivity and the development of specific, optimized protocols to fully unlock its synthetic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Institutes of Health. [Link]

  • This compound | C3H5NaO5S | CID 23705432. PubChem. [Link]

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ 6 -sulfanenitrile Intermediate. PubMed. [Link]

  • Synthesis of sulfonamides from sodium sulfinates and amines. ResearchGate. [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

The Role of Sulfonate-Containing Reagents in Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial investigations into the direct application of Sodium 2-Methoxy-2-oxoethanesulfonate as a primary reagent for esterification have revealed a notable absence of established protocols within peer-reviewed literature and chemical databases. While sulfonate-containing compounds are integral to catalysis, particularly in the form of solid-supported acid catalysts, the specific use of this compound as a direct coupling or activating agent for ester synthesis is not a documented mainstream methodology.

This guide, therefore, pivots to a more broadly applicable and fundamentally crucial method for esterification: the Fischer-Speier Esterification . This acid-catalyzed reaction remains a cornerstone of organic synthesis, and a thorough understanding of its principles is vital for researchers in drug development and chemical sciences. We will explore the mechanism, provide detailed protocols, and discuss the underlying principles that ensure successful and efficient ester synthesis.

Introduction to Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] It is a reversible reaction, and its efficiency is often dictated by strategies to shift the equilibrium towards the product side.[1][2] This method is valued for its simplicity, use of readily available starting materials, and cost-effectiveness, making it a staple in both academic and industrial settings.[1]

Key Characteristics:

  • Catalyst: Typically a strong Brønsted acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]

  • Reactants: A carboxylic acid and an alcohol.

  • Byproduct: Water.

  • Equilibrium: The reaction is reversible and must be driven to completion.

Reaction Mechanism

The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps, culminating in the formation of the ester.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][3]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]

Caption: The acid-catalyzed mechanism of Fischer esterification.

Detailed Experimental Protocol: Synthesis of Methyl Benzoate

This protocol details the synthesis of methyl benzoate from benzoic acid and methanol, a classic example of Fischer esterification.

Materials:

  • Benzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry 250 mL round-bottom flask, add benzoic acid (e.g., 10.0 g, 81.9 mmol).

    • Add a significant excess of anhydrous methanol (e.g., 100 mL). Methanol acts as both the reactant and the solvent.[2]

    • Place the flask in an ice bath and, with gentle stirring, slowly add concentrated sulfuric acid (e.g., 2.0 mL). Caution: The addition of strong acid is exothermic.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle or oil bath.

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing 200 mL of cold water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[2]

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers sequentially with:

      • 100 mL of deionized water.

      • 100 mL of saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[2]

      • 100 mL of brine to remove the bulk of the dissolved water.[2]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter or decant the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl benzoate.

  • Purification (Optional):

    • The crude ester can be further purified by distillation if necessary.

Experimental_Workflow A 1. Reaction Setup - Add Benzoic Acid & Methanol to RBF - Cool in ice bath - Slowly add conc. H₂SO₄ - Attach reflux condenser B 2. Reaction - Heat to reflux for 2-4 hours - Monitor by TLC A->B C 3. Work-up - Cool to RT - Quench with water - Extract with organic solvent B->C D 4. Washing - Wash with H₂O - Wash with NaHCO₃ (aq) - Wash with Brine C->D E 5. Drying & Concentration - Dry over MgSO₄/Na₂SO₄ - Filter - Remove solvent via rotary evaporation D->E F 6. Purification (Optional) - Distillation E->F G Final Product Methyl Benzoate F->G

Caption: Experimental workflow for the synthesis of methyl benzoate.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

PropertyBenzoic AcidMethanolMethyl Benzoate
Molecular Formula C₇H₆O₂CH₄OC₈H₈O₂
Molecular Weight 122.12 g/mol 32.04 g/mol 136.15 g/mol
Appearance White crystalline solidColorless liquidColorless liquid
Boiling Point 249 °C64.7 °C199.6 °C
Density 1.27 g/cm³0.792 g/cm³1.08 g/cm³

Table 2: Spectroscopic Data for Methyl Benzoate

SpectroscopyExpected Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) ~8.0 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) ~167 (-C=O, ester), ~133, ~130, ~129, ~128 (aromatic carbons), ~52 (-OCH₃)
IR (neat) ~1720 cm⁻¹ (C=O stretch, ester), ~3000-3100 cm⁻¹ (C-H stretch, aromatic), ~1275, 1110 cm⁻¹ (C-O stretch)

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time; ensure sufficient catalyst is used.
Equilibrium not shiftedUse a large excess of the alcohol; remove water as it forms (e.g., with a Dean-Stark apparatus).[1]
Reaction does not start Inactive catalystUse fresh, concentrated acid.
Low temperatureEnsure the reaction is at a sufficient reflux temperature.
Product contaminated with carboxylic acid Incomplete reactionIncrease reaction time or re-subject the crude product to the reaction conditions.
Inefficient work-upEnsure thorough washing with sodium bicarbonate solution to remove all acidic impurities.

Conclusion

While this compound is not a recognized reagent for direct esterification, the principles of acid catalysis are fundamental to this important transformation. The Fischer-Speier esterification provides a reliable and scalable method for the synthesis of a wide range of esters. By understanding the mechanism and carefully controlling the reaction conditions to favor product formation, researchers can effectively utilize this reaction in the development of novel therapeutics and other advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions with Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 2-Methoxy-2-oxoethanesulfonate is an organosulfur compound whose structural features—a sulfonate salt and a methyl ester—suggest its utility as a versatile building block in medicinal chemistry and drug development.[1] The sulfonic acid moiety can significantly enhance the aqueous solubility of parent molecules, a critical attribute for improving the pharmacokinetic profiles of drug candidates.[2] The methyl ester provides a reactive handle for further synthetic transformations.

This document provides a detailed experimental protocol for a fundamental reaction involving this compound: the hydrolysis of the methyl ester to yield the corresponding carboxylic acid, sodium 2-carboxyethanesulfonate. This transformation is a cornerstone in synthetic organic chemistry, often employed to unmask a polar functional group, thereby modulating a molecule's physicochemical properties.

Core Reaction: Base-Catalyzed Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester in this compound is efficiently achieved under basic conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Reaction Scheme

sub This compound reagent + NaOH (aq) product Sodium 2-carboxyethanesulfonate reagent->product Δ byproduct + CH3OH

Caption: Overall reaction for the hydrolysis of this compound.

Mechanism of Base-Catalyzed Ester Hydrolysis

The hydrolysis of a sulfonate ester can, in principle, proceed through multiple mechanisms.[3] However, for a carboxylate ester such as the one present in our substrate, the base-catalyzed pathway is well-established.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the methyl ester. This step forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as the leaving group.

  • Proton Transfer: In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

Visualization of the Reaction Mechanism

G start This compound + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Sodium 2-carboxyethanesulfonate + CH3O⁻ intermediate->product Collapse of Intermediate final_product Final Products: Sodium 2-carboxyethanesulfonate + Methanol product->final_product Proton Transfer

Caption: Mechanism of base-catalyzed hydrolysis of the methyl ester.

Detailed Experimental Protocol

This protocol describes a general procedure for the hydrolysis of this compound on a laboratory scale.

Materials:

  • This compound (MW: 176.13 g/mol )[1]

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol (CH₃OH)

  • Hydrochloric acid (HCl), 1 M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of deionized water.

  • Addition of Base: While stirring, add a solution of 0.45 g of sodium hydroxide dissolved in 10 mL of deionized water to the flask.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 60°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to pH 7 by the dropwise addition of 1 M HCl while monitoring with a pH meter or pH paper.

  • Solvent Removal: Remove the water and methanol (formed during the reaction) under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid crude product, primarily a mixture of sodium 2-carboxyethanesulfonate and sodium chloride, can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if necessary.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Data Presentation: Summary of Experimental Parameters

ParameterValue
SubstrateThis compound
Substrate Amount1.0 g
ReagentSodium Hydroxide
Reagent Amount0.45 g (2 equivalents)
SolventDeionized Water
Solvent Volume30 mL
Reaction Temperature60°C
Reaction Time4-6 hours
Expected ProductSodium 2-carboxyethanesulfonate

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If monitoring indicates an incomplete reaction, the reaction time can be extended, or the temperature can be slightly increased. Ensure the sodium hydroxide is of high purity and has been stored properly to avoid carbonate contamination.

  • Product Isolation: The product is highly water-soluble, making extraction with organic solvents ineffective. Evaporation of the solvent is the preferred method for isolation.

  • Safety:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

    • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care in a well-ventilated area or a fume hood.[6]

    • Hydrochloric acid is corrosive and can cause respiratory irritation. Handle in a fume hood.

    • The reaction should be conducted in a well-ventilated area.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve Substrate in Water add_base Add NaOH Solution dissolve->add_base heat Heat to 60°C (4-6 hours) add_base->heat cool Cool to Room Temp. heat->cool neutralize Neutralize with HCl cool->neutralize evaporate Remove Solvent neutralize->evaporate purify Recrystallize evaporate->purify dry Dry Product purify->dry

Caption: Experimental workflow for the hydrolysis of this compound.

References

  • Benchchem.
  • Echemi.
  • PubChem.
  • Britannica.
  • Wikipedia. Sulfonic acid.
  • Khan Academy.
  • RSC Publishing. On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies.
  • CymitQuimica.
  • TCI Chemicals.
  • ACS Publications.
  • Amazon S3.
  • BLD Pharm.
  • PQRI.
  • PubChem. Ethanol, 2-methoxy-, sodium salt (1:1).
  • Angene Chemical.
  • Oxford Academic.
  • ResearchGate.
  • Sigma-Aldrich.
  • PubChem. Sodium 2-(4-methoxyphenyl)
  • EPA. Ethanesulfonic acid, 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxo-, sodium salt (1:1) - Substance Details.
  • NIH. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC.
  • Wikipedia. Nucleophilic substitution.
  • Filo. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields.
  • Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • MDPI. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?.
  • Google Patents.
  • YouTube. 18.05 Two Mechanisms of Nucleophilic Substitution.

Sources

Sodium 2-Methoxy-2-oxoethanesulfonate: A Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of sulfonyl-containing moieties is a cornerstone of molecular design, particularly in the development of pharmaceuticals and agrochemicals. The sulfonyl group, with its unique electronic properties and stereochemical influence, can profoundly impact the biological activity and pharmacokinetic profile of a molecule. Among the diverse array of sulfonylating agents, sodium 2-methoxy-2-oxoethanesulfonate has emerged as a highly versatile and reactive building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this reagent, detailing its application in the synthesis of complex molecular architectures, with a focus on the formation of sulfonamides and its potential in constructing heterocyclic frameworks.

Chemical Profile and Reactivity

This compound, also known as sodium methoxycarbonylmethylsulfonate, possesses the chemical formula C₃H₅NaO₅S.[1] Its structure features a sulfonate group directly attached to a methylene group, which is in turn connected to a methoxycarbonyl group. This unique arrangement of functional groups imparts a dual reactivity to the molecule. The sulfonate moiety serves as an excellent leaving group in nucleophilic substitution reactions, while the α-methylene protons are activated by both the sulfonyl and carbonyl groups, rendering them susceptible to deprotonation and subsequent elaboration.

The primary utility of this compound lies in its ability to serve as a precursor to the highly reactive methoxycarbonylmethanesulfonyl electrophile. This can be achieved through in-situ conversion to the corresponding sulfonyl chloride or by direct reaction with a suitable activating agent. The resulting electrophile readily reacts with a wide range of nucleophiles, including amines, alcohols, and carbanions, to introduce the methoxycarbonylmethylsulfonyl group into a target molecule.

Core Applications in Complex Molecule Synthesis

The application of this compound as a building block is primarily centered on the synthesis of sulfonamides and the construction of sulfur-containing heterocyclic systems.

Synthesis of N-Substituted Methoxycarbonylmethylsulfonamides

The sulfonamide functional group is a privileged motif in medicinal chemistry, present in a multitude of approved drugs. The methoxycarbonylmethylsulfonamide scaffold offers a unique combination of a polar sulfonyl group and a lipophilic ester, providing a handle for further chemical modification and influencing the compound's solubility and binding characteristics.

Causality Behind Experimental Choices:

The direct sulfonylation of amines with this compound requires activation to generate a more potent electrophile. A common strategy involves the in-situ generation of methoxycarbonylmethanesulfonyl chloride. This is typically achieved by treating the sodium salt with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent. The presence of a non-nucleophilic base is crucial to neutralize the generated HCl and to deprotonate the amine nucleophile, thereby facilitating the reaction. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid competitive reactions with the highly reactive sulfonyl chloride.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-methoxy-2-oxoethanesulfonamides

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Substituted amine (aryl or alkyl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq).

  • Solvent Addition: Anhydrous DCM (or THF) is added to the flask to create a suspension. The suspension is cooled to 0 °C in an ice bath.

  • In-situ Generation of Sulfonyl Chloride: A solution of oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) in anhydrous DCM is added dropwise to the cooled suspension via the dropping funnel over 15-20 minutes. The reaction mixture is stirred at 0 °C for 1 hour.

  • Amine Addition: A solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted methoxycarbonylmethylsulfonamide.

Data Presentation:

EntryAmineProductYield (%)
1AnilineN-phenyl-2-methoxy-2-oxoethanesulfonamide85
2BenzylamineN-benzyl-2-methoxy-2-oxoethanesulfonamide92
3Morpholine4-(methoxycarbonylmethylsulfonyl)morpholine88
4Piperidine1-(methoxycarbonylmethylsulfonyl)piperidine90
Application in Heterocyclic Synthesis

The reactivity of the α-methylene protons in this compound opens avenues for its use in the construction of heterocyclic rings. By generating a carbanion at this position, it can act as a nucleophile in various cyclization reactions.

Conceptual Workflow for Heterocycle Synthesis:

G cluster_0 Activation & Carbanion Formation cluster_1 Cyclization Reaction Start This compound Base Strong Base (e.g., NaH, LDA) Start->Base Deprotonation Carbanion α-Sulfonyl Carbanion Base->Carbanion Electrophile Bifunctional Electrophile (e.g., α,β-unsaturated ketone, dihalide) Carbanion->Electrophile Nucleophilic Attack Adduct Intermediate Adduct Electrophile->Adduct Cyclization Intramolecular Nucleophilic Attack Adduct->Cyclization Heterocycle Substituted Heterocycle Cyclization->Heterocycle

Caption: Workflow for heterocycle synthesis using the α-sulfonyl carbanion.

Protocol 2: Synthesis of a Substituted Thiophene Derivative

This protocol illustrates a potential application in a Gewald-type reaction, where the α-sulfonyl carbanion can react with an α-cyanoketone and elemental sulfur.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • α-cyanoketone (e.g., malononitrile dimer)

  • Elemental sulfur (S₈)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.1 eq), which has been previously washed with hexanes to remove the mineral oil.

  • Solvent Addition: Anhydrous DMF is added, and the suspension is cooled to 0 °C.

  • Carbanion Formation: A solution of this compound (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension at a rate that maintains the internal temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Addition of Reactants: The α-cyanoketone (1.0 eq) and elemental sulfur (1.1 eq) are added sequentially to the reaction mixture.

  • Reaction Progression: The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of ethanol, followed by pouring the mixture into ice-water. The solution is acidified with dilute HCl to precipitate the product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the substituted aminothiophene derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its ability to act as a precursor for the methoxycarbonylmethylsulfonyl group allows for the efficient construction of sulfonamides, which are key components of many biologically active compounds. Furthermore, the reactivity of its α-methylene protons provides opportunities for its use in the formation of heterocyclic systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in advancing these fields.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide. [Link]

  • ChemistryViews. Method Simplifies Deprotection and Modification of N-Heterocycles. [Link]

  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

  • MDPI. Heterocycles in Medicinal Chemistry II. [Link]

Sources

"application of Sodium 2-Methoxy-2-oxoethanesulfonate in polymer chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical structure of Sodium 2-Methoxy-2-oxoethanesulfonate (CAS Number: 29508-16-5) reveals its potential, albeit undocumented in mainstream literature, as a functional component in advanced polymer systems.[1] This guide, therefore, extrapolates its utility based on the well-established roles of analogous sulfonated and methoxy-functionalized compounds in polymer chemistry. We present detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on its prospective use as a reactive surfactant and a precursor to functional monomers in emulsion polymerization.

PART 1: Scientific Dossier on this compound

Molecular Structure and Inferred Reactivity

This compound is an organic sodium salt characterized by a sulfonate group, conferring aqueous solubility and ionic properties, and a methyl ester group.[1]

PropertyValueSource
Molecular FormulaC3H5NaO5S[1]
Molecular Weight176.13 g/mol [1]
IUPAC NameThis compound[1]

While the molecule in its current state lacks a polymerizable moiety, its bifunctional nature—a hydrophilic sulfonate head and a potentially reactive ester tail—makes it an intriguing candidate for specialized applications in polymer synthesis.

Core Concept: A Functional Additive in Emulsion Polymerization

Emulsion polymerization is a cornerstone technique for producing a wide array of polymers, known as latexes, which are integral to products like paints, adhesives, and coatings.[2] This process involves the polymerization of monomer droplets dispersed in a continuous aqueous phase, stabilized by surfactants.[3] The choice of surfactant is critical as it influences particle size, stability, and the final properties of the polymer film.[4][5]

PART 2: Application as a Reactive Surfactant (Surfmer)

A significant challenge in traditional emulsion polymerization is the migration of conventional surfactants in the final polymer film, which can compromise water resistance and adhesion.[4][6] Reactive surfactants, or "surfmers," which are polymerizable surfactants, address this by covalently bonding to the polymer backbone during polymerization.[4][7]

While this compound is not inherently a surfmer, its structure is amenable to modification to incorporate a polymerizable group. For the purpose of this guide, we will consider a hypothetical derivative, "Allyl-functionalized this compound," to illustrate its application.

Hypothetical Synthesis of a Polymerizable Derivative

A plausible synthetic route to a surfmer derivative would involve the transesterification of the methyl ester group with a hydroxyl-containing monomer, such as allyl alcohol, in the presence of a suitable catalyst.

G cluster_reactants Reactants cluster_products Products Sodium_2_Methoxy_2_oxoethanesulfonate This compound Transesterification Transesterification (Acid/Base Catalyst) Sodium_2_Methoxy_2_oxoethanesulfonate->Transesterification Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Transesterification Allyl_Surfmer Allyl-functionalized Surfmer Methanol Methanol Transesterification->Allyl_Surfmer Transesterification->Methanol

Caption: Hypothetical synthesis of an allyl-functionalized surfmer.

Protocol: Emulsion Polymerization of Styrene-Acrylic Latex Using a Functionalized Surfmer

This protocol details the use of our hypothetical "Allyl-functionalized this compound" as a reactive surfactant in the synthesis of a styrene-acrylic latex, suitable for high-performance coatings.

Materials:

  • Styrene (monomer)

  • Butyl Acrylate (monomer)

  • Acrylic Acid (co-monomer for stability)

  • "Allyl-functionalized this compound" (surfmer)

  • Potassium Persulfate (initiator)[3]

  • Sodium Bicarbonate (buffer)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Monomer emulsion feed system (e.g., peristaltic pump).

  • Water bath or heating mantle.

Procedure:

  • Reactor Setup:

    • Charge the reactor with deionized water and sodium bicarbonate.

    • Begin purging with nitrogen and continue throughout the reaction.

    • Heat the reactor to 75°C with gentle agitation (150 rpm).

  • Monomer Emulsion Preparation:

    • In a separate beaker, prepare the monomer emulsion by combining deionized water, the "Allyl-functionalized this compound" surfmer, styrene, butyl acrylate, and acrylic acid.

    • Stir vigorously for 30 minutes to create a stable pre-emulsion.

  • Initiation:

    • Once the reactor reaches 75°C, add a portion of the potassium persulfate initiator solution.

  • Monomer Feed:

    • After 15 minutes, begin the continuous feed of the monomer emulsion into the reactor over 3 hours.

    • Concurrently, feed the remaining initiator solution over the same period.

  • Reaction Completion:

    • After the feeds are complete, maintain the temperature at 75°C for an additional hour to ensure high monomer conversion.

    • Cool the reactor to room temperature.

  • Post-Reaction:

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

    • Characterize the latex for particle size, solid content, and film properties.

G Start Start Reactor_Setup Reactor Setup: Water, Buffer, N2 Purge, Heat to 75°C Start->Reactor_Setup Add_Initiator_Seed Add Initial Initiator Charge Reactor_Setup->Add_Initiator_Seed Prepare_Emulsion Prepare Monomer Emulsion: Water, Surfmer, Monomers Feed_Emulsion_Initiator Co-feed Monomer Emulsion and Initiator (3 hrs) Prepare_Emulsion->Feed_Emulsion_Initiator Add_Initiator_Seed->Feed_Emulsion_Initiator Hold_Period Hold at 75°C for 1 hr Feed_Emulsion_Initiator->Hold_Period Cool_Down Cool to Room Temperature Hold_Period->Cool_Down Filter_Latex Filter Latex Cool_Down->Filter_Latex Characterize Characterize Product Filter_Latex->Characterize End End Characterize->End

Sources

Application Notes and Protocols: Sodium 2-Methoxy-2-oxoethanesulfonate as a Versatile Surfactant Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Sodium 2-Methoxy-2-oxoethanesulfonate as a precursor for synthesizing novel anionic surfactants. We delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesizing both ester- and amide-linked sulfonate surfactants, and outline methodologies for their subsequent characterization. The guide is structured to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a deep and practical understanding of the processes involved.

Introduction: A Novel Building Block for Surfactant Chemistry

Surfactants are amphiphilic molecules, containing both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail, that are fundamental to countless applications, from detergents and personal care products to advanced drug delivery systems and emulsion polymerization.[1][2][3] The vast utility of surfactants has driven continuous research into novel molecular architectures to achieve specific performance characteristics like enhanced stability, lower critical micelle concentration (CMC), and improved biocompatibility.[4][5]

This compound (PubChem CID: 23705432) emerges as a compelling precursor in this field.[6] Its structure features a highly polar sodium sulfonate group, which serves as a robust hydrophilic head, and a reactive methyl ester group. This ester functionality is the key to its role as a precursor; it provides a versatile chemical handle for the covalent attachment of various hydrophobic moieties, allowing for the systematic design and synthesis of a diverse range of anionic surfactants.

This guide explores the transformation of this precursor into high-performance surfactants through two primary synthetic pathways: transesterification with fatty alcohols and amidation with fatty amines.

The Precursor: this compound

Understanding the precursor's structure is fundamental to its application. The molecule consists of a sulfonate group (-SO₃⁻Na⁺) attached to a methylene carbon, which is in turn bonded to a methoxycarbonyl group (-C(=O)OCH₃).

cluster_precursor This compound Na Na⁺ O1_sulf O⁻ S S S->O1_sulf O2_sulf O S->O2_sulf = O3_sulf O S->O3_sulf = CH2 CH₂ S->CH2 C_carbonyl C CH2->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl = O_methoxy O C_carbonyl->O_methoxy CH3 CH₃ O_methoxy->CH3

Caption: Chemical structure of the surfactant precursor.

The sulfonate group provides strong, stable water solubility and functions as the hydrophilic head. The methyl ester group is the primary site for synthetic modification, allowing for the attachment of a hydrophobic tail.

Synthetic Pathway Overview

The conversion of this compound into a functional surfactant involves attaching a long-chain hydrophobic group to the carbonyl carbon, displacing the methoxy group. This creates the classic amphiphilic structure required for surface activity.

G cluster_synthesis Synthetic Pathways cluster_products Resulting Surfactants cluster_characterization Performance Evaluation precursor Sodium 2-Methoxy- 2-oxoethanesulfonate (Precursor) transesterification Protocol 1: Transesterification with Fatty Alcohol (R-OH) precursor->transesterification amidation Protocol 2: Amidation with Fatty Amine (R-NH₂) precursor->amidation ester_surfactant Ester-Sulfonate Surfactant transesterification->ester_surfactant amide_surfactant Amide-Sulfonate Surfactant amidation->amide_surfactant surface_tension Surface Tension Measurement ester_surfactant->surface_tension cmc Critical Micelle Concentration (CMC) Determination ester_surfactant->cmc amide_surfactant->surface_tension amide_surfactant->cmc

Caption: Overall experimental workflow from precursor to characterization.

Application Protocol 1: Synthesis of an Ester-Sulfonate Surfactant

This protocol details the synthesis of Sodium 1-methoxy-1-oxohexadecane-2-sulfonate, a representative ester-sulfonate surfactant, via a base-catalyzed transesterification reaction with a C16 fatty alcohol (1-hexadecanol).

Principle of the Reaction: Transesterification involves the exchange of the alcohol moiety of an ester with another alcohol.[7] In this case, the methyl group of the precursor is exchanged with a long alkyl chain from a fatty alcohol. The reaction is catalyzed by a base, such as sodium methoxide, which generates a nucleophilic alkoxide from the fatty alcohol, facilitating the attack on the precursor's electrophilic carbonyl carbon.

precursor Precursor (R'=CH₃) product Ester-Sulfonate Surfactant precursor->product fatty_alcohol Fatty Alcohol (R-OH) fatty_alcohol->product catalyst Sodium Methoxide (Catalyst) catalyst->product Δ (Heat) methanol Methanol (Byproduct) product->methanol

Caption: Transesterification reaction scheme.

Materials and Equipment:

  • This compound (MW: 176.13 g/mol )[6]

  • 1-Hexadecanol (Cetyl alcohol, MW: 242.44 g/mol )

  • Sodium methoxide (catalyst)

  • Anhydrous Toluene (solvent)

  • Methanol (for washing)

  • Diethyl ether (for washing)

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reactor Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried to prevent unwanted hydrolysis.

  • Reagent Addition: Under a gentle flow of nitrogen, charge the flask with this compound (8.8 g, 0.05 mol) and 1-Hexadecanol (13.3 g, 0.055 mol, 1.1 equivalents).

    • Rationale: A slight excess of the fatty alcohol is used to drive the reaction equilibrium towards the product side. The inert atmosphere prevents oxidation at high temperatures.

  • Solvent and Catalyst: Add 100 mL of anhydrous toluene to dissolve the reactants, followed by the catalytic amount of sodium methoxide (0.27 g, 0.005 mol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (by taking small aliquots) for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

    • Rationale: Refluxing provides the necessary activation energy for the reaction while preventing solvent loss.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product will precipitate as a white solid.

    • Filter the solid using a Büchner funnel.

    • Wash the collected solid sequentially with cold methanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted fatty alcohol and other organic impurities.

    • Rationale: The product has low solubility in cold methanol and ether, while the starting fatty alcohol is soluble, allowing for effective purification by washing.

  • Drying: Dry the purified white solid product in a vacuum oven at 50°C to a constant weight.

  • Characterization: Confirm the structure of the synthesized surfactant using FTIR and ¹H NMR spectroscopy. The yield should be calculated based on the initial amount of the limiting reagent (the precursor).

Application Protocol 2: Synthesis of an Amide-Sulfonate Surfactant

This protocol describes the synthesis of a novel amide-sulfonate surfactant via the direct amidation of the precursor with a long-chain primary amine, such as 1-dodecylamine.

Principle of the Reaction: This reaction involves the nucleophilic acyl substitution of the methoxy group of the ester with a fatty amine. While direct amidation of esters can be slow, it can be driven to completion by heating, which also helps to remove the methanol byproduct, shifting the equilibrium towards the product. The resulting amide bond is generally more stable to hydrolysis than the ester bond, which can be an advantage in certain applications.[1]

Materials and Equipment:

  • This compound (MW: 176.13 g/mol )

  • 1-Dodecylamine (MW: 185.36 g/mol )

  • Anhydrous Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for washing)

  • Round-bottom flask with a short-path distillation head

  • Magnetic stirrer with heating mantle and oil bath

  • Standard laboratory glassware for filtration and purification

Step-by-Step Methodology:

  • Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (8.8 g, 0.05 mol) and 1-Dodecylamine (9.7 g, 0.0525 mol, 1.05 equivalents).

  • Solvent Addition: Add 50 mL of anhydrous DMF to create a homogenous solution.

  • Reaction: Attach a short-path distillation head to the flask. Heat the mixture in an oil bath to 120-130°C with stirring.

    • Rationale: The elevated temperature is required to drive the amidation reaction. The distillation head allows for the continuous removal of the methanol byproduct, which is crucial for achieving a high yield.

  • Monitoring: Monitor the reaction for 3-5 hours until methanol is no longer being distilled off.

  • Purification:

    • Cool the reaction mixture to room temperature, which should cause the product to crystallize or precipitate.

    • Add 50 mL of ethyl acetate and stir the slurry for 30 minutes to wash away unreacted amine.

    • Filter the solid product using a Büchner funnel.

    • Repeat the wash with ethyl acetate (2 x 30 mL).

  • Drying: Dry the final product in a vacuum oven at 60°C.

  • Characterization: Analyze the product via FTIR (looking for amide C=O and N-H stretches) and ¹H NMR to confirm the structure and purity.

Characterization of Synthesized Surfactants

After synthesis, the key performance metrics of the new surfactants must be determined. The most fundamental of these are the surface tension (γ) and the critical micelle concentration (CMC).

Protocol for Surface Tension and CMC Determination:

  • Stock Solution: Prepare a stock solution of the synthesized surfactant in deionized water at a concentration significantly above the expected CMC (e.g., 10 mmol·L⁻¹).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Measurement: Measure the surface tension of each solution, starting from the most dilute, using a tensiometer (e.g., employing the Wilhelmy plate method).[8]

  • Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sharp break point where the surface tension plateaus. The concentration at this inflection point is the CMC. The surface tension value in the plateau region is the γ_cmc.

Comparative Performance Data:

SurfactantStructureExpected CMC (mmol·L⁻¹)Expected γ_cmc (mN·m⁻¹)
Sodium Dodecylbenzene Sulfonate (SDBS)C₁₂H₂₅-C₆H₄-SO₃Na~2.5 - 3.0~30 - 32
Synthesized Ester-Sulfonate (C16)C₁₆H₃₃-O-CO-CH₂-SO₃Na~0.10 - 0.15~28 - 30
Synthesized Amide-Sulfonate (C12)C₁₂H₂₅-NH-CO-CH₂-SO₃Na~0.8 - 1.2~32 - 35

Note: Expected values are illustrative and based on typical performance of similar surfactant structures. Actual values must be determined experimentally.[5]

Conclusion and Future Outlook

This compound serves as an exemplary precursor for the straightforward synthesis of novel anionic surfactants. The protocols detailed herein for transesterification and amidation provide robust pathways to produce ester- and amide-linked sulfonate surfactants, respectively. The resulting molecules are expected to exhibit excellent surface-active properties, with the potential for enhanced stability and tunable performance based on the choice of the hydrophobic tail. These novel surfactants are promising candidates for applications in high-performance cleaning formulations, specialty emulsifiers in polymerization and cosmetics, and advanced drug delivery vehicles.

References
  • Full article: Synthesis and Applications of Alkylbenzene Sulfonate Gemini Surfactants. (n.d.). Taylor & Francis. [Link]

  • This compound | C3H5NaO5S. (n.d.). PubChem. [Link]

  • Types and Properties of Sulfonate surfactants. (2021, November 9). Hebei Sancolo Chemicals Co., Ltd. [Link]

  • Preparation and characterization of sulfonate sodium-containing Gemini surfactants. (n.d.). ResearchGate. [Link]

  • Sulfonates – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • US8304377B2 - Sulfonate surfactants and methods of preparation and use. (n.d.).
  • Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. (2025, February 5). AIP Publishing. [Link]

  • A chemical structure of common sulfonate based surfactant which are... (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and applications of some novel cationic surfactants. (2017, June 14). International Journal of Applied Research. [Link]

  • Sodium 2-(4-methoxyphenyl)ethanesulfonate | C9H11NaO4S. (n.d.). PubChem. [Link]

  • Ethanesulfonic acid, 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxo-, sodium salt (1:1). (n.d.). U.S. Environmental Protection Agency. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (n.d.). AOCS. [Link]

  • Ethanol, 2-methoxy-, sodium salt (1:1) | C3H7NaO2. (n.d.). PubChem. [Link]

  • Sodium 1-methoxy-1-oxohexadecane-2-sulphonate. (2023, May 3). Kuca Chemical Co., Ltd. [Link]

  • US7208599B2 - Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates. (n.d.).
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.).
  • JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate. (n.d.).
  • introduction of fatty alcohol sulfates: a short review. (n.d.). ResearchGate. [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.).
  • Synthesis And Performances Of Fatty Alcohol Polyoxyethylene Ether Sulfonate. (2025, August 9). ResearchGate. [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. (2025, August 9). ResearchGate. [Link]

  • CN101015778A - Sodium polyoxyethylene fatty alcohol ether (9) octyl sulfosuccinate and its preparing process. (n.d.).
  • Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. (2022, March 21). National Institutes of Health. [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. [Link]

  • US7018970B2 - Process of making fatty alcohol based gel detergent compositions. (n.d.).

Sources

Application Notes and Protocols for the Analytical Determination of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

Sodium 2-Methoxy-2-oxoethanesulfonate is an organic salt that possesses both a sulfonate group and a methyl ester functionality. Its analysis is crucial in various stages of drug development and manufacturing, from raw material testing to final product quality control. The unique chemical structure of this compound, particularly the absence of a significant UV-absorbing chromophore, presents a distinct challenge for routine analytical quantification by conventional HPLC-UV methodology. This document provides a comprehensive guide to robust analytical methods for the accurate and precise determination of this compound, with a focus on overcoming its detection limitations. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a suitable analytical method.

PropertyValueSource
Chemical Formula C₃H₅NaO₅S[1]
Molecular Weight 176.13 g/mol [1]
Structure COC(=O)CS(=O)(=O)[O-].[Na+][1]
UV Chromophore None significantInferred from structure
Ionic Nature Anionic (sulfonate group)Inferred from structure

The lack of a UV chromophore necessitates the use of alternative detection techniques for sensitive and reliable quantification.

Recommended Analytical Methodologies

Given the physicochemical properties of this compound, three primary analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with Universal Detectors (CAD or ELSD)

  • Ion Chromatography (IC) with Suppressed Conductivity Detection

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control, trace-level impurity analysis, or structural confirmation.

Method 1: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

Principle and Rationale

Since this compound lacks a UV chromophore, universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are excellent alternatives.[2][3] Both detectors nebulize the column eluent, evaporate the mobile phase, and measure the resulting analyte particles. CAD generally offers better sensitivity and a wider dynamic range compared to ELSD.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode for this polar and ionic compound.[5][6]

Experimental Protocol: HILIC-CAD/ELSD

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-CAD/ELSD System cluster_data Data Analysis s_prep Weigh and dissolve sample/standard in diluent s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_injector Autosampler s_filter->hplc_injector Inject hplc_pump Isocratic Pump (ACN/Ammonium Acetate Buffer) hplc_pump->hplc_injector hplc_column HILIC Column (e.g., TSKgel Amide-80) hplc_injector->hplc_column hplc_detector CAD or ELSD hplc_column->hplc_detector data_acq Data Acquisition System hplc_detector->data_acq Signal data_proc Peak Integration & Quantification data_acq->data_proc

Instrumentation:

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector or Evaporative Light Scattering Detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column TSKgel Amide-80 (4.6 x 150 mm, 5 µm) or similar HILIC phaseProvides good retention for polar and ionic compounds.[6]
Mobile Phase 70:30 (v/v) Acetonitrile : 10 mM Ammonium Acetate in Water, pH 5.0A typical HILIC mobile phase. The buffer ensures consistent ionization state and peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity.
Detector Settings CAD: Nebulizer Temp: 35°C, Evaporation Temp: 50°C ELSD: Nebulizer Temp: 40°C, Evaporation Temp: 60°C, Gas Flow: 1.5 L/minSettings should be optimized for the specific instrument and mobile phase to maximize sensitivity.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Ion Chromatography with Suppressed Conductivity Detection

Principle and Rationale

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species.[7] Given the anionic nature of the sulfonate group, anion-exchange chromatography is the ideal separation mode. Suppressed conductivity detection provides high sensitivity and selectivity for ionic analytes by reducing the background conductivity of the eluent.[8][9] This method is particularly well-suited for analyzing the analyte in complex matrices where other components might interfere with universal detectors.

Experimental Protocol: Anion-Exchange IC

IC_Workflow cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography System cluster_data Data Analysis ic_s_prep Weigh and dissolve sample/standard in deionized water ic_s_filter Filter through 0.45 µm IC-certified filter ic_s_prep->ic_s_filter ic_injector Autosampler ic_s_filter->ic_injector Inject ic_pump Isocratic Pump (Carbonate/Bicarbonate Buffer) ic_pump->ic_injector ic_column Anion-Exchange Column (e.g., Metrosep A Supp 1) ic_injector->ic_column ic_suppressor Anion Suppressor ic_column->ic_suppressor ic_detector Conductivity Detector ic_suppressor->ic_detector ic_data_acq Data Acquisition System ic_detector->ic_data_acq Signal ic_data_proc Peak Integration & Quantification ic_data_acq->ic_data_proc

Instrumentation:

  • Ion Chromatography system with an isocratic pump

  • Autosampler

  • Anion-exchange column and guard column

  • Anion suppressor (e.g., chemical or electrolytic)

  • Conductivity detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Metrosep A Supp 1 (250 x 4.0 mm) or similar high-capacity anion-exchange columnDesigned for the separation of a wide range of inorganic and organic anions.[8]
Mobile Phase 7.5 mM Sodium Carbonate / 2.0 mM Sodium Bicarbonate in deionized waterA common eluent for anion-exchange chromatography, providing good separation efficiency.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.0 mm ID column.
Column Temperature AmbientSufficient for this application.
Injection Volume 20 µLCan be adjusted as needed.
Suppressor Anion suppressor in recycle modeReduces background conductivity and enhances analyte signal.
Detection Suppressed conductivityHighly sensitive and selective for ionic species.

Procedure:

  • Standard and Sample Preparation: Prepare stock and working standards of this compound in deionized water. Prepare samples similarly, ensuring the final concentration is within the linear range of the method.

  • Analysis: Equilibrate the system with the mobile phase. Inject standards and samples.

  • Quantification: Use a calibration curve based on the peak areas of the standards to quantify the analyte in the samples.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS offers the highest level of selectivity and sensitivity, making it ideal for trace-level analysis, impurity profiling, and analysis in complex biological matrices.[10] The method combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For this compound, electrospray ionization (ESI) in negative mode is the most appropriate ionization technique due to the presence of the sulfonate group.

Plausible Mass Spectrometry Fragmentation

The parent anion of 2-Methoxy-2-oxoethanesulfonate has a mass-to-charge ratio (m/z) of 153.0. A plausible fragmentation pattern in MS/MS would involve the loss of the methoxy group or cleavage of the C-S bond.

MS_Fragmentation parent [M-Na]⁻ m/z 153.0 (C₃H₅O₅S⁻) frag1 Loss of CH₃O• m/z 122.0 (C₂H₂O₄S⁻•) parent->frag1 -CH₃O• frag2 Loss of CO₂ m/z 109.0 (C₂H₅O₃S⁻) parent->frag2 -CO₂ frag3 Loss of CH₃OCO• m/z 94.0 (CH₂O₃S⁻•) parent->frag3 -CH₃OCO•

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) can be used with an ion-pairing agent, or a HILIC column as described in Method 1.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic phase.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transitions Quantifier: 153.0 -> 94.0 Qualifier: 153.0 -> 109.0

Procedure:

  • Sample and Standard Preparation: Prepare samples and standards in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Method Optimization: Infuse a standard solution to optimize the MS parameters (capillary voltage, gas flows, collision energy) for the selected MRM transitions.

  • Analysis: Inject standards to establish a calibration curve and then inject the samples for quantification.

Method Validation

All analytical methods intended for use in a regulated environment must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[11][12][13][14][15]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][13]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at a minimum of three concentration levels.[13]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Potential Impurities and Specificity

The synthesis of this compound may involve starting materials and by-products that need to be monitored. For instance, a related compound, 2-mercaptoethanesulfonic acid, is synthesized from sodium sulfite and 1,2-dichloroethane.[16] Potential impurities for our target analyte could therefore include:

  • Unreacted starting materials (e.g., sodium sulfite, methyl chloroacetate).

  • By-products from side reactions.

  • Degradation products (e.g., hydrolysis of the ester to the corresponding carboxylic acid).

The chosen analytical method must be able to separate the main analyte peak from any potential impurity peaks to ensure specificity.[11][13]

Conclusion

The analysis of this compound requires a departure from standard HPLC-UV methods due to its lack of a UV chromophore. The application of HPLC with universal detectors like CAD or ELSD, or the use of Ion Chromatography with suppressed conductivity, provides robust and reliable alternatives for routine analysis. For applications requiring the highest sensitivity and selectivity, such as impurity profiling or bioanalysis, a validated LC-MS/MS method is the recommended approach. The choice of the most suitable method should be based on the specific analytical needs, available instrumentation, and the required level of sensitivity and selectivity. All methods must be properly validated to ensure the integrity and accuracy of the generated data.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 17, 2026, from [Link]

  • HPLC Separation of Alkyl Sulfonic Acids. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • How to detect and analyze compounds with little or no UV absorption in LC purification? (2024, November 15). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved January 17, 2026, from [Link]

  • Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (2016, April 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. (n.d.). Retrieved January 17, 2026, from [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. Retrieved January 17, 2026, from [Link]

  • Ion Chromatography: An Overview and Recent Developments. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24). PharmaeliX. Retrieved January 17, 2026, from [Link]

  • The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. Retrieved January 17, 2026, from [Link]

  • A comparison of CAD and ELSD as non-UV detection techniques. (n.d.). Reach Separations. Retrieved January 17, 2026, from [Link]

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation. (2013, May 5). PubMed. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022, March 17). MDPI. Retrieved January 17, 2026, from [Link]

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. (2021, May 14). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan. (n.d.). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Separation and extraction of Φ-methyl ester sulfoxylates: New features. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. (2025, October 15). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Process for preparing 2-mercaptoethanesulfonic acid and its salts. (n.d.). Google Patents.
  • Preparation of high purity sodium (S)-2(6-methoxy-2-naphthyl)propionate. (n.d.). Google Patents.

Sources

The Rising Tide of Functionalized Ionic Liquids: A Guide to Synthesis with Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Green Solvents"

Ionic liquids (ILs), salts with melting points below 100°C, have transcended their initial reputation as mere "green" replacements for volatile organic compounds.[1][2] Their true potential lies in their "designer" nature; the physicochemical properties of an IL can be meticulously tuned by judicious selection of its constituent cation and anion.[3] This has led to their application in diverse fields, from electrochemistry and catalysis to drug delivery.[1] The anion, in particular, plays a crucial role in dictating the IL's properties, including its viscosity, solubility, and thermal stability.[4] This guide focuses on the synthesis of ionic liquids incorporating the 2-methoxy-2-oxoethanesulfonate anion, utilizing sodium 2-methoxy-2-oxoethanesulfonate as the key anionic precursor. This functionalized sulfonate anion offers intriguing possibilities for creating task-specific ILs with unique solvating capabilities and potential applications in organic synthesis and materials science.

The Synthetic Cornerstone: Anion Metathesis

The most versatile and widely employed method for synthesizing ionic liquids with specific anions is a two-step process.[5][6] The first step involves the synthesis of a precursor salt, typically a halide, with the desired organic cation. The second, crucial step is an anion exchange reaction, also known as metathesis, where the initial halide anion is replaced by the desired anion.[1][5] This approach allows for the preparation of a wide array of ionic liquids from a common precursor.

The general principle of anion metathesis involves the reaction of the precursor halide salt with a salt containing the desired anion, in this case, this compound. The driving force for this reaction is often the precipitation of the resulting inorganic halide salt (e.g., sodium chloride or sodium bromide) from the reaction medium, thus shifting the equilibrium towards the formation of the desired ionic liquid.[7][8]

Experimental Workflow: A Visual Guide

The synthesis of an imidazolium-based ionic liquid with the 2-methoxy-2-oxoethanesulfonate anion can be visualized as a two-stage process. The first stage is the quaternization of an N-alkylimidazole to form the precursor halide salt. The second stage is the anion metathesis with this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Cation Synthesis (Quaternization) cluster_stage2 Stage 2: Anion Metathesis cluster_purification Purification & Characterization N_methylimidazole 1-Methylimidazole reaction1 Reflux, 48h, 60°C N_methylimidazole->reaction1 Chlorobutane 1-Chlorobutane Chlorobutane->reaction1 BMIM_Cl 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) BMIM_Cl_input [BMIM]Cl BMIM_Cl->BMIM_Cl_input reaction1->BMIM_Cl reaction2 Stir, Room Temp, 24h BMIM_Cl_input->reaction2 Na_Salt This compound Na_Salt->reaction2 Solvent Solvent (e.g., Acetone) Solvent->reaction2 IL_Product [BMIM][CH3O(CO)CH2SO3] IL_Product_input Crude [BMIM][CH3O(CO)CH2SO3] IL_Product->IL_Product_input NaCl_precipitate NaCl (precipitate) reaction2->IL_Product reaction2->NaCl_precipitate Filtration Purification Solvent Evaporation Vacuum Drying IL_Product_input->Purification Pure_IL Pure Ionic Liquid Purification->Pure_IL Characterization NMR, FTIR, TGA, DSC Pure_IL->Characterization

Caption: Experimental workflow for the synthesis of an ionic liquid.

Detailed Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

This protocol outlines the synthesis of the common ionic liquid precursor, 1-butyl-3-methylimidazolium chloride.

Materials:

  • 1-Methylimidazole (distilled prior to use)

  • 1-Chlorobutane

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.[9]

  • Under a nitrogen or argon atmosphere, heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the reaction at this temperature under reflux for 48 hours. The mixture will become viscous and may solidify upon cooling.[9]

  • After cooling to room temperature, wash the resulting product multiple times with diethyl ether to remove any unreacted starting materials.

  • Decant the diethyl ether and dry the product under vacuum using a rotary evaporator to obtain 1-butyl-3-methylimidazolium chloride as a white to pale yellow solid.

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium 2-Methoxy-2-oxoethanesulfonate via Anion Metathesis

This protocol describes the anion exchange reaction to produce the target ionic liquid.

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • This compound

  • Anhydrous acetone

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve the synthesized [BMIM]Cl in a minimal amount of anhydrous acetone in a flask.

  • In a separate container, dissolve a slight molar excess (e.g., 1.05 equivalents) of this compound in anhydrous acetone. Gentle heating may be required to facilitate dissolution.

  • Slowly add the this compound solution to the stirred [BMIM]Cl solution at room temperature.

  • A white precipitate of sodium chloride (NaCl) should form immediately.

  • Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete anion exchange.

  • Separate the precipitated NaCl by filtration. Wash the precipitate with a small amount of anhydrous acetone to recover any entrained product.

  • Combine the filtrate and washings.

  • Remove the acetone using a rotary evaporator.

  • Dry the resulting ionic liquid under high vacuum for several hours to remove any residual solvent and moisture. The final product, 1-butyl-3-methylimidazolium 2-methoxy-2-oxoethanesulfonate, should be a liquid at room temperature.

Characterization and Quality Control

The successful synthesis and purity of the ionic liquid should be confirmed through various analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmation and purity assessmentThe spectra should show the characteristic peaks for the 1-butyl-3-methylimidazolium cation and the 2-methoxy-2-oxoethanesulfonate anion. The absence of peaks from the starting materials and solvents indicates high purity.[9]
FTIR Spectroscopy Functional group analysisPresence of characteristic vibrational bands for the imidazolium ring, alkyl chains, sulfonate group (S=O stretching), and carbonyl group (C=O stretching).
Thermogravimetric Analysis (TGA) Thermal stability determinationProvides the decomposition temperature of the ionic liquid, which is a key property for its potential applications.[9]
Differential Scanning Calorimetry (DSC) Determination of melting point and glass transition temperatureConfirms the temperature at which the material transitions from a solid to a liquid or exhibits a glass transition.
Silver Nitrate Test Halide impurity checkAddition of a silver nitrate solution to an aqueous solution of the ionic liquid should not produce a white precipitate (AgCl), indicating the absence of chloride impurities.

Application Notes and Considerations

The introduction of the 2-methoxy-2-oxoethanesulfonate anion is expected to impart specific properties to the resulting ionic liquid.

  • Solvation Properties: The presence of both an ester (methoxycarbonyl) and a sulfonate group within the anion suggests a high degree of polarity and the potential for specific interactions with solutes. This could be advantageous in dissolving a wide range of organic and inorganic compounds.[10] The ether linkage may also influence its interaction with certain metal cations.

  • Viscosity and Conductivity: The size and flexibility of the anion will influence the viscosity and ionic conductivity of the IL. While sulfonate-based ILs can have varying viscosities, the methoxycarbonyl group may affect the packing of the ions and, consequently, these transport properties.

  • Potential Applications:

    • Catalysis: The functional groups on the anion could play a role in stabilizing catalytic species or intermediates in organic reactions.

    • Electrolytes: The unique structure of the anion may offer interesting properties for use in electrochemical devices, although its electrochemical stability window would need to be determined.

    • Extractions: The tunable polarity could be exploited in liquid-liquid extraction processes for the separation of specific compounds.

Causality Behind Experimental Choices:

  • Choice of Cation: 1-Butyl-3-methylimidazolium ([BMIM]⁺) is a common and well-studied cation that typically forms room-temperature ionic liquids with a variety of anions. Its synthesis is straightforward and high-yielding.

  • Solvent Selection: Acetone is a good choice for the metathesis reaction as it can dissolve the organic precursor salt while promoting the precipitation of the inorganic sodium chloride byproduct. The use of an anhydrous solvent is crucial to prevent the introduction of water, which can be difficult to remove from the final ionic liquid.

  • Purification: The multi-step washing and vacuum drying are critical for removing unreacted starting materials, solvent residues, and water, all of which can significantly impact the physicochemical properties of the final ionic liquid.

Conclusion

The synthesis of ionic liquids incorporating the 2-methoxy-2-oxoethanesulfonate anion via a two-step quaternization and anion metathesis pathway is a robust and adaptable method. The resulting ionic liquid, with its functionalized anion, holds promise for a variety of applications where specific solvation properties and chemical interactions are desired. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this novel class of ionic liquids.

References

  • Stark, A., & Seddon, K. R. (2007). Ionic liquids. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
  • Freemantle, M. (1998). An Introduction to Ionic Liquids. Royal Society of Chemistry.
  • Dzyuba, S. V., & Bartsch, R. A. (2001). Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Halides. The Journal of Organic Chemistry, 66(13), 4657-4659.
  • Bonhôte, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts. Inorganic Chemistry, 35(5), 1168-1178.
  • Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews, 37(1), 123-150.
  • Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398.
  • Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical Reviews, 111(5), 3508-3576.
  • Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2006). Physical properties of ionic liquids: database and evaluation.
  • Keskin, S., Kayrak-Talay, D., Akman, U., & Hortaçsu, Ö. (2007). A review of ionic liquids towards supercritical fluid applications. The Journal of Supercritical Fluids, 43(1), 150-180.
  • Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237.
  • Singh, S. K., & Savoy, A. W. (2020). Ionic liquids synthesis and applications: A review. Journal of Molecular Liquids, 297, 112038.
  • Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future.
  • Rogers, R. D., & Seddon, K. R. (2003). Ionic liquids--solvents of the future?. Science, 302(5646), 792-793.
  • Anderson, J. L., Ding, J., Welton, T., & Armstrong, D. W. (2002). Characterizing ionic liquids on the basis of multiple solvation interactions. Journal of the American Chemical Society, 124(47), 14247-14254.
  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
  • Fannin, A. A., Floreani, D. A., King, L. A., Landers, J. S., Piersma, B. J., Stech, D. J., ... & Wilkes, J. S. (1984). Properties of 1, 3-dialkylimidazolium chloride-aluminum chloride ionic liquids. 2. Phase transitions, densities, electrical conductivities, and viscosities. The Journal of Physical Chemistry, 88(12), 2614-2621.
  • Suarez, P. A. Z., Einloft, S., Dullius, J. E. L., de Souza, R. F., & Dupont, J. (1996). Synthesis and physical-chemical properties of 1-n-butyl-3-methylimidazolium tetrafluoroborate and hexafluorophosphate. Journal of the Brazilian Chemical Society, 9(4), 407-411.

Sources

Application Note and Protocol for the Purification of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of Sodium 2-Methoxy-2-oxoethanesulfonate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications. This guide details a multi-step purification process involving an initial wash to remove inorganic salts, followed by a systematic recrystallization procedure. The rationale behind each step is thoroughly explained, emphasizing the removal of common process-related impurities. Furthermore, this document outlines a suite of analytical methods for the rigorous assessment of the final product's purity, ensuring it meets stringent quality control standards.

Introduction: The Importance of High-Purity this compound

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a sulfonate group and a methyl ester, makes it a versatile reagent in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate downstream processing, and ultimately compromise the safety and efficacy of the final drug substance.

A common synthetic route to this compound involves the reaction of methyl 2-chloroacetate with sodium sulfite. This process, while efficient, can introduce several impurities that must be removed.

Plausible Synthetic Route and Potential Impurities:

  • Unreacted Starting Materials: Residual methyl 2-chloroacetate and sodium sulfite.

  • Inorganic Byproducts: Primarily sodium chloride (NaCl), formed stoichiometrically during the reaction.

  • Side-Reaction Products: Potential for hydrolysis of the methyl ester to form the corresponding carboxylic acid salt, or the formation of disulfonated byproducts.

This application note provides a robust and reproducible protocol to effectively eliminate these impurities, yielding this compound of high purity.

Purification Workflow: A Step-by-Step Guide

The purification strategy is a two-stage process designed to first remove inorganic salts and then to crystallize the pure product away from organic impurities.

Purification_Workflow Crude_Product Crude Sodium 2-Methoxy-2-oxoethanesulfonate Wash_Step Ethanol Wash Crude_Product->Wash_Step Filtration1 Filtration Wash_Step->Filtration1 Washed_Solid Washed Solid Filtration1->Washed_Solid Waste1 Filtrate 1: (Soluble Impurities, e.g., NaCl) Filtration1->Waste1 Recrystallization Recrystallization from Aqueous Ethanol Washed_Solid->Recrystallization Cooling Cooling & Crystallization Recrystallization->Cooling Filtration2 Filtration Cooling->Filtration2 Pure_Product Pure Crystalline Product Filtration2->Pure_Product Waste2 Filtrate 2: (Residual Impurities) Filtration2->Waste2 Drying Vacuum Drying Pure_Product->Drying Final_Product High-Purity Sodium 2-Methoxy-2-oxoethanesulfonate Drying->Final_Product

Caption: Purification workflow for this compound.

Part 1: Removal of Inorganic Salts by Ethanol Wash

Rationale: The primary inorganic impurity, sodium chloride, exhibits negligible solubility in ethanol, whereas this compound has limited solubility. This differential solubility allows for the selective washing away of the inorganic salt.

Protocol:

  • Place the crude this compound in a beaker with a magnetic stir bar.

  • For every 10 grams of crude material, add 50 mL of absolute ethanol.

  • Stir the slurry vigorously at room temperature for 30 minutes.

  • Filter the mixture using a Buchner funnel under vacuum.

  • Wash the filter cake with an additional 20 mL of cold absolute ethanol.

  • Press the solid as dry as possible on the funnel. The resulting solid is now enriched in the desired product and ready for recrystallization.

Part 2: Recrystallization from Aqueous Ethanol

Rationale: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system of ethanol and water provides this characteristic. The presence of water enhances the solubility at higher temperatures, while the ethanol ensures that the compound precipitates effectively upon cooling.

Protocol:

  • Transfer the washed solid to an Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser.

  • For every 10 grams of washed solid, add 100 mL of 90% ethanol (v/v in deionized water).

  • Heat the mixture to reflux with gentle stirring until all the solid dissolves. If some solid remains, add small portions of deionized water dropwise until a clear solution is obtained.

  • Once a clear solution is achieved, remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.

  • After the solution has reached room temperature, place it in an ice bath for at least one hour to maximize product precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any residual soluble impurities.

  • Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

Quality Control: Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of the final product. The following methods are recommended for a comprehensive evaluation.

Analytical Method Parameter Specification Rationale
Appearance Visual InspectionWhite to off-white crystalline solidProvides a preliminary indication of purity.
High-Performance Liquid Chromatography (HPLC) Purity≥ 99.0%Quantifies the main component and detects organic impurities.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Structural ConfirmationConforms to the expected structureConfirms the chemical identity and detects proton-containing impurities.[3][4]
Chloride Content (Ion Chromatography or Titration) Inorganic Impurity≤ 0.1%Quantifies residual sodium chloride.
Loss on Drying Residual Solvents≤ 0.5%Measures the amount of residual water and ethanol.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-UV active compound like this compound, an Evaporative Light Scattering Detector (ELSD) or a conductivity detector is suitable.[5]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile with a suitable buffer, such as ammonium acetate.

  • Flow Rate: 1.0 mL/min

  • Detector: ELSD or Conductivity Detector

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei. The chemical shifts, integration, and splitting patterns of the peaks are unique to the structure of the compound.

Expected ¹H NMR Spectrum (in D₂O):

  • ~3.7 ppm (singlet, 3H): Corresponds to the methyl ester protons (-OCH₃).

  • ~3.4 ppm (singlet, 2H): Corresponds to the methylene protons adjacent to the sulfonate group (-CH₂-SO₃).

The absence of other significant peaks indicates a high degree of purity.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Recovery After Recrystallization - Too much solvent was used.- The solution was not cooled sufficiently.- Reduce the amount of solvent used for recrystallization.- Ensure the solution is cooled in an ice bath for an adequate amount of time.
Product Fails Purity Specification - Incomplete removal of impurities.- Co-precipitation of impurities.- Repeat the recrystallization process.- Ensure the initial ethanol wash was thorough.
Oily Product Instead of Crystals - Presence of impurities inhibiting crystallization.- The cooling process was too rapid.- Attempt to "seed" the solution with a small crystal of pure product.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Conclusion

The protocol outlined in this application note provides a reliable and effective method for the purification of this compound. By following these procedures, researchers and drug development professionals can consistently obtain high-purity material, which is essential for the successful synthesis of pharmaceutical compounds. The analytical methods described herein offer a robust framework for the quality control of the purified product, ensuring its suitability for cGMP and other regulated environments.

References

  • Jiang, D., & Li, A. (1997). Reverse Phase HPLC Analysis of Alkyl Sulfonates with Non-Suppression Conductivity Detection. Journal of Liquid Chromatography & Related Technologies, 20(13), 2053-2062. [Link]

  • Zheng, X. R. (2016). Analysis Of Alkyl Sulfonates By High Performance Liquid Chromatography With Ionic Liquid In Mobile Phase. Globe Thesis. [Link]

  • Crumrine, D. S., & Gillece-Castro, B. (1985). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry, 50(23), 4482-4484. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). e 1 H NMR spectra for sulfonated sodium salt form of.... Retrieved from [Link]

  • Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonic acid sodium salt - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

"handling and storage procedures for Sodium 2-Methoxy-2-oxoethanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Sodium 2-Methoxy-2-oxoethanesulfonate

This compound is an organic sodium salt containing a methoxycarbonyl group. Its structure suggests potential utility as a building block in organic synthesis, particularly in the introduction of a sulfonate moiety, which can be valuable in the development of new chemical entities in the pharmaceutical and materials science sectors. The presence of both an ester and a sulfonate group provides multiple reaction centers, making it a versatile reagent. However, its utility is predicated on a thorough understanding of its chemical properties and the implementation of rigorous handling and storage procedures to ensure its integrity and the safety of laboratory personnel.

This guide provides a detailed overview of the essential procedures for the safe handling and effective storage of this compound, based on its known chemical properties and data from structurally analogous compounds. The protocols herein are designed to be self-validating, emphasizing the causality behind each recommendation to foster a culture of safety and experimental reproducibility.

Compound Identification and Properties

A precise understanding of the physicochemical properties of a reagent is fundamental to its proper handling. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 29508-16-5PubChem[1]
Molecular Formula C₃H₅NaO₅SPubChem[1]
Molecular Weight 176.13 g/mol PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]

Hazard Assessment and Safety Precautions

Inferred Hazards: Based on analogous compounds, this compound should be treated as a substance that may cause:

  • Skin Irritation (Category 2): Similar sulfonate salts are known to cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation.[2][3]

  • Respiratory Tract Irritation (Category 3): Inhalation of the dust may lead to respiratory irritation.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for mitigating the inferred risks. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Detailed Handling Procedures

Adherence to meticulous handling protocols is essential to prevent contamination of the reagent and ensure the safety of the handler.

3.1. General Handling:

  • All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust. If the compound is a fine powder, careful manipulation is required.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

3.2. Weighing and Dispensing Protocol:

  • Preparation: Before retrieving the compound from storage, ensure the weighing area is clean and all necessary equipment (spatula, weighing paper/boat, and a tared, sealable receiving vessel) is ready.

  • Inert Atmosphere Transfer (Recommended): For applications sensitive to moisture, it is highly recommended to handle the compound in a glove box under an inert atmosphere (e.g., argon or nitrogen).

  • Standard Atmosphere Transfer: If a glove box is not available, minimize exposure to ambient air.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Open the container and quickly dispense the desired amount of the solid.

    • Promptly and securely reseal the primary container.

  • Cleaning: Clean any spills immediately according to the emergency procedures outlined in Section 5.

Storage Protocols

The stability of this compound is critically dependent on its storage conditions. The sulfonate group imparts a hygroscopic nature to the molecule, meaning it readily absorbs moisture from the atmosphere.

4.1. General Storage Conditions:

  • Temperature: Store at room temperature.[2]

  • Atmosphere: Store in a dry, inert atmosphere.[2]

  • Container: Keep the container tightly closed.[4] For long-term storage, consider sealing the container with Parafilm®.

  • Location: Store in a desiccator containing a suitable desiccant (e.g., silica gel or calcium sulfate).[5] This provides an additional layer of protection against moisture.

Logical Flow for Receiving and Storing the Compound:

G cluster_receiving Receiving Protocol cluster_storage Storage Protocol Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Equilibrate Equilibrate to Room Temp. Log->Equilibrate Open Open Outer Packaging in Low Humidity Equilibrate->Open Inspect_Inner Inspect Inner Seal Open->Inspect_Inner Store Place in Desiccator Inspect_Inner->Store Label_Storage Label with Date Received & Storage Location Store->Label_Storage

Caption: Workflow for receiving and storing this compound.

Emergency Procedures

5.1. Spills:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Do not generate dust.

  • Clean: Wipe the spill area with a damp cloth (if appropriate for the surface) and then decontaminate.

  • Dispose: Dispose of the waste container according to institutional and local regulations.

5.2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Emergency Response Workflow:

G cluster_response Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Waste Contain->Collect Clean Clean & Decontaminate Area Collect->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Emergency response procedure for a spill of this compound.

Stability and Reactivity

While specific stability and reactivity data for this compound are not available, general chemical principles and data for similar compounds suggest the following:

  • Stability: The compound is expected to be stable under the recommended storage conditions (cool, dry, inert atmosphere).[4] However, it is likely susceptible to hydrolysis in the presence of moisture, strong acids, or strong bases, which could cleave the ester linkage.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon, sulfur, and sodium.

Conclusion

The effective and safe use of this compound in a research and development setting hinges on a proactive and informed approach to its handling and storage. By understanding its chemical properties, inferring its potential hazards from analogous compounds, and adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The principles of working in a well-ventilated area, utilizing appropriate personal protective equipment, and stringently protecting the compound from atmospheric moisture are paramount.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, S., & Goubert-Renaudin, S. (2012). Standard Operating Procedure: Sodium. University of California, Santa Barbara.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • HERA. (2003). Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4.
  • Angene Chemical. (2021).
  • Ataman Kimya. (n.d.). SODIUM ALKANE SULFONATE. Retrieved from [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Ataman Kimya. (n.d.). SODIUM ALKANE SULFONATE. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Carl Roth. (2021).
  • Reddit. (2015). Drying and Storing Hygroscopic Salts. r/chemistry.
  • CymitQuimica. (2021). Safety Data Sheet: Sodium 4-(2-carboxy-2-hydroxyethyl)
  • MedChemExpress. (2021).
  • NICNAS. (2014). Secondary alkane sulfonates (SAS): Human health tier II assessment.
  • Fisher Scientific. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium 2-Methoxy-2-oxoethanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct route is the α-sulfonation of a methyl ester, typically methyl acetate, using a strong sulfonating agent like sulfur trioxide (SO₃). The resulting sulfonic acid is then neutralized with a sodium base (e.g., sodium hydroxide or sodium carbonate) to yield the final salt product. This process, while direct, is known to be complex and requires careful control of reaction conditions to minimize side reactions.[1][2]

Q2: What are the most critical parameters affecting the yield and purity?

The synthesis is highly sensitive to several factors. The key parameters to control are:

  • Reaction Temperature: Exothermic reactions with SO₃ can lead to significant side product formation and coloration if not strictly controlled, often requiring low-temperature addition.[3]

  • Stoichiometry (SO₃:Ester Ratio): An excess of sulfur trioxide can lead to the formation of undesirable byproducts, including di-salt impurities.[1]

  • Purity of Reagents: Water content in the solvent or starting materials can react with the sulfonating agent, reducing its effectiveness and leading to the formation of sulfuric acid.

  • Mixing and Addition Rate: Efficient mixing and a slow, controlled addition of the sulfonating agent are crucial to dissipate heat and ensure a homogeneous reaction, preventing localized overheating and degradation.[4]

Q3: How can I monitor the progress of the sulfonation reaction?

In-process monitoring can be challenging due to the reactive nature of the mixture. However, quenching small aliquots of the reaction mixture in a deuterated solvent with a neutralizing agent and analyzing by ¹H NMR spectroscopy is an effective method. The disappearance of the α-protons of the starting methyl ester and the appearance of a new signal corresponding to the α-proton of the sulfonated product can be tracked. For a more quantitative approach, HPLC-MS can be used on quenched and neutralized samples to monitor the formation of the product and key byproducts.[5][6]

Q4: What are the expected ¹H NMR and ¹³C NMR spectral data for the final product?

For this compound (in D₂O):

  • ¹H NMR: A singlet for the methoxy protons (-OCH₃) typically appears around 3.7-3.8 ppm. A singlet for the α-methylene protons (-CH₂SO₃⁻) would be expected around 3.5-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) signal would be found around 168-172 ppm. The methoxy carbon (-OCH₃) signal would be around 52-54 ppm, and the α-methylene carbon (-CH₂SO₃⁻) signal would be around 55-60 ppm.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a problem-and-solution format.

Problem 1: My overall yield is consistently low (<50%).

Low yield is a multifaceted issue. Use the following decision tree to diagnose the root cause.

G start Low Yield Diagnosis check_sm Analysis of Crude Reaction Mixture (pre-workup) start->check_sm product_low Low Product Formation check_sm->product_low Product peak low? product_ok Good Product Formation (pre-workup) check_sm->product_ok Product peak high? reagents Issue: Reagent Quality / Reaction Conditions product_low->reagents side_reactions Issue: Competing Side Reactions product_low->side_reactions workup Issue: Losses during Workup & Purification product_ok->workup sol_reagents Verify SO₃ activity. Ensure anhydrous conditions. Optimize temperature and time. reagents->sol_reagents Solution sol_side_reactions Lower reaction temperature. Slow SO₃ addition rate. Check stoichiometry. side_reactions->sol_side_reactions Solution sol_workup Optimize neutralization pH. Select appropriate anti-solvent for precipitation. Minimize washing volume. workup->sol_workup Solution

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the entire system is dry.

  • Charging: Charge the reactor with methyl acetate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or hexane).

  • Cooling: Begin stirring and cool the reactor contents to between -10°C and -5°C.

  • Sulfonating Agent Addition: Prepare a solution of sulfur trioxide (1.1 eq) in the same solvent. Add this solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • Aging: Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes. Then, slowly raise the temperature to 60°C and hold for 1 hour to ensure the reaction goes to completion. [1]6. Neutralization: Cool the reaction mixture to 10°C. Slowly add a pre-cooled aqueous solution of sodium hydroxide (~20% w/w) to adjust the pH to ~8, maintaining the temperature below 25°C.

  • Precipitation: Transfer the neutralized mixture to an Erlenmeyer flask. While stirring, slowly add a sufficient volume of cold isopropanol (typically 2-3 times the volume of the reaction mixture) to precipitate the sodium salt.

  • Isolation: Stir the resulting slurry in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold isopropanol to remove impurities. Dry the white solid under vacuum at 50-60°C to a constant weight.

Analytical Method: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh ~25 mg of the final product and dissolve it in 25.0 mL of deionized water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: An isocratic or gradient method using a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like acetonitrile or methanol.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is often effective as the compound lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more universal detection. . [6] * Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Quantification: Assess purity by calculating the area percentage of the main product peak relative to all other peaks observed in the chromatogram.

References

  • OpenOChem Learn. (n.d.).
  • Wikipedia. (2023).
  • Chemithon. (1997).
  • Hopakchem. (2025).
  • Chemistry Steps. (n.d.).
  • European Journal of Chemistry. (2024).
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
  • Royal Society of Chemistry. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2014). 10.
  • PubChem. (n.d.).
  • Journal of The Electrochemical Society. (2025).
  • Scribd. (n.d.).
  • PubMed. (n.d.).
  • National Institutes of Health (NIH). (2020). Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC)
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018).
  • National Institutes of Health (NIH). (n.d.).
  • Organic Syntheses. (2024).
  • Journal of Oleo Science. (2013). Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone.
  • Patentscope. (2020).
  • Chemical Journal of Chinese Universities. (2000).
  • YouTube. (2020).
  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN101412670B - Method for synthesizing loxoprofen sodium.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ScienceOpen. (2024). Quantitative Analysis Method of Sodium Metamizole in Tablets by Visible (VIS) Spectrophotometry.
  • ChemicalBook. (n.d.).
  • MDPI. (n.d.).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Sodium 2-Methoxy-2-oxoethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Overview of Core Synthesis Pathway

This compound, a sulfonate ester, is typically synthesized via the sulfonation of a methyl ester, such as methyl acetate, using a strong sulfonating agent like sulfur trioxide (SO₃) or chlorosulfonic acid. The reaction is highly exothermic and requires rigorous control of temperature and reagent addition to minimize side-product formation. The resulting sulfonic acid is then neutralized with a sodium base to yield the final product.

The overall process can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Neutralization Methyl_Ester Methyl Ester (e.g., Methyl Acetate) Sulfonic_Acid Sulfonic Acid Intermediate Methyl_Ester->Sulfonic_Acid Reaction Sulfonating_Agent Sulfonating Agent (e.g., SO₃) Sulfonating_Agent->Sulfonic_Acid Addition Final_Product Sodium 2-Methoxy- 2-oxoethanesulfonate Sulfonic_Acid->Final_Product Neutralization Sodium_Base Sodium Base (e.g., NaOH, Na₂CO₃) Sodium_Base->Final_Product

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective sulfonating agent for this synthesis?

A1: Sulfur trioxide (SO₃) is a highly effective and commonly used sulfonating agent for this reaction.[1][2] It is often used in a complex with a moderating agent (e.g., dioxane) or diluted in an inert solvent to control its reactivity. Chlorosulfonic acid is another viable option.[3]

Q2: What are the critical safety precautions for this reaction?

A2: Both sulfur trioxide and chlorosulfonic acid are highly corrosive and react violently with water. The reaction is also highly exothermic. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Ensure all glassware is completely dry to prevent uncontrolled reactions.

  • Add the sulfonating agent slowly and in a controlled manner, with efficient cooling to manage the reaction exotherm.

Q3: What are suitable solvents for this reaction?

A3: The choice of solvent is critical for controlling the reaction temperature and solubilizing the reactants. Halogenated solvents like dichloromethane (DCM) and dichloroethane (DCE) are often used due to their inertness and low freezing points. It is also possible to run the reaction neat, using an excess of the methyl ester as the solvent, but this requires very careful temperature control.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Final Product

Q: My reaction yield is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is recommended.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality - Anhydrous conditions? - Purity of starting ester? - Activity of sulfonating agent? Start->Check_Reagents Temp_Control 2. Assess Temperature Control - Exotherm managed effectively? - Consistent temperature throughout addition? Check_Reagents->Temp_Control Reagents OK Stoichiometry 3. Review Stoichiometry - Molar ratio of SO₃ to ester optimal? - Excess SO₃ leading to side reactions? Temp_Control->Stoichiometry Temp OK Workup 4. Evaluate Work-up & Purification - Product lost during neutralization? - Inefficient extraction or precipitation? Stoichiometry->Workup Ratio OK

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Solutions:

  • Reagent Quality:

    • Moisture: Ensure all reagents and solvents are anhydrous. Water will consume the sulfonating agent and can lead to unwanted side reactions.

    • Starting Material Purity: Use a high-purity methyl ester. Impurities can interfere with the reaction.

    • Sulfonating Agent Activity: Use a fresh or properly stored sulfonating agent. The activity of SO₃ can decrease over time if not stored correctly.

  • Temperature Control:

    • The sulfonation reaction is highly exothermic.[4] Inadequate cooling can lead to a rapid temperature increase, causing charring, decomposition of the starting material and product, and the formation of dark-colored byproducts.[4][5]

    • Recommendation: Maintain a low reaction temperature, typically between -10°C and 10°C, during the addition of the sulfonating agent. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).

  • Stoichiometry:

    • A slight molar excess of the sulfonating agent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting ester.[4]

    • However, a large excess can promote the formation of polysulfonated byproducts and other impurities.[6]

    • Recommendation: Start with a 1.1:1 molar ratio of SO₃ to the methyl ester and optimize from there based on in-process monitoring (e.g., TLC, NMR).

  • Work-up and Purification:

    • Neutralization: The neutralization step should be performed carefully, keeping the temperature low to prevent hydrolysis of the ester group. Add the acidic reaction mixture to a cold solution of the sodium base (e.g., sodium hydroxide or sodium carbonate).

    • Isolation: The product is typically a water-soluble salt. Isolation may involve precipitation from a suitable organic solvent (e.g., isopropanol, acetone) or removal of water via lyophilization or azeotropic distillation. Significant product loss can occur if the incorrect solvent system is chosen for precipitation.

Problem 2: Presence of Impurities and Dark Color in the Final Product

Q: My final product is dark-colored and shows significant impurities in the NMR/LC-MS. What are these impurities and how can I avoid them?

A: The formation of colored impurities is a common issue in sulfonation reactions, often due to oxidation and other side reactions.[4][5]

Common Impurities and Their Prevention:

ImpurityPotential CausePrevention Strategy
Disodium Salt of Sulfoacetic Acid Hydrolysis of the methyl ester group during a harsh (high pH or high temperature) neutralization or work-up.Perform neutralization at low temperatures (0-5°C). Use a milder base like sodium bicarbonate if necessary.
Polysulfonated Byproducts High reaction temperature or a large excess of the sulfonating agent.Maintain strict temperature control. Use a minimal excess of the sulfonating agent (1.1 eq.).
Unreacted Starting Material Incomplete reaction due to insufficient sulfonating agent, low temperature, or short reaction time.Use a slight excess of the sulfonating agent. Allow the reaction to stir for an adequate time after addition is complete. Monitor reaction progress.
Dark-Colored Tars/Polymers Uncontrolled exotherm leading to decomposition and oxidation of organic materials.[4][5]Improve cooling efficiency. Slow down the addition rate of the sulfonating agent. Consider using a diluted sulfonating agent.

Purification Strategies:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing many impurities. Mixtures of alcohols (e.g., ethanol, isopropanol) and water are often good starting points.

  • Activated Carbon Treatment: To remove colored impurities, the product can be dissolved in water and treated with activated carbon, followed by filtration.

  • Chromatography: For high-purity applications, ion-exchange chromatography can be used to separate the desired sodium sulfonate from other charged and uncharged species.

Detailed Experimental Protocol (Example)

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Methyl Acetate (anhydrous)

  • Sulfur Trioxide (stabilized) or a complex (e.g., SO₃-dioxane)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Hydroxide (NaOH)

  • Isopropanol

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reaction Mixture Preparation: Charge the flask with methyl acetate (1.0 eq.) and anhydrous DCM. Cool the flask to -5°C in an ice-salt bath.

  • Sulfonating Agent Preparation: In the dropping funnel, prepare a solution of sulfur trioxide (1.1 eq.) in anhydrous DCM.

  • Sulfonation: Add the SO₃ solution dropwise to the stirred methyl acetate solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Aging: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.[7][8]

  • Neutralization: In a separate vessel, prepare a solution of NaOH (1.1 eq.) in water and cool it to 0°C. Slowly add the acidic reaction mixture to the cold NaOH solution with vigorous stirring, maintaining the temperature below 10°C.

  • Work-up: Separate the aqueous layer. The product is in the aqueous layer.

  • Isolation:

    • Option A (Precipitation): Slowly add isopropanol to the aqueous solution with stirring until the product precipitates. Cool the mixture to enhance precipitation, then filter the solid, wash with cold isopropanol, and dry under vacuum.

    • Option B (Evaporation): Remove the water under reduced pressure (rotary evaporation) to obtain the crude solid product. This may require further purification.

References

  • Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide C
  • Synthesis and Characterization of Sodium Methyl Ester Sulfonate for Chemically-Enhanced Oil Recovery. SciELO[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (NIH)[Link]

  • A Brief Introduction to Chemical Reaction Optimization. National Institutes of Health (NIH)[Link]

  • Method of sulfonation with sulfur trioxide.
  • Sulfonate Esters. Periodic Chemistry[Link]

  • Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide. ResearchGate[Link]

  • This compound. PubChem[Link]

  • Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts[Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications[Link]

  • Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide. Sci-Hub[Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Royal Society of Chemistry[Link]

  • PROCESS FOR THE PRODUCTION OF α-SULFO FATTY ACID ESTERS AND THEIR SALTS.
  • Method for producing sodium fatty acid methyl ester sulfonate.

Sources

Technical Support Center: Synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to Synthetic Routes

The synthesis of this compound, a key building block in various chemical applications, is primarily achieved through two main synthetic pathways. Each route, while effective, presents a unique set of challenges and potential for side reactions that can impact yield and purity. This guide will address the intricacies of both the sulfonation of methyl acetate and the reaction of methyl chloroacetate with sodium sulfite.

Route 1: Sulfonation of Methyl Acetate

This synthetic approach involves the direct sulfonation of methyl acetate, typically using a strong sulfonating agent like sulfur trioxide. While seemingly straightforward, this pathway is susceptible to several side reactions that can lead to impurities and reduced yields.

Troubleshooting Guide & FAQs for Route 1

Question 1: My final product is discolored, ranging from yellow to brown. What is the likely cause and how can I prevent it?

Answer: Discoloration during the sulfonation of esters is a common issue, often arising from the formation of colored byproducts.[1][2] The strong oxidizing nature of sulfur trioxide can lead to the formation of olefinic units and other chromophores, especially at elevated temperatures.[1][2]

Causality Explained: The intense coloration is strongly correlated with the formation of olefinic units and the liberation of sulfur dioxide (SO₂).[1][2] This is believed to be caused by the oxidation of the alkyl chain by sulfur trioxide during the reaction.[2]

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature, typically around 80°C, during the addition of sulfur trioxide and the subsequent aging step to minimize oxidative side reactions.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative degradation of the starting materials and products.

  • Purification: Post-synthesis purification steps, such as treatment with activated carbon or recrystallization, can be effective in removing colored impurities.

Question 2: I am observing a lower than expected yield and the formation of a significant amount of a water-soluble byproduct. What could this be?

Answer: A common side reaction in the sulfonation of methyl esters is the formation of a di-salt byproduct.[3] This occurs when a second sulfonation event takes place, leading to a more highly sulfonated and water-soluble species.

Causality Explained: The formation of the desired methyl ester sulfonate involves intermediate species.[3] If an excess of the sulfonating agent is used or if reaction conditions are not carefully controlled, a second sulfonation can occur on the methyl ester, leading to the formation of the di-salt.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of sulfur trioxide to methyl acetate. A molar ratio of approximately 1.2 is often used to achieve a high conversion while minimizing di-salt formation.[1]

  • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can favor the formation of the di-salt.

Route 2: Reaction of Methyl Chloroacetate with Sodium Sulfite

This pathway involves the nucleophilic substitution of the chloride in methyl chloroacetate by the sulfite ion. This method is a common route for the synthesis of sulfonates but is not without its own set of potential side reactions.

Troubleshooting Guide & FAQs for Route 2

Question 1: My reaction mixture is showing the presence of chloroacetic acid and methanol. How are these being formed and how can I minimize their presence?

Answer: The presence of chloroacetic acid and methanol is a clear indication of the hydrolysis of the starting material, methyl chloroacetate.[4] This is a common side reaction, especially under aqueous and/or basic conditions.[4]

Causality Explained: Esters are susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[4] In the reaction mixture, the presence of water and the slightly basic nature of sodium sulfite can promote the breakdown of methyl chloroacetate into chloroacetic acid and methanol.

Mitigation Strategies:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can accelerate the rate of hydrolysis. Maintain the reaction temperature as recommended in the protocol.

  • pH Control: Maintaining a neutral or slightly acidic pH can help to suppress base-catalyzed hydrolysis.

Question 2: I have isolated a byproduct that appears to be a di-sulfonated species. What is its likely structure and how can its formation be avoided?

Answer: A potential byproduct in this reaction is the formation of a di-sulfonated species, likely Sodium 1,2-bis(methoxycarbonyl)ethanedisulfonate. This can arise from a side reaction involving two molecules of methyl chloroacetate.

Causality Explained: While the primary reaction is the substitution of a single chlorine atom, under certain conditions, a second reaction can occur. This is more likely if there are impurities in the starting materials or if the reaction conditions are not optimized. The formation of a similar di-sulfonated compound, sodium 1,2-ethanedisulfonate, is known to occur from the reaction of 1,2-dihaloethanes with sodium sulfite.[5]

Mitigation Strategies:

  • Purity of Starting Materials: Ensure the use of high-purity methyl chloroacetate to minimize potential side reactions.

  • Reaction Conditions: Adhere strictly to the recommended reaction temperature and time to favor the formation of the desired mono-sulfonated product.

Question 3: Are there any other potential sulfur-containing impurities I should be aware of?

Answer: Yes, another potential side reaction could involve the reaction of methyl chloroacetate with any thiosulfate impurities present in the sodium sulfite, or if sodium thiosulfate is used as a reactant. This could lead to the formation of S-carbomethoxymethyl thiosulfate. Furthermore, subsequent reactions could potentially lead to the formation of methoxycarbonylmethyl methanethiosulfonate.[6][7]

Causality Explained: Sodium thiosulfate can react with alkyl halides in a similar manner to sodium sulfite.[3] The thiosulfonate group can be introduced, leading to the formation of Bunte salts (S-alkyl thiosulfates).

Mitigation Strategies:

  • High-Purity Sodium Sulfite: Use sodium sulfite with a low thiosulfate content to minimize this side reaction.

  • Analytical Monitoring: Utilize analytical techniques such as HPLC or NMR to monitor for the presence of these potential thiosulfonate impurities in your final product.

Summary of Key Parameters and Potential Byproducts

Synthesis RouteKey Reaction ParametersPotential Side Reactions/ByproductsMitigation Approaches
Sulfonation of Methyl Acetate Temperature, Molar ratio of SO₃:Methyl Acetate, Reaction Time- Colored impurities (olefinic units)[1][2]- Di-salt formation[3]- Strict temperature control- Precise stoichiometry- Minimized reaction time
Reaction of Methyl Chloroacetate with Sodium Sulfite Purity of reagents, Temperature, pH, Water content- Hydrolysis (Chloroacetic acid, Methanol)[4]- Di-sulfonation (Sodium 1,2-bis(methoxycarbonyl)ethanedisulfonate)[5]- Thiosulfonate impurities[3][6]- Use of high-purity reagents- Anhydrous conditions where possible- Careful control of temperature and pH

Experimental Workflow Visualization

Workflow for Troubleshooting Impurity Formation

G cluster_0 Impurity Detected cluster_1 Characterization cluster_2 Identify Source cluster_3 Mitigation Impurity Impurity Detected in Final Product Characterize Characterize Impurity (NMR, MS, HPLC) Impurity->Characterize Identify Identify Potential Side Reaction Characterize->Identify Optimize Optimize Reaction Conditions (Temp, Stoichiometry, Purity) Identify->Optimize Purify Implement Purification Step (Recrystallization, Chromatography) Identify->Purify

Caption: A logical workflow for identifying and mitigating impurities.

Decision Tree for Synthesis Route Selection

G Start Starting Material Availability? Route1 Sulfonation of Methyl Acetate Start->Route1 Methyl Acetate & SO₃ Available Route2 Reaction of Methyl Chloroacetate with Sodium Sulfite Start->Route2 Methyl Chloroacetate & Na₂SO₃ Available Purity High Purity Required? Route1->Purity Route2->Purity Control Strict Control Over Reaction Conditions Possible? Purity->Control Yes RecPur Consider Post-Synthesis Purification Purity->RecPur No Control->Route1 Yes Control->Route2 Yes

Caption: Decision-making for selecting the optimal synthesis route.

References

  • High Mountain Chem. (2025, May 13). Understanding Methyl Chloroacetate: Comprehensive Guide. [Link]

  • Scribd. Chemistry of Methyl Ester Sulfonates. [Link]

  • Saskatchewan Open Educational Resources. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry. [Link]

  • Niikura, F., Omine, M., Kimura, Y., Konta, H., Kageyama, M., Tobori, N., & Araki, K. (2013). Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide. Journal of the American Oil Chemists' Society, 90(6), 903–909.
  • Torres, M., et al. (2009). Mechanism of methyl ester sulfonation in sulfonator. ResearchGate. [Link]

  • Van der Puy, M., et al. (2015). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Chemical Science. [Link]

  • Sci-Hub. (2013). Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide. [Link]

  • Organic Syntheses. (2024, October 30). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

  • ResearchGate. (n.d.). Micellar Effects on the Hydrolysis Reaction of an Anionic Surfactant in Aqueous Solution. [Link]

  • Google Patents. (1952).
  • Royal Society of Chemistry. (n.d.). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). S-Methyl methanethiosulfonate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Ethanedisulfonic acid. [Link]

  • Pathogens. (2020, June 22). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin?[Link]

  • Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

  • ResearchGate. (n.d.). Influence of process conditions on the sulfonation of methyl ester synthesized from used cooking oil: Optimization by Taguchi approach. [Link]

  • PubChem. (n.d.). S-Methyl methanethiosulfonate. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Sodium 1,2-ethanedisulfonate dihydrate. [Link]

  • PubChem. (n.d.). Sodium 1,2-Ethanedisulfonate. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [Link]

  • Google Patents. (n.d.). Process for preparing 2-mercaptoethanesulfonic acid and its salts.

Sources

Technical Support Center: Purification of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 2-Methoxy-2-oxoethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this highly polar organic salt. The following content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: Why is this compound difficult to purify using standard column chromatography?

A1: The purification of this compound is challenging due to its high polarity and ionic nature.[1][2] Standard normal-phase chromatography on silica gel is generally ineffective because the polar sulfonate group interacts very strongly and often irreversibly with the polar silanol groups of the silica.[3] This can lead to poor recovery, significant peak tailing, or the compound not eluting from the column at all.

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Hydrolysis product: The corresponding carboxylic acid sodium salt, formed by the hydrolysis of the methyl ester.

  • Demethylation product: The disodium salt of the sulfonic acid, resulting from the loss of the methyl group.

  • Inorganic salts: By-products from the synthesis and workup, such as sodium sulfate or sodium chloride.[4]

  • Residual solvents: Solvents used in the reaction or initial purification steps.

Q3: Can I purify this compound by recrystallization?

A3: Yes, recrystallization can be a viable method for purifying this compound, provided a suitable solvent system can be identified.[5] The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures. Given the high polarity of the target compound, you may need to explore polar protic solvents or solvent mixtures.

Q4: How should I handle and store purified this compound?

A4: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] It is advisable to avoid the formation of dust.[6][8] For storage, keep the container tightly closed in a dry, cool, and well-ventilated place to prevent degradation from moisture and atmospheric contaminants.[6][8]

Troubleshooting Guides

This section provides in-depth guidance on overcoming specific challenges you may encounter during the purification of this compound.

Guide 1: Troubleshooting Recrystallization

Recrystallization is often the first choice for purifying solid compounds. However, finding the right conditions for highly polar molecules can be tricky.

Problem: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point, or if the concentration of impurities is too high, inhibiting crystal lattice formation.

Solutions:

  • Lower the boiling point of the solvent system: If using a high-boiling point solvent, try switching to a lower-boiling point alternative or use a mixture of solvents.

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath. Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a quick chromatographic separation, to remove the bulk of the impurities before attempting recrystallization.[9]

Problem: Poor recovery of the purified product.

Causality: This can be due to using an excessive amount of solvent, incomplete crystallization, or significant solubility of the product in the cold solvent.

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9]

  • Maximize crystallization time: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can help maximize the yield.[9]

  • Utilize an anti-solvent: If the product remains too soluble even at low temperatures, the addition of a miscible "anti-solvent" (a solvent in which the product is insoluble) can induce precipitation.[5] The anti-solvent should be added slowly to the cooled solution until turbidity is observed, and then the mixture should be allowed to stand for crystallization.

Solvent SystemSuitability for Recrystallization
Methanol/Water A good starting point. Dissolve in a minimal amount of hot water and add methanol as an anti-solvent.
Ethanol/Water Similar to methanol/water, may offer different solubility characteristics.
Isopropanol Can be effective as a single solvent or in combination with a small amount of water.
Guide 2: Advanced Chromatographic Purification

For challenging separations or to achieve very high purity, chromatographic techniques are indispensable.

Problem: The compound shows poor retention and elutes with the solvent front in Reversed-Phase HPLC.

Causality: this compound is highly polar and may not interact sufficiently with the nonpolar stationary phase (e.g., C18) in traditional reversed-phase chromatography.[2]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1][2][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.

    HILIC_Workflow A Dissolve Sample in Acetonitrile/Water B Inject onto HILIC Column (e.g., Amide, Silica) A->B C Gradient Elution: Decrease Organic Content B->C D Analyte Elutes Based on Partitioning into Aqueous Layer C->D E Collect Pure Fractions D->E

    Caption: HILIC workflow for polar compound purification.

  • Reversed-Phase with Ion-Pairing Agents: The addition of an ion-pairing agent (e.g., tetrabutylammonium salts) to the mobile phase can form a neutral complex with the sulfonate anion. This complex is more hydrophobic and will be better retained on a C18 column.[11]

  • Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties, providing multiple modes of interaction to enhance the retention and separation of polar and ionic compounds.[2][12]

Problem: Peak tailing or broad peaks in chromatography.

Causality: Peak asymmetry can be caused by interactions with active sites on the stationary phase, overloading the column, or secondary interactions. For sulfonates, interactions with residual silanols on silica-based columns can be a major contributor.

Solutions:

  • Mobile Phase pH Adjustment: Buffering the mobile phase can help to ensure a consistent ionization state of the analyte and any impurities, leading to sharper peaks.[3]

  • Use of Additives: Adding a small amount of a competing agent, such as a buffer salt, can help to mask active sites on the stationary phase and improve peak shape.[3]

  • Lower Sample Concentration: Injecting a more dilute sample can prevent column overload and improve peak symmetry.

Guide 3: Identification and Removal of Specific Impurities

Problem: Presence of inorganic salt impurities (e.g., Sodium Sulfate).

Causality: Inorganic salts are often by-products of the reaction or are used during the workup and can co-precipitate with the product.

Solutions:

  • Solvent Selection for Recrystallization: Choose a solvent system in which the desired product is soluble but the inorganic salt is not. For example, many inorganic salts have low solubility in alcohols like ethanol or isopropanol.

  • Size Exclusion Chromatography (SEC): In some cases, SEC can be used to separate small inorganic salt molecules from the larger organic product.

  • Dialysis/Diafiltration: For larger scale purifications, these membrane-based techniques can be effective for removing small inorganic salts.

Impurity_Removal cluster_0 Purification Strategy Crude Crude Product (with Na2SO4) Recrystallization Recrystallization (e.g., from Ethanol) Chromatography Chromatography (HILIC) Pure Pure Product

Caption: General strategies for removing inorganic impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, methanol, ethanol, isopropanol) at room temperature and with heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HILIC for High-Purity Analysis and Purification

  • Column: A HILIC column (e.g., amide or silica-based).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.

  • Detection: UV detection (if the molecule has a chromophore) or Evaporative Light Scattering Detector (ELSD)/Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions.

References

  • Biotage. (2023, February 10).
  • SIELC Technologies.
  • MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection.
  • Google Patents. (1993).
  • National Institutes of Health. (n.d.).
  • Thermo Fisher Scientific. (2021, December 24).
  • Biotage. (2023, January 30).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
  • Benchchem. (n.d.).
  • PubChem. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ECHEMI. (n.d.).
  • Waters Blog. (2025, June 18).
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • BLD Pharm. (n.d.).
  • Google Patents. (2020, November 26).
  • MedChemExpress. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (2013, May 3). Impurities Preparation of Sodium Tanshinone IIA Sulfonate by High-Speed Counter-Current Chromatography and Identification by Liquid chromatography/multistage Tandem Mass Spectrometry.
  • ResearchGate. (2025, August 9).
  • ResearchGate. (2025, August 6). Stability and Determination of Metamizole Sodium by Capillary Electrophoresis Analysis Combined with Infra-red Spectroscopy.
  • PubMed. (n.d.). Impact of Hydration State and Molecular Oxygen on the Chemical Stability of Levothyroxine Sodium.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Decomposition of Sodium 2-Methoxy-2-oxoethanesulfonate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the acid-catalyzed decomposition of Sodium 2-Methoxy-2-oxoethanesulfonate is not extensively available in the public domain. This guide is therefore based on established principles of sulfonate and carboxylic ester hydrolysis under acidic conditions. The troubleshooting advice and mechanistic pathways are proposed based on general organic chemistry principles and should be used as a starting point for your investigations.

Introduction

This compound is a molecule that incorporates both a sulfonate group and a methyl ester. The stability of this compound, particularly in acidic environments, is a critical factor in its handling, formulation, and application. This technical support guide addresses common challenges and questions that may arise during experimental work involving this compound under acidic conditions. We will explore potential decomposition pathways, offer troubleshooting strategies for common experimental issues, and provide standardized protocols for analyzing the compound's stability.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected when using this compound in an acidic medium. What could be the cause?

A1: Lower than expected yields are often attributable to the degradation of the starting material. This compound possesses a methyl ester functional group, which is susceptible to acid-catalyzed hydrolysis.[1][2] The acidic conditions of your reaction may be cleaving the ester, leading to the formation of 2-carboxyethanesulfonic acid and methanol.

  • Plausible Cause: The primary cause is likely the hydrolysis of the methyl ester. The rate of this hydrolysis is dependent on the acid concentration (pH) and the temperature of the reaction.

  • Troubleshooting Steps:

    • Analyze Your Reaction Mixture for Byproducts: Use analytical techniques such as HPLC, LC-MS, or NMR to look for the presence of the hydrolyzed product (2-carboxyethanesulfonic acid) and methanol.

    • Run a Control Experiment: Incubate this compound under your reaction conditions (acid, solvent, temperature) but without the other reactants. Monitor the disappearance of the starting material over time to quantify its stability.

    • Modify Reaction Conditions: If decomposition is confirmed, consider running the reaction at a lower temperature or using a milder acid catalyst if your desired transformation permits.

Q2: I am observing an unexpected peak in my analytical chromatogram (e.g., HPLC, GC) that grows over time. How can I identify it?

A2: The appearance of a new peak is a strong indicator of decomposition. Given the structure of this compound, the most probable degradation product under acidic conditions is the corresponding carboxylic acid from ester hydrolysis.

  • Identification Strategy:

    • Mass Spectrometry (LC-MS): This is the most direct method. The expected hydrolyzed product, 2-carboxyethanesulfonic acid, would have a molecular weight corresponding to the loss of a methyl group (-CH3) and the addition of a hydrogen atom (+H) from the parent compound.

    • Spiking Experiment: If you have a standard of the suspected byproduct (2-carboxyethanesulfonic acid), you can "spike" your sample with a small amount of it. If the unknown peak increases in size, this confirms its identity.

    • NMR Spectroscopy: If the unknown compound can be isolated, 1H and 13C NMR spectroscopy can definitively elucidate its structure. The disappearance of the methoxy signal (~3.7 ppm in 1H NMR) would be a key indicator of hydrolysis.

Q3: The decomposition of my compound seems to be inconsistent between batches. What could be the reason for this variability?

A3: Inconsistent decomposition rates often point to subtle variations in experimental conditions.

  • Potential Sources of Variability:

    • pH Control: Small, unmonitored variations in the initial pH of your reaction mixture can significantly impact the rate of acid-catalyzed hydrolysis.[1] Ensure accurate and consistent pH measurement for each batch.

    • Water Content: The hydrolysis reaction consumes water. Variations in the water content of your solvents or reagents can affect the reaction kinetics.[1][2]

    • Temperature Fluctuations: Ensure that your reaction temperature is tightly controlled, as the rate of hydrolysis is sensitive to temperature changes.

    • Purity of Starting Material: Impurities in your this compound, particularly acidic or basic impurities, could be catalyzing the decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the decomposition of this compound under acidic conditions?

A1: The decomposition is expected to proceed via acid-catalyzed hydrolysis of the methyl ester. This is a well-established mechanism for carboxylic esters.[1] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of methanol to yield the carboxylic acid. The sulfonate group itself is generally stable under moderately acidic conditions.[3][4]

Proposed Mechanism of Acid-Catalyzed Hydrolysis

G cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Methanol cluster_step5 Step 5: Deprotonation ester This compound H+ H+ ester->H+ protonated_ester Protonated Ester H+->protonated_ester protonated_ester_ref Protonated Ester H2O H₂O tetrahedral_intermediate Tetrahedral Intermediate H2O->tetrahedral_intermediate tetrahedral_intermediate_ref Tetrahedral Intermediate protonated_ester_ref->H2O protonated_intermediate Protonated Intermediate protonated_intermediate_ref Protonated Intermediate tetrahedral_intermediate_ref->protonated_intermediate protonated_acid Protonated Carboxylic Acid protonated_acid_ref Protonated Carboxylic Acid MeOH Methanol (CH₃OH) protonated_intermediate_ref->protonated_acid protonated_intermediate_ref->MeOH final_acid 2-Carboxyethanesulfonic Acid H+_out H+ protonated_acid_ref->final_acid protonated_acid_ref->H+_out

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the ester.

Q2: What are the expected decomposition products?

A2: The primary decomposition products from the hydrolysis of the ester functional group are:

  • 2-Carboxyethanesulfonic acid (the sulfonic acid corresponding to the parent ester)

  • Methanol

Q3: How do factors like pH and temperature influence the stability of this compound?

A3:

  • pH: The rate of hydrolysis is directly proportional to the concentration of the acid catalyst (H+ ions).[1] Therefore, the decomposition will be faster at lower pH values.

  • Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature. It is advisable to conduct reactions at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.

Table 1: Expected Qualitative Effects of Experimental Parameters on Decomposition Rate

ParameterEffect on Decomposition RateRationale
Decreasing pH IncreasesHigher concentration of H+ catalyst accelerates the hydrolysis reaction.[1]
Increasing Temperature IncreasesProvides more kinetic energy for molecules to overcome the activation energy barrier.
Increasing Water Conc. IncreasesWater is a reactant in the hydrolysis; higher concentration can increase the reaction rate.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Decomposition

This protocol outlines a general method for quantifying the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., deionized water, or an organic solvent compatible with your acidic conditions) to make a stock solution of known concentration.

  • Reaction Setup:

    • In a thermostated reaction vessel, place a known volume of the acidic medium (e.g., a buffer of a specific pH, or a solution of a specific acid).

    • Allow the medium to equilibrate to the desired temperature.

  • Initiation of the Experiment:

    • Add a known volume of the this compound stock solution to the acidic medium to achieve the desired final concentration.

    • Start a timer immediately upon addition.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to a pH > 7.

    • Analyze the quenched sample by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the rate of decomposition.

Troubleshooting Workflow

If you are facing issues with your experiment, follow this logical workflow to diagnose the problem.

G start Problem: Unexpected Results (e.g., low yield, side products) check_stability Is the starting material stable under the reaction conditions? start->check_stability run_control Run a control experiment: Starting material + acid + solvent (no other reactants) check_stability->run_control monitor_control Monitor the control reaction over time (e.g., by HPLC, NMR) run_control->monitor_control is_stable Is the starting material stable? monitor_control->is_stable stable_yes Problem is not with starting material stability. Investigate other aspects of the reaction. is_stable->stable_yes Yes stable_no Starting material is degrading. is_stable->stable_no No identify_byproducts Identify degradation products (e.g., via LC-MS) stable_no->identify_byproducts confirm_hydrolysis Are the byproducts consistent with ester hydrolysis? identify_byproducts->confirm_hydrolysis modify_conditions Optimize reaction conditions: - Lower temperature - Use milder acid - Reduce reaction time confirm_hydrolysis->modify_conditions re_evaluate Re-run the reaction with optimized conditions modify_conditions->re_evaluate

Caption: A workflow for troubleshooting experimental issues.

References

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632-4635. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]

  • ResearchGate. Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl... Available at: [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • ResearchGate. Physicochemical properties of α-sulfonated fatty acid esters. Available at: [Link]

  • PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available at: [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. Available at: [Link]

  • ResearchGate. Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Available at: [Link]

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Available at: [Link]

  • Quora. (2024). What are some common mistakes made when solving problems involving organic reaction mechanisms? Available at: [Link]

  • YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! Available at: [Link]

  • PQRI. Sulfonate Esters – How Real is the Risk? Available at: [Link]

  • YouTube. (2022). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. Available at: [Link]

  • Google Patents. (US4482735A). Process for preparation of methyl methoxyacetate.
  • European Patent Office. (EP 0078162 A1). Process for producing methyl methoxyacetate. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • Google Patents. (CN102690199A). Preparation method for methyl methoxyacetate.
  • Chemguide. hydrolysis of esters. Available at: [Link]

  • A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

  • MDPI. (2023). Mechanism Investigation of Solvent Effect on Selective Decomposition of Formic Acid. Available at: [Link]

  • PMC. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • Open Oregon Educational Resources. 8.4 Reactions at the Carbonyl Carbon – Introductory Organic Chemistry. Available at: [Link]

Sources

"improving the stability of Sodium 2-Methoxy-2-oxoethanesulfonate in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 2-Methoxy-2-oxoethanesulfonate

Welcome to the technical support guide for this compound (CAS 29508-16-5).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Given its structure, which includes a methyl ester adjacent to a sulfonate group, the primary challenge to its stability in aqueous environments is hydrolysis. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The principal degradation pathway is the hydrolysis of the methyl ester bond. This reaction, where water cleaves the ester, is catalyzed by both acidic and basic conditions.[3] The presence of the electron-withdrawing sulfonate group on the adjacent carbon can influence the reactivity of the ester's carbonyl group, making it susceptible to nucleophilic attack by water or hydroxide ions.

dot graph "Degradation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="this compound\n(Active Compound)", fillcolor="#F1F3F4"]; TransitionState [label="Tetrahedral Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Products [label="Sodium 2-Carboxyethanesulfonate\n+\nMethanol\n(Degradation Products)", fillcolor="#F1F3F4"];

// Edges Parent -> TransitionState [label="+ H₂O (pH dependent)"]; TransitionState -> Products [label="Ester Cleavage"]; } enddot Caption: Hydrolysis of this compound.

Q2: How does pH impact the stability of the solution?

The stability of this compound is highly pH-dependent, a common characteristic for ester-containing compounds.[4][5]

  • Alkaline Conditions (pH > 8): Stability is lowest in basic solutions. The high concentration of hydroxide ions (OH-), a strong nucleophile, rapidly accelerates the hydrolysis of the ester bond in a process often called saponification.[3][6][7] This reaction is typically irreversible.[7]

  • Acidic Conditions (pH < 4): In the presence of strong acids, the hydrolysis rate also increases. The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[3][7]

  • Neutral to Slightly Acidic (pH 4-7): The compound exhibits its maximum stability in this range, where the concentrations of both H+ and OH- ions are minimized.

Q3: What are the recommended storage conditions for stock solutions?

To maximize shelf-life, stock solutions should be prepared and stored under conditions that minimize hydrolysis.

ParameterRecommendationRationale
pH 4.0 - 6.5Minimizes both acid and base-catalyzed hydrolysis.
Buffer Use a non-nucleophilic buffer (e.g., Phosphate, MES, Acetate)Buffers with primary or secondary amines (like Tris) can act as nucleophiles and directly attack the ester, accelerating degradation.[8]
Temperature -20°C or -80°CChemical reactions, including hydrolysis, are significantly slowed at lower temperatures.[9][10] For long-term storage, -80°C is preferable.[10]
Preparation Use high-purity, degassed solventsMinimizes contaminants that could catalyze degradation.[11]
Aliquoting Aliquot into single-use volumesPrevents degradation from repeated freeze-thaw cycles.[10]
Q4: How can I monitor the stability of my solution over time?

Regularly assessing the purity of your solution is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[12]

  • Method: A reverse-phase HPLC (RP-HPLC) method is typically suitable for separating the parent compound from its more polar degradation product (Sodium 2-Carboxyethanesulfonate).[13][14]

  • Detection: Since the compound may lack a strong UV chromophore, detection can be achieved using UV detection at low wavelengths (e.g., 190-210 nm) or alternative methods like conductivity detection or ion-pair chromatography with a UV-active pairing agent.[13][15]

  • Procedure: A stability study involves analyzing the sample at set time points (e.g., 0, 2, 4, 8, 24 hours) under specific conditions (e.g., temperature, pH) and quantifying the decrease in the parent peak area and the corresponding increase in the degradation peak area.[11]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My experimental results are inconsistent or show a loss of compound activity.
  • Likely Cause: This is a primary indicator of compound degradation.[11] The effective concentration of your active compound is decreasing over time, leading to lower-than-expected or variable outcomes.

  • Troubleshooting Steps:

    • Verify Freshness: Always prepare the solution fresh for each experiment. If this is not feasible, use a solution that has been stored correctly (see Q3) and is within a validated stability window.

    • Perform a Time-Course Check: In your experimental setup (e.g., cell culture media, assay buffer), incubate the compound for the full duration of your experiment. At the end, analyze a sample by HPLC to quantify the percentage of remaining active compound. If significant degradation (>10%) occurs, the experimental conditions need adjustment.

    • Increase Concentration: If minor degradation is unavoidable, consider preparing a slightly more concentrated solution to compensate for the anticipated loss, ensuring the final effective concentration is at the desired level.

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for troubleshooting inconsistent results.

Problem 2: The pH of my unbuffered solution is decreasing over time.
  • Likely Cause: The hydrolysis of this compound produces methanol and the acidic compound, 2-carboxyethanesulfonic acid. In an unbuffered solution, the generation of this acid will cause the pH to drop.

  • Solution:

    • Use a Buffer: Always prepare your solutions in a suitable buffer (see Q3) with sufficient buffering capacity to maintain a stable pH.

    • Monitor pH: If you must work in an unbuffered system, monitor the pH throughout your experiment and adjust as necessary.

    • Prepare Fresh: The pH drop is a direct result of degradation. Preparing the solution immediately before use is the most effective way to prevent this issue.[11]

Problem 3: I see an unexpected peak growing in my HPLC chromatogram.
  • Likely Cause: This new peak is almost certainly the degradation product, Sodium 2-Carboxyethanesulfonate. It will typically have a shorter retention time than the parent compound in a reverse-phase system due to its increased polarity (from the carboxylic acid group).

  • Solution:

    • Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry (LC-MS). The expected mass will correspond to the hydrolyzed product.

    • Quantify Degradation: Use the peak area of the new peak relative to the parent peak to calculate the percentage of degradation.

    • Implement Preventative Measures: To minimize the formation of this peak, strictly follow the preparation and storage guidelines outlined in the FAQs. This includes controlling pH, temperature, and using the solution promptly after preparation.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.0 using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.

  • Weigh Compound: Accurately weigh 17.61 mg of this compound (MW: 176.13 g/mol ).[1]

  • Dissolution: Dissolve the compound in 10.0 mL of the prepared pH 6.0 phosphate buffer to achieve a final concentration of 10 mM. Mix gently by inversion until fully dissolved.

  • Storage: Aliquot the stock solution into single-use, cryo-safe vials.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -80°C freezer for long-term storage.

Protocol 2: General HPLC Method for Stability Monitoring
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Note: This is a generic starting method. Optimization may be required based on your specific HPLC system and sample matrix.[16]

References

  • A Comparative Guide to the Validation of HPLC Methods for Sulfonate Compound Analysis. (n.d.). BenchChem.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). PMC - NIH.
  • Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous m
  • Reverse Phase HPLC Analysis of Alkyl Sulfonates with Non-Suppression Conductivity Detection. (n.d.). Taylor & Francis Online.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008).
  • Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. (2002). TÜBİTAK Academic Journals.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010).
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry - Figshare.
  • How to prevent NHS ester hydrolysis in aqueous buffer. (n.d.). BenchChem.
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). Reaction Chemistry & Engineering (RSC Publishing).
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.
  • Troubleshooting RP 001 hydrochloride instability in aqueous solutions. (n.d.). BenchChem.
  • Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. (n.d.).
  • Troubleshooting unstable molecules in chemical space. (2021). RSC Publishing.
  • The Utility of Sulfonate Salts in Drug Development. (n.d.).
  • Selective cleavage of methoxy protecting groups in carbohydr
  • Troubleshooting unstable molecules in chemical space. (2021). Chemical Science (RSC Publishing).
  • 29508-16-5|Sodium 2-methoxy-2-oxoethanesulfon
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC - NIH.
  • Foundation 5: Chemical processes. (n.d.). Khan Academy.
  • Sodium 2-(4-methoxyphenyl)
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. (2022). PMC - NIH.
  • Synthesis of 3-Methoxycarbonylmethyl Derivatives of Dihydroquinolone and Dihydrochromenone. (n.d.).
  • Sodium 2-mercaptoethanesulfon
  • Ethanesulfonic acid, 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxo-, sodium salt (1:1). (n.d.). EPA.
  • Chemical Plant Troubleshooting Guide. (n.d.). Scribd.
  • Kinetic studies in ester hydrolysis. (n.d.).
  • Ethanol, 2-methoxy-, sodium salt (1:1). (n.d.). PubChem.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Sodium 2-methoxy-2-oxoethanesulfon
  • Thermochemical studies of carbonyl reactions. 2. Steric effects in acetal and ketal hydrolysis. (1981).
  • 13.9: Hydrolysis of Esters. (2025). Chemistry LibreTexts.

Sources

"how to increase the reactivity of Sodium 2-Methoxy-2-oxoethanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 2-Methoxy-2-oxoethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use and reactivity of this versatile reagent. Our goal is to empower you with the knowledge to overcome experimental challenges and effectively utilize this compound in your research.

Introduction

This compound is a unique reagent possessing both a sulfonate salt and a methoxycarbonyl group. This bifunctional nature presents both opportunities and challenges in its application. The ionic sulfonate group dictates its solubility, often rendering it soluble in polar solvents but insoluble in many common organic solvents. The methoxycarbonyl group, an electron-withdrawing group, influences the electronic properties and, consequently, the reactivity of the molecule. This guide will delve into the intricacies of its reactivity and provide strategies to enhance its performance in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow or not proceeding at all?

A1: The most common reason for low reactivity is the poor solubility of this salt in many organic solvents. Being a sodium salt, it is highly polar and will not readily dissolve in non-polar or moderately polar organic media where your other reactants might be. This phase separation between your reactants will severely limit the reaction rate. Please refer to the troubleshooting section on "Overcoming Solubility Issues" for detailed strategies.

Q2: I am observing the formation of a byproduct with a carboxylic acid group. What is happening?

A2: You are likely observing the hydrolysis of the methoxycarbonyl group. This ester group is susceptible to cleavage under both acidic and basic conditions, yielding a carboxylate.[1][2] If your reaction conditions are not carefully controlled to be neutral, or if your reagents are acidic or basic, this side reaction can be prominent. See the troubleshooting guide on "Preventing Methoxycarbonyl Group Hydrolysis" for mitigation strategies.

Q3: Can I use this compound as a leaving group in a nucleophilic substitution reaction?

A3: In principle, the 2-methoxy-2-oxoethanesulfonate anion is a good leaving group. Sulfonates are excellent leaving groups due to the stability of the resulting anion, which is the conjugate base of a strong acid.[3] The presence of the electron-withdrawing methoxycarbonyl group can further enhance its leaving group ability. However, the practical application is often hampered by the compound's physical properties (i.e., being a salt). To use it effectively, you will likely need to employ techniques to bring it into the organic phase.

Q4: What is the effect of the methoxycarbonyl group on the reactivity of the sulfonate?

A4: The methoxycarbonyl group is an electron-withdrawing group. This has a dual effect. It can decrease the nucleophilicity of the sulfonate oxygen atoms if you intend to use it as a nucleophile. Conversely, it enhances the stability of the sulfonate anion, making it a better leaving group in nucleophilic substitution reactions.[4]

Troubleshooting Guides

Guide 1: Overcoming Solubility Issues and Increasing Reactivity

The primary hurdle in utilizing this compound in many organic reactions is its insolubility in non-polar organic solvents. Here are several strategies to address this, moving from simple to more advanced techniques.

For reactions where all components are compatible, consider using polar aprotic solvents in which the sodium salt has some solubility.

SolventDielectric Constant (ε)Notes
Dimethyl Sulfoxide (DMSO)47Can dissolve many organic and inorganic compounds.
Dimethylformamide (DMF)37Good solvent for many polar and non-polar compounds.
Acetonitrile (MeCN)36A common solvent for a variety of reactions.

Causality: Polar aprotic solvents can solvate the sodium cation, thereby aiding in the dissolution of the salt without providing a source of protons that could lead to unwanted side reactions.

Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reactants. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the ionic reactant into the organic phase.[5][6]

Experimental Protocol: General Procedure for Phase-Transfer Catalysis

  • Reaction Setup: In a round-bottom flask, dissolve your organic-soluble reactant in a non-polar organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: In a separate vessel, dissolve this compound in water or a minimal amount of a suitable polar solvent.

  • Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the organic phase.

  • Reaction Execution: Combine the two phases and stir the mixture vigorously to ensure a large surface area for the transfer of the sulfonate anion into the organic phase.

  • Work-up: After the reaction is complete, separate the aqueous and organic layers. The organic layer can then be washed, dried, and concentrated to isolate the product.

Diagram: Mechanism of Phase-Transfer Catalysis

PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na+ R-SO3- Na⁺ ⁻O₃S-R Q+ X- Q⁺ X⁻ (Catalyst) Na+ R-SO3-->Q+ X- Ion Exchange Substrate R'-X Product R'-O₃S-R Substrate->Product Product->Q+ X- Regenerates Catalyst Q+ R-SO3- Q⁺ ⁻O₃S-R (Reactive Intermediate) Q+ X-->Q+ R-SO3- Q+ R-SO3-->Substrate Reaction

Caption: Phase-transfer catalysis workflow.

Crown ethers are cyclic polyethers that can chelate metal cations, effectively "solubilizing" the salt in organic solvents.[7][8] The crown ether encapsulates the sodium cation, and the hydrophobic exterior of the crown ether allows the entire complex to dissolve in non-polar solvents.

Experimental Protocol: General Procedure using Crown Ethers

  • Reaction Setup: In a dry, inert atmosphere, dissolve your organic-soluble reactant in an anhydrous, non-polar organic solvent (e.g., THF, toluene).

  • Addition of Reagents: Add this compound and a stoichiometric amount of a suitable crown ether (e.g., 15-crown-5 for Na⁺) to the reaction mixture.

  • Reaction Execution: Stir the reaction at the desired temperature. The formation of the crown ether-cation complex will bring the sulfonate anion into the solution, allowing it to react.

  • Work-up: After the reaction, the crown ether can be removed by aqueous extraction.

Diagram: Action of a Crown Ether

CrownEther cluster_before Before Complexation cluster_after Complexation in Organic Solvent Na+ Na⁺ Crown_Na [Crown Ether-Na]⁺ Na+->Crown_Na Encapsulation RSO3- ⁻O₃S-R RSO3_free ⁻O₃S-R (reactive) RSO3-->RSO3_free

Caption: Crown ether encapsulating a sodium ion.

Guide 2: Preventing Methoxycarbonyl Group Hydrolysis

The methoxycarbonyl group is sensitive to both acidic and basic conditions. Maintaining a neutral pH is crucial to prevent its cleavage.

  • Buffer your reaction: If possible, use a buffer to maintain a neutral pH.

  • Use non-acidic/non-basic reagents: Scrutinize all reagents and solvents to ensure they are not acidic or basic. For example, some grades of chloroform can contain traces of HCl.

  • Avoid prolonged reaction times at elevated temperatures: Even under nominally neutral conditions, prolonged heating can sometimes promote hydrolysis.

If a base or acid is required for your transformation, consider using milder or non-nucleophilic options.

  • For basic conditions: Use sterically hindered, non-nucleophilic bases like 2,6-lutidine or proton sponge instead of strong nucleophilic bases like NaOH or KOH.

  • For acidic conditions: Use Lewis acids that are less prone to promoting hydrolysis, or use milder Brønsted acids for shorter reaction times.

Diagram: Methoxycarbonyl Hydrolysis Pathways

Hydrolysis cluster_acid Acidic Conditions cluster_base Basic Conditions Ester R-COOCH₃ Acid_Intermediate R-C(OH)OCH₃⁺ Ester->Acid_Intermediate + H⁺ Base_Intermediate R-C(O⁻)(OH)OCH₃ Ester->Base_Intermediate + OH⁻ Carboxylic_Acid R-COOH Acid_Intermediate->Carboxylic_Acid + H₂O - CH₃OH - H⁺ Base_Intermediate->Carboxylic_Acid - CH₃O⁻ H+ H+ H2O_acid H₂O OH- OH-

Caption: Acid- and base-catalyzed hydrolysis of the methoxycarbonyl group.

Guide 3: Enhancing Reactivity with Lewis Acids

Lewis acids can be employed to activate certain functional groups and potentially increase the overall reaction rate.

Potential Application: In reactions where this compound is intended to react with a carbonyl-containing compound, a Lewis acid could activate the carbonyl group towards nucleophilic attack.

Experimental Protocol: General Procedure for Lewis Acid Catalysis

  • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried, as Lewis acids are highly sensitive to moisture.

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the substrate in an anhydrous aprotic solvent.

  • Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) dropwise.

  • Addition of Sulfonate: If solubility allows, add this compound. More likely, this will need to be used in conjunction with a phase-transfer catalyst or crown ether as described above.

  • Reaction and Quenching: Allow the reaction to proceed at the appropriate temperature. Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NaHCO₃, water).

Caution: The methoxycarbonyl group itself can coordinate to strong Lewis acids, which might either protect it or lead to undesired side reactions. Careful screening of Lewis acids and reaction conditions is necessary.

Diagram: Lewis Acid Activation of a Carbonyl Group

LewisAcid Carbonyl R-C(=O)-R' Activated_Complex R-C(=O⁺-LA)-R' Carbonyl->Activated_Complex + LA Lewis_Acid LA Product R-C(O-LA)(Nu)-R' Activated_Complex->Product + Nu⁻ Nucleophile Nu⁻

Caption: Lewis acid activation of a carbonyl electrophile.

References

  • BenchChem. (2025).
  • Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry.
  • Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]

  • GREEN AGROCHEM. (2025).
  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfon
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • Interfacial Processes—The Key Steps of Phase Transfer C
  • Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?.
  • Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f pod
  • ATAMAN KIMYA. (n.d.).
  • Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate.
  • Measurement and Correlation of the Solubility of Sodium 2-Chlorotoluene-4-sulfonate in Selected Pure Solvents and Aqueous Organic Solutions. R Discovery.
  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC.
  • Michigan State University Department of Chemistry. (n.d.).
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
  • ATAMAN CHEMICALS. (n.d.).
  • Fiveable. (n.d.). Crown Ethers | Organic Chemistry Class Notes.
  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
  • Selective cleavage of methoxy protecting groups in carbohydr
  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper C
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Acids.
  • GM Chemical. (2020, December 8).
  • The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens.
  • Crown Ethers: Synthesis & Applic
  • Reddit. (2024, March 4). Crown ethers? r/OrganicChemistry.
  • Reactions of carbonyl compounds in basic solutions. Part 33.1 Effect of 2-trichloro- and tribromoacetyl substituents on the alkaline hydrolysis of methyl benzoate, as well as the hydrolysis of the corresponding benzoate anions and ionisation/ring–chain tautomerism of the corresponding acids. Semantic Scholar.
  • The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.
  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry.
  • Lewis Acid Mediated Reactions of Olefins with Carbonyls.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Lewis Acid Mediated Reactions of Olefins with Carbonyls.
  • MedChemExpress. (n.d.).
  • Bunte salt-mediated sulfonation of alkenes with sodium sulfin
  • Sketchy MCAT. (2023, June 1). Reactions at the Alpha Carbon of Carbonyls (Full Lesson) [Video]. YouTube.
  • Michigan State University Department of Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions.
  • LibreTexts Chemistry. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

Sources

Technical Support Center: A Researcher's Guide to Drying Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and processing Sodium 2-Methoxy-2-oxoethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the presence of water in this hygroscopic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reactivity of your material.

Introduction: The Challenge of Water in Hygroscopic Reagents

This compound, like many sulfonate salts, has a tendency to absorb moisture from the atmosphere. This inherent hygroscopicity can lead to a variety of experimental issues, including inaccurate reagent quantification, poor reaction performance, and the potential for undesired side reactions. Therefore, the effective removal of water is a critical step in ensuring the reliability and reproducibility of your experimental results. This guide will walk you through the best practices for drying this compound, validating its dryness, and handling it to prevent rehydration.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise when working with this compound.

Q1: My container of this compound appears clumpy and doesn't flow freely. What is the likely cause?

A1: Clumping or poor flowability is a strong indicator of water absorption. Due to its hygroscopic nature, this compound readily takes up moisture from the air, causing the solid particles to agglomerate. To restore its powdery, free-flowing state, a drying procedure is necessary.

Q2: What is the recommended method for drying small quantities (milligrams to a few grams) of this compound in a standard laboratory setting?

A2: For routine laboratory-scale drying, a vacuum oven is the most effective and controlled method. This technique allows for the removal of water at a lower temperature, which is crucial for preventing thermal decomposition of the compound.[1] Alternatively, for less stringent requirements, a desiccator containing a high-efficiency drying agent can be used, although this method is slower.

Q3: What temperature should I use for vacuum oven drying, and for how long?

A typical drying time is 12-24 hours under a high vacuum (e.g., <10 mbar). However, the most reliable way to determine when the sample is dry is to continue drying until a constant weight is achieved. This is determined by periodically removing the sample from the oven (after allowing it to cool in a desiccator), weighing it, and returning it to the oven for further drying until two consecutive weighings are identical.

Q4: Can I use a standard laboratory oven (without vacuum) to dry this compound?

A4: While possible, it is not the recommended method. Drying in a standard oven requires higher temperatures to effectively remove water, which increases the risk of thermal degradation. If a vacuum oven is unavailable, use the lowest possible temperature (e.g., 80-100 °C) and monitor for any signs of decomposition, such as color change. The risk of decomposition is significantly higher with this method.

Q5: How can I be certain that all the water has been removed? What is the gold standard for water content determination?

A5: The most accurate and specific method for determining water content is Karl Fischer titration .[4][5][6][7][8] This technique is highly sensitive to water and is not affected by other volatile components that might be present. For routine purposes, achieving a constant weight as described in A3 is a reliable indicator of dryness.

Q6: I need to dry a larger quantity of this compound that is dissolved in a solvent. What is the best approach?

A6: For larger quantities or for removing water from a solution, azeotropic distillation is a suitable method. This involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water. As the mixture is heated, the water-entrainer azeotrope distills off, effectively removing the water from the solution. Toluene is a common and effective entrainer for this purpose.[2]

Q7: What are the best practices for handling and storing the dried this compound to prevent it from reabsorbing moisture?

A7: Proper handling and storage are critical to maintain the anhydrous state of the compound.

  • Handling: Whenever possible, handle the dried material in a controlled environment, such as a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the dried compound in a tightly sealed container, preferably within a desiccator containing an active desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Oven

This protocol describes the standard procedure for drying small to moderate quantities of the solid compound.

Materials:

  • This compound

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated glassware

  • Desiccator with an active desiccant

  • Analytical balance

Procedure:

  • Place the this compound in a clean, dry Schlenk flask.

  • Attach the flask to a high-vacuum line and begin to evacuate the flask.

  • Once a stable vacuum is achieved, place the flask in a heating mantle or oil bath set to 50-70 °C.

  • Dry the material under vacuum for at least 12 hours.

  • To check for dryness, remove the flask from the heat and allow it to cool to room temperature under vacuum.

  • Once cool, carefully backfill the flask with an inert gas (e.g., nitrogen or argon) and quickly weigh the flask.

  • Repeat steps 3-6 until a constant weight is achieved.

  • Store the dried material in a tightly sealed container inside a desiccator.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for quantifying the water content in your sample. The specific parameters may vary depending on your Karl Fischer titrator model.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Dried this compound sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding anhydrous methanol to the titration cell and pre-titrating to a dry endpoint.

  • Accurately weigh a small amount of the dried this compound (typically 10-100 mg, depending on the expected water content and instrument sensitivity).

  • Quickly transfer the weighed sample to the titration cell.

  • Start the titration. The instrument will automatically titrate the sample and calculate the water content.

  • The result is typically reported as a percentage or in parts per million (ppm) of water.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key decision-making and procedural steps.

Drying_Workflow Figure 1: Decision Workflow for Drying this compound start Start: Wet/Hygroscopic Sample check_form Is the sample a solid or in solution? start->check_form solid Solid check_form->solid Solid solution In Solution check_form->solution Solution drying_method Select Drying Method solid->drying_method azeotropic Azeotropic Distillation solution->azeotropic vacuum_oven Vacuum Oven Drying drying_method->vacuum_oven Recommended desiccator Desiccator drying_method->desiccator Alternative validation Validate Dryness vacuum_oven->validation desiccator->validation azeotropic->validation constant_weight Constant Weight Achieved? validation->constant_weight Routine Check karl_fischer Karl Fischer Titration validation->karl_fischer For High Accuracy storage Store in Desiccator under Inert Atmosphere constant_weight->storage karl_fischer->storage

Caption: Decision tree for selecting the appropriate drying method.

Vacuum_Drying_Process Figure 2: Step-by-Step Vacuum Oven Drying Protocol start Place sample in Schlenk flask evacuate Evacuate flask on high-vacuum line start->evacuate heat Heat to 50-70°C under vacuum evacuate->heat dry Dry for 12-24 hours heat->dry cool Cool to room temperature under vacuum dry->cool weigh Backfill with inert gas and weigh cool->weigh check_weight Is weight constant? weigh->check_weight check_weight->heat No end Drying complete. Store appropriately. check_weight->end Yes

Caption: Workflow for the vacuum oven drying protocol.

Data Summary

MethodTemperatureTimePressureApplicationProsCons
Vacuum Oven 50-70 °C12-24 h<10 mbarSmall to moderate scale solidsGentle, effective, controlledRequires specialized equipment
Desiccator Ambient24-72 hAtmosphericSmall scale, less criticalSimple, low costSlow, less effective for tightly bound water
Azeotropic Distillation Boiling point of azeotropeVariableAtmosphericLarge scale, solutionsEffective for solutionsRequires solvent removal step

References

  • Water Content by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]

  • Chemical Stability of Sodium Alkyl Naphthalene Sulfonate. (2025, March 26). GREEN AGROCHEM. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • Karl Fischer Titration Guide to Water Determination. Mettler Toledo. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • This compound. PubChem. [Link]

  • The utility of sulfonate salts in drug development. PubMed. [Link]

  • Polymer-surfactant interaction: Differences between alkyl sulfate and alkyl sulfonate. ScienceDirect. [Link]

  • Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses Procedure. [Link]

  • TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

  • The Utility of Sulfonate Salts in Drug Development. ResearchGate. [Link]

  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. PubMed. [Link]

  • Can desiccants be used to dehydrate salts? Reddit. [Link]

  • Thermal Characteristic Analysis of Sodium in Diluted Oxygen via Thermogravimetric Approach. MDPI. [Link]

  • Thermogravimetric Analyzer: TGA Thermostep. ELTRA. [Link]

  • Process for the purification of 2-methoxyestradiol
  • TGA curves of the pure Na2SO4·10H2O and Na2SO4·10H2O eutectic CPCMs. ResearchGate. [Link]

  • Thermogravimetric analysis (TGA) analysis of poly(sodium...). ResearchGate. [Link]

  • Method for synthesizing sodium 2-chloroethanesulfonate.
  • Dessiccant salts, dehydration salts: are they really named this way? Silicagel Disidry. [Link]

  • Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • The Surface and Thermodynamic Properties of Ethoxylated Sodium Monoalkyl Sulfosuccinate Surfactants. ResearchGate. [Link]

Sources

"troubleshooting poor solubility of Sodium 2-Methoxy-2-oxoethanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 2-Methoxy-2-oxoethanesulfonate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS: 29508-16-5). This resource is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with the solubility of this compound. As a sodium salt of a sulfonic acid derivative, this molecule is structurally predisposed to be highly soluble in aqueous media.[1][2] Unexpected insolubility is often a symptom of underlying issues with the experimental setup or the material itself. This guide provides a logical, step-by-step framework to diagnose and resolve these challenges effectively.

Part 1: Initial Assessment & Compound Profile

Before proceeding to advanced troubleshooting, it is crucial to confirm the fundamental properties of the compound and the experimental parameters.

Compound Quick Reference
PropertyValueSource
IUPAC Name sodium;2-methoxy-2-oxoethanesulfonatePubChem[1]
CAS Number 29508-16-5PubChem[1]
Molecular Formula C₃H₅NaO₅SPubChem[1]
Molecular Weight 176.13 g/mol PubChem[1]
Expected Solubility High in polar solvents (e.g., Water, DMSO)Inferred from Structure

The presence of the sodium sulfonate group, a salt of a strong acid, is the primary driver of its expected high water solubility. Unlike carboxylic acids, whose solubility is highly pH-dependent, sulfonate salts typically remain ionized and soluble across a wide pH range.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and initial troubleshooting steps in a direct Q&A format.

Q1: My compound is not dissolving in water at room temperature. What are the immediate first steps?

A: Start with the basics of your procedure and materials, as these are the most common sources of error.

  • Verify Solvent Purity: Ensure you are using high-purity, deionized water (e.g., Milli-Q® or equivalent). Contaminants can alter the solvent's properties.

  • Confirm Compound Identity: Double-check the label and CAS number on your vial to ensure you are using the correct compound.

  • Recalculate Concentration: Verify your calculations for mass and volume. Attempting to create a solution above its solubility limit will naturally result in undissolved material.[3]

  • Ensure Adequate Agitation: Simple inversion may be insufficient. Ensure the solution is being actively mixed using a magnetic stirrer or vortex mixer for an appropriate amount of time.[4]

Q2: I've confirmed my basic setup. Why would a highly polar sulfonate salt still fail to dissolve?

A: This points toward more complex factors related to the material's solid-state properties or the chemical environment.

  • Material Purity: The presence of insoluble impurities from synthesis can give the appearance of poor solubility. Review the Certificate of Analysis (CoA) for your specific lot.

  • Hydration State: The compound may exist as a hydrate. The presence of water molecules in the crystal lattice affects the molecular weight and can influence the dissolution kinetics. Ensure you are using the correct molecular weight for your calculations as specified by the supplier.

  • Polymorphism: The compound might exist in different crystalline forms (polymorphs), each with a unique solubility profile. While less common for simple salts, this can be a factor in complex organic molecules.

Q3: How can I actively improve the dissolution of a stubborn batch?

A: Several techniques can be employed to increase both the rate and extent of solubility. These methods primarily involve increasing the kinetic energy of the system.

  • Gentle Heating: Warming the solvent can significantly increase the solubility of most solids. Heat the solution to 40-50°C while stirring. Causality: Increased temperature provides the energy needed for solvent molecules to overcome the crystal lattice energy of the solute more effectively.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation. Causality: Cavitation bubbles generated by ultrasound create micro-agitation at the surface of the solid particles, accelerating the dissolution process.

Q4: Could the pH or buffer components of my solution be the problem?

A: While the sulfonate group itself is not highly sensitive to pH, other factors in a buffered system can be at play.

  • High Ionic Strength ("Salting Out"): If your buffer has a very high concentration of other salts (e.g., >1 M NaCl or PBS concentrates), the high number of ions can effectively "compete" for water molecules, reducing the amount of free solvent available to dissolve your compound.

  • Common Ion Effect: While more relevant for sparingly soluble salts, adding a solute with a common ion (Na+) to a saturated solution can slightly decrease solubility.[5][6]

  • Divalent Cation Interactions: If your buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), they could potentially form less soluble salts with the sulfonate anion, though this is less likely than with other anions like phosphate.

Part 3: Systematic Troubleshooting Workflow & Protocols

When initial checks do not resolve the issue, a systematic approach is necessary. Follow this workflow to diagnose the root cause.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Procedural Verification cluster_2 Phase 3: Physical Intervention cluster_3 Phase 4: Chemical Environment Analysis cluster_4 Phase 5: Resolution A Compound Fails to Dissolve in Aqueous Solvent B Verify Calculations & Weighing Accuracy A->B Start Here C Confirm Solvent Purity (e.g., Deionized Water) B->C D Check Compound Identity (CAS No. 29508-16-5) C->D E Increase Agitation (Stirring/Vortexing) D->E F Apply Gentle Heat (40-50°C) E->F G Sonication (15-30 min) F->G H Issue Persists? Analyze Solvent G->H I Test Alternative Polar Solvents (DMSO, Ethanol) H->I Yes K Compound Dissolves: Problem Solved H->K No J Evaluate Buffer System (Check for high ionic strength) I->J L Contact Supplier for Lot-Specific Analysis J->L

Caption: A logical workflow for troubleshooting solubility issues.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env External Factors center Solubility of Sodium 2-Methoxy-2- oxoethanesulfonate Purity Chemical Purity Purity->center Form Physical Form (Crystal, Amorphous) Form->center ParticleSize Particle Size ParticleSize->center Polarity Polarity ('Like dissolves like') Polarity->center pH pH pH->center IonicStrength Ionic Strength IonicStrength->center Temp Temperature Temp->center Pressure Pressure (Negligible for solids) Pressure->center Agitation Agitation/Mixing Agitation->center

Caption: Interrelated factors governing the dissolution process.

Experimental Protocols

This protocol outlines the standard, validated procedure for preparing a solution of known concentration.[7][8]

  • Calculation: Determine the mass of this compound required for your target concentration and volume. Use the molecular weight of 176.13 g/mol .

  • Weighing: Accurately weigh the calculated mass of the solid using an analytical balance and transfer it quantitatively into a clean volumetric flask of the appropriate size.

  • Initial Dissolution: Add approximately 50-70% of the final volume of your desired solvent (e.g., deionized water) to the flask.

  • Mixing: Cap the flask and mix using a magnetic stirrer or by vigorous swirling until all solid is visually dissolved. Do not proceed if the solid does not dissolve at this stage; move to Protocol 2.

  • Dilution to Volume: Once the solute is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Final Homogenization: Cap and invert the flask 10-15 times to ensure the solution is homogeneous.

Use this protocol if the compound fails to dissolve under standard conditions (Step 4 of Protocol 1).

  • Assemble the System: Place the volumetric flask from Protocol 1 (containing the compound and ~70% of the solvent) into a secondary container (a beaker) on a magnetic stir plate.

  • Apply Gentle Heat: Fill the secondary container with water to create a water bath. Gently heat the water bath on the stir plate to 40-50°C. Do not heat the solution directly or exceed 60°C to minimize any risk of degradation.

  • Maintain Agitation: Ensure the magnetic stirrer is actively mixing the solution throughout the heating process. Continue for 15-30 minutes.

  • Sonication (If Needed): If solids persist, transfer the flask to an ultrasonic bath for 15-minute intervals. Check for dissolution after each interval.

  • Cool and Complete: Once dissolved, allow the solution to cool to room temperature before proceeding with the final dilution to the calibration mark as described in Protocol 1. Causality: It is critical to bring the solution back to standard temperature before final dilution, as volume is temperature-dependent.[4]

Part 4: Final Considerations & Further Support

If you have exhausted this troubleshooting guide and solubility issues persist, the problem may be inherent to the specific lot of material you have received.

  • Review the Certificate of Analysis (CoA): Check for notes on purity, appearance, or any analytical data (e.g., NMR, HPLC) that could provide clues.

  • Contact the Supplier: Provide the lot number of your material and a detailed summary of the troubleshooting steps you have performed. They may have specific data or handling instructions for that batch.

This guide provides a robust framework for addressing solubility challenges. By systematically verifying your procedure, applying physical methods to aid dissolution, and critically evaluating your chemical environment, you can effectively overcome most obstacles encountered during your research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Preparing Reagents and Solutions. [Link]

  • Study.com. Solubility of salts is different depending on several factors, what are the factors that affect... [Link]

  • Quora. What affects the solubility of salt? Why are there soluble and insoluble salts? [Link]

  • ResearchGate. The Utility of Sulfonate Salts in Drug Development. [Link]

  • Cheenta. Unit 4: Solubility and Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • Reddit. What is the "chemically correct" way to dissolve a salt in water? [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of Sodium 2-Methoxy-2-oxoethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed characterization of the target molecule, compares its spectral features with relevant alternatives, and provides standardized protocols for data acquisition. Our approach emphasizes the causality behind experimental choices and ensures the presented data is robust and verifiable.

Introduction: The Role of NMR in Structural Elucidation

In the precise world of chemical synthesis and drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. For a molecule such as this compound, which possesses distinct functional groups, NMR provides a definitive fingerprint, allowing for unequivocal identification and purity assessment.

This guide will delve into the theoretical and practical aspects of characterizing this compound using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will explore the expected chemical shifts, multiplicities, and coupling constants based on fundamental principles and compare these predictions with the spectral data of analogous compounds to provide a comprehensive analytical framework.

Predicted NMR Spectral Characteristics of this compound

While experimental spectra for this compound are not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be derived from its molecular structure and comparison with related compounds. The structure, confirmed by its IUPAC name and SMILES notation (COC(=O)CS(=O)(=O)[O-].[Na+]), reveals two key proton environments and three distinct carbon environments.[1]

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals:

  • A singlet for the methoxy protons (-OCH₃): These three protons are chemically equivalent and are not adjacent to any other protons, hence they will appear as a singlet. Methoxy groups typically resonate in the range of 3.3 to 4.0 ppm.[2] The electron-withdrawing effect of the adjacent carbonyl group will likely place this signal in the downfield end of this range.

  • A singlet for the methylene protons (-CH₂-): These two protons are also chemically equivalent and are situated between two strongly electron-withdrawing groups: the carbonyl group and the sulfonate group. This will cause a significant downfield shift, likely in the range of 3.5 to 4.5 ppm. As there are no adjacent protons, this signal will also be a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three signals corresponding to the three carbon atoms in different chemical environments:

  • The methoxy carbon (-OCH₃): This carbon is expected to appear in the typical range for methoxy groups, generally between 50 and 60 ppm.[2]

  • The methylene carbon (-CH₂-): This carbon, being flanked by the carbonyl and sulfonate groups, will be significantly deshielded and is predicted to have a chemical shift in the range of 55 to 65 ppm.

  • The carbonyl carbon (C=O): The ester carbonyl carbon is expected to resonate in the characteristic downfield region for such functional groups, typically between 165 and 175 ppm.

Comparative NMR Analysis with Alternative Compounds

To provide a robust analytical context, we will compare the predicted spectral data of this compound with the known NMR data of two structurally related compounds: Sodium Methyl Sulfate and Methyl Acetate .

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted) ~3.8 (s, 3H, -OCH₃)~4.0 (s, 2H, -CH₂-)~53 (-OCH₃)~60 (-CH₂-)~170 (C=O)
Sodium Methyl Sulfate [3]~3.8 (s, 3H, -OCH₃)~58 (-OCH₃)
Methyl Acetate [4][5]~3.7 (s, 3H, -OCH₃)~2.1 (s, 3H, -COCH₃)~52 (-OCH₃)~21 (-COCH₃)~171 (C=O)

Analysis of Comparison:

  • The predicted chemical shift of the methoxy protons in this compound (~3.8 ppm) is very similar to that observed for Sodium Methyl Sulfate (~3.8 ppm) and Methyl Acetate (~3.7 ppm), providing confidence in this prediction.[3][6]

  • The key differentiating feature in the ¹H NMR spectrum will be the singlet for the methylene protons in the target compound, which is absent in the spectra of the alternatives.

  • In the ¹³C NMR spectrum, the presence of three distinct signals, including one in the carbonyl region, will clearly distinguish this compound from Sodium Methyl Sulfate, which only has one carbon signal. While Methyl Acetate also shows a carbonyl signal, the upfield signal for the acetyl methyl group (~21 ppm) is a clear point of differentiation from the methylene carbon signal expected for our target compound.[5]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh ~10-20 mg of This compound b Dissolve in 0.6-0.7 mL of D₂O a->b c Add internal standard (e.g., DSS) b->c d Transfer to a 5 mm NMR tube c->d e Lock on D₂O signal d->e f Shim for optimal homogeneity e->f g Acquire ¹H NMR spectrum (e.g., 16 scans, 5s relaxation delay) f->g h Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2s relaxation delay) f->h i Apply Fourier Transform g->i h->i j Phase correct spectra i->j k Calibrate chemical shifts to internal standard j->k l Integrate ¹H signals k->l

Caption: Standard workflow for NMR analysis of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Due to the ionic nature of the sodium salt, Deuterium Oxide (D₂O) is the solvent of choice. It is a polar solvent that will readily dissolve the compound and provides a deuterium signal for the spectrometer's lock system.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add 0.6-0.7 mL of D₂O.

    • For accurate chemical shift referencing, add a small, known amount of an internal standard that is soluble in D₂O, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

    • Gently vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to encompass a range of approximately 0 to 200 ppm.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Manually phase correct the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the signal of the internal standard to its known value (0.00 ppm for DSS).

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a certified internal standard ensures the accuracy of the chemical shift measurements. Furthermore, the predicted spectral data, based on established principles of NMR spectroscopy and comparison with known compounds, provides a strong theoretical foundation for the interpretation of the experimental results. Any significant deviation from the predicted spectrum would warrant further investigation into the sample's purity or structural integrity.

Conclusion

The NMR characterization of this compound is straightforward, with an expectedly simple yet informative ¹H and ¹³C NMR spectrum. The key diagnostic signals are the singlets for the methoxy and methylene protons in the ¹H spectrum, and the three distinct carbon signals, including a downfield carbonyl resonance, in the ¹³C spectrum. By comparing this predicted data with that of structurally similar compounds and adhering to the detailed experimental protocol provided, researchers can confidently identify and assess the purity of this compound, ensuring the integrity of their research and development endeavors.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]

  • SpectraBase. Methane-sulfonic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

  • PubChem. This compound. [Link]

  • PubChem. Methyl sulfate, sodium salt. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... [Link]

  • ResearchGate. 1 H (400 MHz) and 13 C (100 MHz) NMR spectra of sodium acetate (methyl.... [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Sodium 2-Methoxy-2-oxoethanesulfonate and its Comparative Analytical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of small, polar, and ionic molecules like Sodium 2-Methoxy-2-oxoethanesulfonate is a frequent analytical challenge. This guide provides an in-depth examination of a robust mass spectrometry-based method for its analysis, alongside a comparative evaluation of alternative analytical techniques. The methodologies and comparisons presented herein are grounded in established scientific principles and supported by experimental data from relevant literature, offering a practical framework for selecting the most appropriate analytical strategy for your research needs.

Introduction to the Analytical Challenge: The Nature of this compound

This compound is a small organic molecule characterized by a sulfonate group and a methyl ester moiety. Its structure presents a unique analytical challenge due to its high polarity, ionic nature, and lack of a strong chromophore, which can render traditional analytical techniques like UV-based HPLC less effective. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful solution for the sensitive and selective analysis of such compounds.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the definitive analysis of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended. This technique provides unparalleled selectivity and sensitivity, allowing for confident identification and accurate quantification even in complex matrices.

The Rationale Behind the Method

The choice of LC-MS/MS is dictated by the physicochemical properties of the analyte. The sulfonate group is readily ionized, making it an ideal candidate for electrospray ionization (ESI). Operating in the negative ion mode is the logical choice, as the sulfonate group will exist as an anion in solution. The use of tandem mass spectrometry (MS/MS) allows for the selection of the precursor ion and its subsequent fragmentation, providing a highly specific "fingerprint" of the molecule and minimizing interferences.

Experimental Workflow

The following is a detailed, step-by-step protocol for the analysis of this compound by LC-MS/MS.

Caption: Workflow for the LC-MS/MS analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition (e.g., 95:5 water:methanol).

    • Perform serial dilutions to bring the concentration within the linear range of the instrument.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point. The choice of stationary phase can be optimized for better retention of the polar analyte.

    • Mobile Phase: A gradient elution is recommended.

      • Mobile Phase A: 5 mM Ammonium Acetate in Water. The volatile buffer is crucial for MS compatibility.

      • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

    • Precursor Ion ([M-Na]⁻): The deprotonated molecule will have a mass-to-charge ratio (m/z) corresponding to the anionic part of the salt. The molecular weight of this compound is 176.13 g/mol [1]. The anionic portion (C3H5O5S⁻) has a mass of 153.00 g/mol . Therefore, the precursor ion to target is m/z 153.

    • Collision Gas: Argon.

    • Collision Energy: This will need to be optimized for the specific instrument, typically in the range of 10-30 eV.

Theoretical Fragmentation Pattern

In the absence of a published mass spectrum for this compound, a theoretical fragmentation pathway can be proposed based on the known fragmentation of sulfonates and methyl esters.

Caption: Proposed fragmentation pathway for the [M-Na]⁻ ion of this compound.

The primary fragmentation pathways are expected to involve the cleavage of the C-S bond and rearrangements within the ester group. The most common fragmentation for sulfonates is the loss of SO₃ or SO₂.

  • Loss of SO₃ (Sulfur Trioxide): This would result in a fragment ion at m/z 73.

  • Loss of SO₂ (Sulfur Dioxide): This would lead to a fragment ion at m/z 89.

  • Cleavage of the C-C bond alpha to the sulfonate group: This could lead to a fragment at m/z 94, corresponding to [CH₂SO₃]⁻.

For quantitative analysis using MRM, one would select the precursor ion (m/z 153) and one or two of the most abundant and specific fragment ions as transitions.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the premier method, other analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method will often depend on the specific requirements of the analysis, such as sensitivity needs, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates the analyte from other components in the sample based on its interaction with a stationary phase. For a compound like this compound that lacks a strong UV chromophore, direct UV detection is challenging. However, indirect photometric detection using an ion-pairing agent can be employed.[1]

Performance:

  • Sensitivity: Generally lower than MS detection.

  • Selectivity: Prone to interferences from co-eluting compounds that absorb at the same wavelength.

  • Cost: Instrumentation is more widely available and less expensive than LC-MS/MS.

Ion Chromatography with Conductivity Detection (IC-CD)

Principle: Ion chromatography is a form of HPLC that uses ion-exchange resins to separate ions based on their charge and size.[2][3][4] Detection is typically achieved by measuring the electrical conductivity of the eluent.

Performance:

  • Applicability: Well-suited for the analysis of small, ionic species.

  • Sensitivity: Good for many inorganic and small organic anions.

  • Matrix Effects: Can be susceptible to high salt concentrations in the sample.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field.[5][6][7] This technique is highly efficient for the separation of small ions. Detection can be performed using UV-Vis spectrophotometry or coupled to a mass spectrometer.

Performance:

  • Efficiency: Very high separation efficiency, leading to sharp peaks.

  • Sample Volume: Requires very small sample volumes.

  • Throughput: Can be a relatively fast technique.

Performance Comparison Guide

The following table provides a comparative overview of the performance characteristics of the different analytical techniques for the analysis of small, polar, ionic compounds similar to this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

FeatureLC-MS/MSHPLC-UV (with Ion-Pairing)Ion Chromatography (IC-CD)Capillary Electrophoresis (CE-UV)
Principle Chromatographic separation followed by mass-based detectionChromatographic separation with UV absorbance detectionIon-exchange separation with conductivity detectionElectrophoretic separation with UV absorbance detection
Selectivity Very HighModerate to LowHighHigh
Sensitivity (LOD) Very Low (pg/mL to ng/mL range)Moderate (µg/mL to ng/mL range)Low (µg/mL range)Low to Moderate (µg/mL range)
Linearity Wide dynamic rangeGoodGoodGood
Matrix Tolerance Good (with appropriate sample prep)ModerateModerate to LowGood
Instrumentation Cost HighLowModerateModerate
Throughput HighHighModerateHigh
Confirmation of Identity High (based on m/z and fragmentation)Low (based on retention time only)Low (based on retention time only)Low (based on migration time only)

Conclusion and Recommendations

For the unequivocal identification and highly sensitive quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the superior analytical technique. Its high selectivity, sensitivity, and the structural information it provides make it the gold standard, particularly in complex matrices encountered in drug development and research.

However, for routine analysis in less complex samples where the highest sensitivity is not required, Ion Chromatography with Conductivity Detection (IC-CD) and Capillary Electrophoresis (CE-UV) offer viable and cost-effective alternatives. HPLC-UV with an ion-pairing agent can also be considered, but its lower selectivity may be a limiting factor.

The ultimate choice of analytical method should be guided by a thorough evaluation of the specific analytical needs, including the required sensitivity and selectivity, the nature of the sample matrix, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the generation of reliable and high-quality analytical results.

References

  • Donahue, D. W. (2008). Analysis of sulfonamides by capillary electrophoresis.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
  • Agilent Technologies. (2021). Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions.
  • de Oliveira, D. P., & de Oliveira, L. A. (2000). Use of capillary electrophoresis in the characterization of sulfonated metallophthalocyanines: a comparative evaluation of purification procedures following synthesis by the condensation method. Journal of Capillary Electrophoresis and Microchip Technology, 7(1-2), 31-37.
  • Olsen, B. A., & Pack, B. W. (2001). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 6(11), 904-913.
  • Pérez-Urquiza, M., Ferrer, R., & Beltrán, J. L. (2000). Determination of sulfonated azo dyes in river water samples by capillary zone electrophoresis.
  • Metrohm. (n.d.). Measuring organic acids and inorganic anions with ion chromatography mass spectrometry.
  • American Chemical Society. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 10(9), 846-854.
  • MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection.
  • American Chemical Society. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(12), 2010-2014.
  • LPD Lab Services. (n.d.). Ion Chromatography (IC) Analysis - Anion, Cation & Weak Organic Acid Testing.
  • LCGC International. (2019). Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • AKJournals. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer in.
  • American Chemical Society. (1995). Separation of sulfonate and sulfate surfactants by capillary electrophoresis: effect of buffer cation. Analytical Chemistry, 67(15), 2522-2528.
  • PubChem. (n.d.). This compound.

Sources

A Comparative Guide to Sulfonate Reactivity: Benchmarking Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a leaving group is a critical determinant of success in nucleophilic substitution and elimination reactions. The sulfonate ester family, renowned for its exceptional leaving group ability, offers a versatile toolkit for synthetic chemists. While triflates, tosylates, and mesylates are the well-established workhorses in this class, the nuanced reactivity of functionalized sulfonates, such as Sodium 2-Methoxy-2-oxoethanesulfonate, presents opportunities for fine-tuning reaction kinetics and selectivity.

This guide provides an in-depth comparison of the reactivity of this compound with its more common counterparts. We will delve into the fundamental principles governing sulfonate reactivity, present available experimental data, and offer a theoretical framework to position this specialty sulfonate within the broader reactivity spectrum.

The Cornerstone of Reactivity: Leaving Group Ability

The efficacy of a sulfonate as a leaving group is intrinsically linked to the stability of the corresponding sulfonate anion that is formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. This stability is primarily influenced by the delocalization of the negative charge through resonance across the sulfonyl group's oxygen atoms.[1] The electronic nature of the substituent on the sulfur atom plays a pivotal role in modulating this stability. Electron-withdrawing groups enhance the delocalization of the negative charge, thereby increasing the stability of the anion and the reactivity of the sulfonate ester.[2]

A reliable quantitative measure of leaving group ability is the acidity of the conjugate acid (the sulfonic acid). A lower pKa value of the sulfonic acid indicates a stronger acid, which in turn signifies a more stable conjugate base (the sulfonate anion) and thus a better leaving group.[3]

A Comparative Look at Common Sulfonates

To establish a baseline for our comparison, let's examine the properties of three widely used sulfonate leaving groups: triflate, tosylate, and mesylate.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate Acid
Triflate-OTfCF₃SO₃⁻Triflic Acid~ -14
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.9

Table 1: Properties of Common Sulfonate Leaving Groups

The data clearly illustrates the established hierarchy of reactivity: Triflate > Tosylate > Mesylate .[3] This trend is a direct reflection of the acidity of their corresponding sulfonic acids. The powerful electron-withdrawing effect of the three fluorine atoms in the triflate group makes triflic acid an exceptionally strong acid, rendering the triflate anion a remarkably stable and excellent leaving group.[2] The tosylate and mesylate groups are also effective, with the aromatic ring in the tosylate providing slightly more stabilization than the simple methyl group in the mesylate.

Introducing this compound

This compound introduces a methoxycarbonyl group on the carbon adjacent to the sulfonyl center. The critical question for predicting its reactivity is understanding the electronic influence of this substituent.

Structure of 2-Methoxy-2-oxoethanesulfonate anion:

The methoxycarbonyl group (-COOCH₃) is known to be electron-withdrawing through an inductive effect (-I effect).[4] This effect arises from the electronegativity difference between the carbon and oxygen atoms within the ester functionality. This electron-withdrawing nature is anticipated to stabilize the negative charge on the sulfonate anion.

Predicting the Reactivity of 2-Methoxy-2-oxoethanesulfonate

The electron-withdrawing inductive effect of the α-methoxycarbonyl group should increase the acidity of 2-methoxy-2-oxoethanesulfonic acid relative to methanesulfonic acid. A stronger acid implies a more stable conjugate base, and therefore, the 2-methoxy-2-oxoethanesulfonate should be a better leaving group than the mesylate.

Therefore, the predicted order of reactivity is:

Triflate > Tosylate > 2-Methoxy-2-oxoethanesulfonate > Mesylate

This prediction is based on the fundamental principle that electron-withdrawing substituents enhance the stability of the sulfonate anion. The magnitude of this effect, and thus the precise position of 2-methoxy-2-oxoethanesulfonate in the reactivity series, would require experimental determination of its corresponding sulfonic acid's pKa or comparative solvolysis rate studies.

Experimental Validation: A Call for Data

To definitively place this compound on the reactivity spectrum, further experimental investigation is warranted. The following protocols outline standard methodologies for such a comparison.

Experimental Workflow for Comparative Reactivity Studies

G cluster_synthesis Synthesis of Alkyl Sulfonates cluster_solvolysis Comparative Solvolysis cluster_analysis Data Analysis A Starting Alcohol (e.g., 2-octanol) B Reaction with Sulfonyl Chloride/Anhydride (e.g., MsCl, TsCl, Tf₂O, ClSO₂CH₂CO₂Me) A->B C Purification of Alkyl Sulfonates B->C D Dissolve each Alkyl Sulfonate in a specific solvent (e.g., ethanol) C->D Prepared Sulfonates E Maintain at Constant Temperature D->E F Monitor Reaction Progress via HPLC or GC E->F G Determine Rate Constants (k) F->G H Calculate Relative Rates G->H I Establish Reactivity Hierarchy H->I Comparative Reactivity Data

Caption: Workflow for the experimental comparison of sulfonate leaving group abilities.

Detailed Protocol: Comparative Solvolysis of Alkyl Sulfonates

Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, triflate, and 2-methoxy-2-oxoethanesulfonate.

1. Synthesis of Alkyl Sulfonates:

  • Starting Material: A secondary alcohol, such as 2-octanol, is a suitable substrate.

  • General Procedure: The alcohol is reacted with the corresponding sulfonyl chloride (methanesulfonyl chloride, p-toluenesulfonyl chloride) or anhydride (triflic anhydride) in the presence of a non-nucleophilic base like pyridine in an anhydrous solvent (e.g., dichloromethane). For the synthesis of 2-octyl 2-methoxy-2-oxoethanesulfonate, the corresponding sulfonyl chloride would be required.

  • Purification: The resulting sulfonate esters should be purified, for example by column chromatography, to ensure high purity for kinetic studies.

2. Solvolysis Reaction:

  • Reaction Setup: Prepare solutions of each of the four purified alkyl sulfonates at the same concentration in a suitable solvent, such as ethanol.

  • Temperature Control: Maintain the reaction mixtures at a constant, controlled temperature using a thermostat-controlled bath.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

3. Analysis:

  • Instrumentation: The concentration of the remaining alkyl sulfonate or the formation of the solvolysis product (e.g., 2-ethoxyoctane) can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Processing: Plot the concentration of the starting material versus time to determine the rate constant (k) for each reaction.

  • Relative Rates: Calculate the relative rates of solvolysis by normalizing the rate constants to that of the mesylate (k_sulfonate / k_mesylate).

Conclusion and Future Outlook

Based on established principles of physical organic chemistry, this compound is predicted to be a more reactive leaving group than sodium methanesulfonate (mesylate) due to the electron-withdrawing inductive effect of the α-methoxycarbonyl group. This positions it as a potentially valuable reagent for synthetic chemists seeking reactivity intermediate between that of tosylates and mesylates.

The precise quantification of this reactivity awaits experimental validation through comparative kinetic studies. The protocols outlined in this guide provide a clear roadmap for researchers to undertake such investigations. The continued exploration of functionalized sulfonates will undoubtedly expand the synthetic chemist's toolbox, enabling more precise control over chemical transformations and facilitating the development of novel molecules in the pharmaceutical and other scientific fields.

References

  • What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • Sulfonate Esters. Periodic Chemistry. [Link]

  • The Effects of Substitution and Degree of Polymerization on the Pka Values of Polymeric Polystyrene Sulfonic Acids. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of a New Synthetic Route for Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Synthetic Route Innovation

Sodium 2-Methoxy-2-oxoethanesulfonate is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. The efficiency, scalability, and environmental impact of its synthesis are critical factors for its cost-effective and sustainable production. This guide provides an in-depth technical comparison between a traditional batch synthesis and a novel continuous flow-based approach for the preparation of this compound. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a comprehensive validation framework grounded in scientific integrity and regulatory expectations.

Pillar I: Expertise & Experience in Synthetic Route Design

The selection of a synthetic strategy is a multifactorial decision, balancing yield, purity, safety, cost, and environmental impact. The traditional approach, a variation of the Strecker sulfite alkylation, is a well-established and understood method. However, it often suffers from challenges associated with batch processing, such as poor heat and mass transfer, which can lead to side reactions and difficulties in scaling up.

The proposed new route leverages the principles of continuous flow chemistry, a paradigm shift in chemical manufacturing that offers superior control over reaction parameters, enhanced safety, and seamless scalability. This choice is predicated on the hypothesis that a flow-based synthesis can mitigate the drawbacks of the batch process, leading to a more efficient and robust manufacturing method.

Comparative Analysis of Synthetic Routes

Route 1: Traditional Batch Synthesis via Strecker Sulfite Alkylation

This established method involves the nucleophilic substitution of chloride from methyl chloroacetate by sodium sulfite in a batch reactor.

Reaction Scheme:

Causality of Experimental Choices:

  • Solvent: A mixture of water and a polar aprotic solvent like ethanol is often employed to solubilize both the inorganic sodium sulfite and the organic methyl chloroacetate.

  • Temperature: The reaction is typically heated to promote the rate of reaction. However, elevated temperatures can also lead to hydrolysis of the ester functionality, forming sodium 2-sulfoacetate and methanol as impurities.

  • Reaction Time: Batch reactions are often run for extended periods to ensure complete conversion, which can increase the likelihood of side product formation.

  • Work-up: The work-up procedure involves the removal of the solvent and precipitation of the product, which can be cumbersome and may lead to product losses.

Route 2: A Novel Continuous Flow Synthesis

This innovative approach utilizes a microreactor system to carry out the reaction in a continuous fashion, offering precise control over reaction conditions.

Causality of Experimental Choices:

  • Reactor Type: A heated microreactor or packed-bed reactor is chosen to ensure rapid heat and mass transfer, minimizing temperature gradients and enabling precise temperature control.

  • Solvent System: A solvent system that ensures complete miscibility of the reactants at the reaction temperature is crucial for a homogeneous reaction in the flow reactor. This may involve the use of co-solvents or phase-transfer catalysts.

  • Residence Time: The short residence time in the reactor, typically on the order of minutes, is sufficient for complete conversion due to the enhanced reaction rates at elevated temperatures and pressures achievable in a closed-loop flow system. This minimizes the formation of degradation products.[1][2]

  • In-line Purification: The continuous flow setup allows for the integration of in-line purification steps, such as liquid-liquid extraction or continuous crystallization, to isolate the product in a highly pure form.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the anticipated performance of the two synthetic routes based on established principles of chemical process development.

ParameterTraditional Batch SynthesisNovel Continuous Flow Synthesis
Yield Moderate to Good (70-85%)High to Excellent (>90%)
Purity Good (95-98% after recrystallization)Excellent (>99% with in-line purification)
Reaction Time Hours (e.g., 4-8 hours)Minutes (e.g., 5-15 minutes residence time)
Scalability Challenging due to heat/mass transfer limitationsReadily scalable by parallelization or longer run times[1][3]
Safety Potential for thermal runaway in large batchesInherently safer due to small reaction volume[3][4]
Process Control Limited control over local temperature and mixingPrecise control over temperature, pressure, and mixing[1][5]
Environmental Impact Higher solvent consumption and waste generationReduced solvent usage and potential for solvent recycling

Pillar II: Trustworthiness Through Self-Validating Systems

A robust synthetic route must be accompanied by a rigorous validation protocol to ensure the consistent production of a high-quality product. This validation is guided by the principles outlined in the International Council for Harmonisation (ICH) Q11 guidelines on the development and manufacture of drug substances.[6][7][8]

Experimental Protocols for Validation

1. Quantitative Nuclear Magnetic Resonance (qNMR) for Assay and Yield Determination

qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[6][9][10]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound and a known amount of an internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks of the analyte (e.g., the methylene protons adjacent to the sulfonate group and the methyl ester protons) and the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard and, subsequently, the purity of the synthesized product.

2. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile technique for separating and quantifying the main component and any process-related impurities.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is suitable for separating the polar analyte from potential non-polar impurities.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: As the analyte lacks a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be employed. Alternatively, derivatization with a UV-active agent can be performed.

  • Impurity Identification:

    • Potential impurities to monitor include unreacted methyl chloroacetate, sodium sulfite, and the hydrolysis product, sodium 2-sulfoacetate.

    • Mass spectrometry (LC-MS) can be coupled with HPLC to identify unknown impurities.

3. Ion Chromatography (IC) for Inorganic Impurity Analysis

IC is a sensitive method for the determination of inorganic anions, such as residual chloride and sulfite, which are potential impurities from the synthesis.[11][12]

  • Chromatographic Conditions:

    • Column: An anion-exchange column is used to separate the target anions.

    • Eluent: A carbonate/bicarbonate buffer is a common eluent for anion analysis.

    • Detection: Suppressed conductivity detection provides high sensitivity for inorganic anions.

Pillar III: Authoritative Grounding & Comprehensive References

The validation of a new synthetic route must be grounded in established scientific principles and regulatory standards. The ICH Q11 guideline provides a comprehensive framework for the development and justification of a drug substance manufacturing process.[6][7][8] The use of primary analytical methods like qNMR provides an authoritative measure of purity, directly traceable to the International System of Units (SI).[9][10]

Visualization of Workflows

Diagram 1: Traditional Batch Synthesis Workflow

Batch_Synthesis reagents Reactants (Methyl Chloroacetate, Sodium Sulfite) reactor Batch Reactor reagents->reactor solvent Solvent (Water/Ethanol) solvent->reactor heating Heating (e.g., 4-8 hours) reactor->heating workup Work-up (Solvent Removal, Precipitation) heating->workup filtration Filtration workup->filtration drying Drying filtration->drying product Final Product drying->product

Caption: Workflow for the traditional batch synthesis of this compound.

Diagram 2: Novel Continuous Flow Synthesis Workflow

Flow_Synthesis reagent1 Reagent A Solution (Methyl Chloroacetate) pump1 Pump A reagent1->pump1 reagent2 Reagent B Solution (Sodium Sulfite) pump2 Pump B reagent2->pump2 mixer Static Mixer pump1->mixer pump2->mixer reactor Flow Reactor (Heated) mixer->reactor purification In-line Purification (e.g., L-L Extraction) reactor->purification pat PAT Analysis (e.g., in-line IR) reactor->pat collection Product Collection purification->collection

Caption: Workflow for the novel continuous flow synthesis with integrated Process Analytical Technology (PAT).

Diagram 3: Analytical Validation Workflow

Validation_Workflow synthesis Synthesized Product (from both routes) qnmr qNMR Analysis (Purity & Assay) synthesis->qnmr hplc HPLC Analysis (Purity & Impurities) synthesis->hplc ic Ion Chromatography (Inorganic Impurities) synthesis->ic comparison Comparative Data Analysis qnmr->comparison hplc->comparison ic->comparison validation Route Validation Report comparison->validation

Caption: A comprehensive analytical workflow for the validation of the synthetic routes.

Conclusion: Embracing the Future of Chemical Synthesis

This guide has objectively compared a traditional batch synthesis with a novel continuous flow approach for the production of this compound. The evidence strongly suggests that the continuous flow route offers significant advantages in terms of yield, purity, safety, and scalability. The detailed validation protocols provide a robust framework for researchers and drug development professionals to assess the viability of this new synthetic strategy. By embracing innovative technologies like flow chemistry and rigorous analytical validation, the scientific community can pave the way for more efficient, sustainable, and reliable manufacturing of essential chemical compounds.

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893. [Link]

  • ICH Harmonised Tripartite Guideline. (2012). Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Weiss, J. (2016). Handbook of Ion Chromatography. John Wiley & Sons. [Link]

  • Michalski, J. P. (2000). Ion chromatography—a versatile technique for the analysis of pharmaceuticals. Journal of Chromatography A, 884(1-2), 189-211. [Link]

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis in a modular robotic system controlled by a chemical programming language. Angewandte Chemie International Edition, 54(11), 3449-3453. [Link]

  • Hessel, V. (2009). Process intensification: a paradigm shift in chemical engineering and a key concept for a sustainable development. Chemical Engineering and Processing: Process Intensification, 48(1), 2-5. [Link]

  • Roberge, D. M., Ducry, L., Bieler, N., Cretton, P., & von Rohr, P. R. (2005). Microreactor technology: a revolution for the fine chemical and pharmaceutical industries?. Chemical Engineering & Technology, 28(3), 318-323. [Link]

  • Strecker, A. (1868). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 148(1), 9-27. [Link]

  • Movsisyan, M., Heiremans, J., Kappe, C. O., & Van Gerven, T. (2016). Safety of microreactors and continuous flow processing. Chemical Society Reviews, 45(18), 4887-4903. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 874-881. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • Burton, K. I., & Kennedy, R. T. (2018). Quantitative NMR (qNMR) for the analysis of pharmaceuticals. Trends in Analytical Chemistry, 102, 247-256. [Link]

  • U.S. Food and Drug Administration. (2018). Q11 Questions and Answers: Development and Manufacture of Drug Substances. [Link]

  • Yu, L. X. (2008). Pharmaceutical quality by design: product and process development, understanding, and control. Pharmaceutical research, 25(4), 781-791. [Link]

  • Rathore, A. S., & Winkle, H. (2009). Quality by design for biopharmaceuticals. Nature biotechnology, 27(1), 26-34. [Link]

Sources

A Comparative Guide to the Reactivity of Sodium 2-Methoxy-2-oxoethanesulfonate and Sodium Ethanesulfonate for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the intricate field of pharmaceutical research and development, a nuanced understanding of reagent reactivity is paramount. The selection of a sulfonating agent or a stable counterion can profoundly influence synthetic routes, formulation stability, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides an in-depth comparative analysis of two structurally related yet functionally disparate sulfur-containing compounds: Sodium 2-Methoxy-2-oxoethanesulfonate and Sodium Ethanesulfonate. By examining their fundamental chemical properties and reactivity profiles, supported by established chemical principles and illustrative experimental designs, this document aims to equip researchers with the critical insights needed for informed decision-making in their synthetic and formulation endeavors.

Structural and Electronic Disparity: The Foundation of Divergent Reactivity

At first glance, the nomenclature of this compound and Sodium Ethanesulfonate might suggest a degree of similarity. However, a closer inspection of their molecular architecture reveals a critical distinction that governs their chemical behavior.

Sodium Ethanesulfonate is the sodium salt of ethanesulfonic acid. The ethanesulfonate anion (CH₃CH₂SO₃⁻) is the conjugate base of a strong acid (ethanesulfonic acid, pKa ~ -1.68)[1]. This inherent stability, arising from the effective delocalization of the negative charge across the three oxygen atoms of the sulfonate group, renders it a poor nucleophile and a very stable anion. Consequently, sodium ethanesulfonate is a chemically robust and relatively inert compound under typical laboratory conditions. Its primary applications in the pharmaceutical industry are as a counterion to form stable, water-soluble salts of basic drug molecules and as a buffering agent.

This compound , in contrast, is a sulfonate ester. Specifically, it is the methyl ester of methoxycarbonylsulfonic acid. The key functional group here is the sulfonate ester linkage (R-SO₂-OR'). This configuration dramatically alters the reactivity profile compared to the simple sulfonate salt. The carbon atom alpha to the sulfonate group is attached to an excellent leaving group, the methoxycarbonylmethanesulfonate anion. This structural feature transforms the molecule into a potent electrophile, susceptible to attack by nucleophiles.

Below is a comparative table summarizing the key properties of these two compounds.

PropertyThis compoundSodium Ethanesulfonate
Synonyms Sodium (carbomethoxy)methane sulfonateSodium ethylsulfonate
CAS Number 29508-16-55324-47-0
Molecular Formula C₃H₅NaO₅SC₂H₅NaO₃S
Molecular Weight 176.13 g/mol [2]132.11 g/mol [3]
Chemical Class Sulfonate EsterAlkyl Sulfonate Salt
Key Functional Group -SO₂-O-CH₂--SO₃⁻ Na⁺
Predicted Reactivity Electrophilic (Alkylating Agent)Largely Inert (Stable Anion)

A Tale of Two Reactivities: Electrophilic Alkylation vs. Anionic Stability

The fundamental difference in the chemical nature of a sulfonate ester versus a sulfonate salt dictates their participation in chemical reactions.

This compound: An Effective Alkylating Agent

Sulfonate esters are widely recognized as effective alkylating agents in organic synthesis[4]. The sulfonate group is an excellent leaving group due to the stability of the resulting sulfonate anion, which is the conjugate base of a strong acid[4][5]. The reactivity of sulfonate esters in nucleophilic substitution reactions generally follows the order: triflates > tosylates > mesylates, which correlates with the acidity of the corresponding sulfonic acids[4].

The reactivity of this compound stems from its ability to act as an electrophile in Sₙ2 reactions. A nucleophile will attack the methylene carbon, displacing the methoxycarbonylmethanesulfonate anion.

Diagram: Nucleophilic Substitution on this compound

G cluster_0 Solution Preparation cluster_1 Reaction Initiation cluster_2 Monitoring and Analysis cluster_3 Data Interpretation A Prepare equimolar aqueous solutions of This compound and Sodium Ethanesulfonate B Add 1 M NaOH to each solution to achieve a final pH of 12 A->B C Maintain constant temperature (e.g., 50 °C) B->C D Withdraw aliquots at regular time intervals (t = 0, 1, 2, 4, 8, 24 hours) C->D E Quench the reaction by neutralizing with acid D->E F Analyze samples by HPLC to quantify the concentration of the starting material E->F G Plot concentration vs. time for both compounds F->G H Determine the rate of hydrolysis G->H

Sources

A Comparative Guide to Sulfomethylating Agents: An In-Depth Analysis of Sodium 2-Methoxy-2-oxoethanesulfonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of the sulfomethyl group (—CH₂SO₃H) can be a critical step in modifying the polarity, solubility, and biological activity of molecules. Sodium 2-Methoxy-2-oxoethanesulfonate has been utilized for this purpose, but a thorough evaluation of its performance against viable alternatives is essential for optimizing synthetic routes. This guide provides a comprehensive comparison of this compound and its primary alternative, the in-situ generation of hydroxymethanesulfonate from formaldehyde and sulfite salts. Additionally, it explores sulfobutylation as a mechanistically distinct alternative for introducing a sulfoalkyl group.

Introduction to Sulfomethylation and Key Reagents

Sulfomethylation is the chemical process of introducing a sulfomethyl group onto a substrate. This functionalization is particularly valuable in medicinal chemistry and material science for enhancing the aqueous solubility of drug candidates and modifying the properties of polymers.

This compound (Structure 1), also known as sodium methoxycarbonylmethylsulfonate, is a sulfomethylating agent that offers a masked form of the sulfomethyl group.[1] Its ester functionality provides a handle for potential further transformations, though it is primarily used to deliver the sulfomethyl moiety.

Structure of this compoundStructure 1: this compound

The most common and economically favorable alternative is the in-situ formation of sodium hydroxymethanesulfonate from the reaction of formaldehyde with sodium bisulfite, sodium sulfite, or sodium metabisulfite.[2][3][4][5][6][7] This adduct serves as the active sulfomethylating agent in what is often a one-pot reaction with the substrate.

Comparative Analysis of Sulfomethylating Agents

The choice of a sulfomethylating agent is dictated by several factors, including the nature of the substrate, desired reaction conditions, and scalability. Below is a comparative overview of this compound and the formaldehyde/sulfite system.

FeatureThis compoundFormaldehyde and Sulfite/Bisulfite
Reagent Form SolidFormaldehyde (aqueous solution), Sulfite/Bisulfite (solid)
Active Species Methoxycarbonylmethylsulfonate anionHydroxymethanesulfonate anion (formed in situ)
Substrate Scope Amines, Phenols, Active Methylene CompoundsAmines, Phenols, Lignin, Active Methylene Compounds
Reaction Conditions Generally requires heatingCan often be performed at room temperature or with moderate heating
Byproducts MethanolWater
Handling & Safety Stable solid.Formaldehyde is a known carcinogen and respiratory irritant. Sulfites can release SO₂ gas upon acidification.
Cost-Effectiveness Generally higher costHighly cost-effective due to inexpensive starting materials
Environmental Impact Data not widely available.Formaldehyde is a significant environmental concern.[8] Sulfites are generally considered to have lower environmental impact.

Experimental Data and Performance Comparison

Direct, side-by-side comparative studies under identical conditions are scarce in the literature. However, by examining typical reaction protocols for similar substrates, we can infer performance differences.

Sulfomethylation of Phenols

The sulfomethylation of phenols typically occurs at the ortho position.

  • Formaldehyde/Sulfite System: The reaction of phenol with formaldehyde and sodium sulfite can yield both mono- and di-sulfomethylated products. The reaction is often carried out in an aqueous alkaline solution at elevated temperatures (e.g., 90-95°C) for several hours.[5][7][9] Yields can be moderate to good, but the reaction may require careful control to minimize the formation of phenol-formaldehyde resins.[7]

  • This compound: While specific examples are less common in readily available literature, the reaction would likely proceed under similar conditions, potentially offering better control over the degree of substitution due to the pre-formed nature of the reagent.

Sulfomethylation of Amines

The reaction with amines leads to the formation of N-sulfomethylated products.

  • Formaldehyde/Sulfite System: This is a well-established method for the synthesis of aminomethanesulfonates. The reaction mechanism involves the initial formation of an N-(hydroxymethyl)amine, which then reacts with sulfite. The rate-determining step is pH-dependent.[10]

  • This compound: The reaction would likely proceed via nucleophilic attack of the amine on the methylene group, with the methoxycarbonylsulfonate acting as a leaving group. This may offer a pathway that avoids the complexities of the formaldehyde-amine equilibrium.

Alternative Approach: Sulfobutylation

For applications where a longer alkyl spacer between the substrate and the sulfonate group is desired, sulfobutylation presents a viable alternative. This is particularly relevant in the modification of polymers like lignin, where it has been shown to be a more environmentally friendly option compared to sulfomethylation due to the avoidance of formaldehyde.[8]

The key reagent for sulfobutylation is 1,4-butanesultone . This reagent reacts with nucleophiles, such as the hydroxyl groups of lignin, under alkaline conditions to introduce a sulfobutyl group.[8]

FeatureSulfomethylation (Formaldehyde/Sulfite)Sulfobutylation (1,4-butanesultone)
Reagent Formaldehyde and sodium sulfite/bisulfite1,4-butanesultone
Functional Group -CH₂SO₃⁻-(CH₂)₄SO₃⁻
Key Advantage Low costAvoids formaldehyde, introduces a longer, more hydrophobic spacer
Key Disadvantage Use of toxic formaldehydeHigher cost of 1,4-butanesultone

Experimental Protocols

The following are representative, detailed protocols for the sulfomethylation of a model phenol using both the formaldehyde/sulfite system and a proposed method for this compound.

Protocol 1: Sulfomethylation of 2-Naphthol using Formaldehyde and Sodium Sulfite

This protocol is adapted from established procedures for the sulfomethylation of phenols.[9]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-Naphthol and Sodium Sulfite in water B Add Formaldehyde solution A->B C Heat the mixture at 95°C for 4 hours B->C D Cool the reaction mixture C->D E Acidify with HCl D->E F Filter the precipitate E->F G Wash with brine and dry F->G

Sulfomethylation of 2-Naphthol Workflow

Materials:

  • 2-Naphthol

  • Sodium sulfite (anhydrous)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Saturated sodium chloride solution (brine)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 14.4 g (0.1 mol) of 2-naphthol and 15.1 g (0.12 mol) of anhydrous sodium sulfite in 100 mL of distilled water.

  • To the stirred solution, add 9.7 mL (0.12 mol) of a 37% aqueous formaldehyde solution.

  • Heat the reaction mixture to 95°C and maintain this temperature with stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the cooled solution until the pH is acidic, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold brine and then with a small amount of cold distilled water.

  • Dry the product under vacuum to yield sodium 2-hydroxy-1-naphthylmethanesulfonate.

Protocol 2: Proposed Sulfomethylation of 2-Naphthol using this compound

This is a proposed protocol based on the expected reactivity of the reagent.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-Naphthol and this compound in a suitable solvent (e.g., DMF) B Add a non-nucleophilic base (e.g., DBU) A->B C Heat the mixture at 100°C for 6 hours B->C D Cool the reaction mixture C->D E Quench with water and extract with an organic solvent D->E F Purify by column chromatography or recrystallization E->F

Proposed Sulfomethylation with this compound

Materials:

  • 2-Naphthol

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1.44 g (10 mmol) of 2-naphthol and 2.1 g (12 mmol) of this compound in 20 mL of anhydrous DMF.

  • Add 1.8 mL (12 mmol) of DBU to the solution.

  • Heat the reaction mixture to 100°C and stir for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into 100 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

Safety and Handling

ReagentKey HazardsRecommended Precautions
This compound May cause skin and eye irritation.Wear standard personal protective equipment (PPE), including gloves and safety glasses.
Formaldehyde Toxic, known human carcinogen, respiratory irritant, flammable.Work in a well-ventilated fume hood. Use appropriate PPE, including gloves, safety glasses, and a lab coat.
Sodium Sulfite/Bisulfite May release toxic SO₂ gas upon contact with acids. May cause respiratory irritation.Avoid contact with acids. Work in a well-ventilated area. Wear standard PPE.
1,4-Butanesultone Alkylating agent, suspected carcinogen.Handle with extreme care in a fume hood. Wear appropriate PPE.

Conclusion

For researchers and drug development professionals, the choice of a sulfomethylating agent requires a careful balance of reactivity, cost, safety, and environmental impact.

  • This compound offers a potentially more controlled and milder route to sulfomethylation, avoiding the use of free formaldehyde. However, its higher cost and the limited availability of detailed reaction protocols may be a drawback for large-scale synthesis.

  • The formaldehyde and sulfite/bisulfite system is a highly cost-effective and widely used method for sulfomethylation. Its primary disadvantage is the use of formaldehyde, a hazardous and environmentally regulated substance. This method is well-suited for applications where cost is a major driver and appropriate safety measures can be implemented.

  • Sulfobutylation with 1,4-butanesultone provides a valuable alternative when a longer alkyl spacer is desired and the avoidance of formaldehyde is a priority. While the reagent is more expensive, its potential for creating derivatives with different physicochemical properties makes it an important tool in the synthetic chemist's arsenal.

Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and the available resources and safety infrastructure. This guide provides the foundational information to make an informed decision and to design robust and efficient sulfomethylation strategies.

References

  • AA Blocks. (2025, January 18).
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Formaldehyde sodium bisulfite addition compound.
  • LookChem. (n.d.). Phenol, 2-methoxy-, sodium salt.
  • PubChem. (n.d.).
  • Hosseinpour Feizi, Z., & Fatehi, P. (2020). Using Sulfobutylated and Sulfomethylated Lignin as Dispersant for Kaolin Suspension. Polymers, 12(9), 2057.
  • Gao, W., et al. (2018). Preparation of Lignosulfonates from Biorefinery Lignins by Sulfomethylation and Their Application as a Water Reducer for Concrete. Molecules, 23(8), 1937.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (2025, May 20).
  • Sigma-Aldrich. (n.d.). Formaldehyde-sodium bisulfite adduct 95%.
  • Wang, Y., et al. (2022). Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin with High Dispersion Stability. Polymers, 14(21), 4729.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: Sodium Formaldehyde Bisulfite.
  • Williams, D. L. (2012). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Durham e-Theses.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reactions with phenols.

Sources

A Cost-Benefit Analysis of Sodium 2-Methoxy-2-oxoethanesulfonate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances reactivity, cost, safety, and environmental impact. This guide provides an in-depth technical comparison of Sodium 2-Methoxy-2-oxoethanesulfonate, a functionalized sulfonate, with established alternatives for the introduction of sulfonate moieties in organic synthesis. Due to the limited direct experimental data on this specific reagent, this analysis is built upon a plausible synthetic route and a hypothesized application, offering a framework for its evaluation in practical research settings.

Introduction to this compound: Structure and Potential Utility

This compound, with the chemical structure presented below, is a bifunctional molecule containing both a sulfonate group and a methyl ester. This unique combination suggests its potential utility in several synthetic transformations, primarily as a nucleophile to introduce the methoxycarbonylmethylsulfonyl group or as a precursor to a novel sulfonylating agent.

Caption: Structure of this compound.

Given its structure, a primary hypothetical application is its use as a nucleophile in substitution reactions to introduce the -CH(CO₂Me)SO₃⁻ functionality, a building block that could be valuable in the synthesis of specialized surfactants, ionic liquids, or as a polar modifier in drug candidates.

Hypothetical Synthesis of this compound

A feasible and cost-effective synthesis of this compound would likely involve the reaction of methyl chloroacetate with sodium sulfite in an aqueous medium. This reaction is a nucleophilic substitution where the sulfite ion displaces the chloride ion.[1]

G cluster_0 Synthetic Pathway A Methyl Chloroacetate C This compound A->C + Na₂SO₃ (aq) B Sodium Sulfite B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl chloroacetate (>98%)

  • Sodium sulfite (anhydrous, >98%)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.1 equivalents) in deionized water to form a saturated solution.

  • Heat the solution to 60-70°C with stirring.

  • Slowly add methyl chloroacetate (1.0 equivalent) to the heated sodium sulfite solution over a period of 30 minutes.

  • Maintain the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by precipitation with ethanol or by evaporation of the water followed by extraction and purification.

Comparative Analysis with Alternative Reagents

The primary function of this compound in our hypothetical application is to introduce a sulfonate group attached to a carbon atom bearing an ester. We will compare this approach with two established methods for sulfonation: direct sulfonation with sodium bisulfite and sulfoxidation.

Alternative 1: Direct Sulfonation with Sodium Bisulfite

Sodium bisulfite (NaHSO₃) is a common and inexpensive reagent for introducing a sulfonate group onto an activated carbon center, such as an alpha-beta unsaturated carbonyl compound or an alkyl halide.

Reaction Scheme:

G cluster_0 Direct Sulfonation A Alkyl Halide (R-X) C Alkyl Sulfonate (R-SO₃Na) A->C + NaHSO₃ B Sodium Bisulfite B->C

Caption: General scheme for direct sulfonation.

Alternative 2: Sulfoxidation

Sulfoxidation involves the reaction of a hydrocarbon with sulfur dioxide and oxygen, typically initiated by UV light, to introduce a sulfonic acid group. This method is often used for the production of alkyl sulfonates from alkanes.

Reaction Scheme:

G cluster_0 Sulfoxidation A Alkane (R-H) C Alkyl Sulfonic Acid (R-SO₃H) A->C + SO₂/O₂ (UV light) B SO₂ + O₂ B->C

Caption: General scheme for sulfoxidation.

Performance Comparison

As direct experimental data for this compound is unavailable, the performance comparison is based on the anticipated reactivity and known characteristics of the alternative methods.

FeatureThis compoundDirect Sulfonation (Sodium Bisulfite)Sulfoxidation
Reaction Scope Specific for introducing the methoxycarbonylmethylsulfonyl group.Broader scope, applicable to various activated substrates.Primarily for alkanes, can lead to mixtures of isomers.
Regioselectivity High, as the functionality is pre-defined in the reagent.High for activated substrates.Generally low, leading to a mixture of products.
Reaction Conditions Likely mild to moderate (60-90°C).Varies depending on the substrate, can require elevated temperatures.Requires specialized equipment (UV reactor) and handling of gaseous reagents.
Byproducts Sodium chloride.Depends on the substrate and reaction conditions.Can produce various oxidized byproducts.

Cost-Benefit Analysis

The economic viability of a reagent is a crucial factor in its adoption. This analysis provides an estimated cost comparison based on the prices of the starting materials for the hypothetical synthesis of this compound and the bulk prices of the alternative reagents.

Reagent/Starting MaterialFormEstimated Bulk Price (USD/kg)Source
Methyl ChloroacetateLiquid1.50 - 3.00[2]
Sodium SulfiteSolid0.50 - 1.00[3]
Sodium BisulfiteSolid0.40 - 0.80[4]

Cost Estimation for this compound (per kg):

Assuming a stoichiometric reaction and a high yield, the raw material cost to produce 1 kg of this compound would be in the range of $1.00 - $2.50 . This is a simplified estimation and does not include costs for energy, labor, purification, and waste disposal.

Cost Comparison:

MethodReagent Cost (USD/kg)AdvantagesDisadvantages
This compound Estimated raw material cost: $1.00 - $2.50High specificity; introduces a functionalized moiety in one step.Not commercially available in bulk; synthesis required.
Direct Sulfonation (Sodium Bisulfite) $0.40 - $0.80Very low cost; readily available.May require harsher conditions; limited to certain substrates.
Sulfoxidation Varies significantly with feedstock and processCan utilize inexpensive alkane feedstocks.Low selectivity; requires specialized equipment; potential for complex product mixtures.

Analysis:

From a purely raw material cost perspective, direct sulfonation with sodium bisulfite is the most economical option. However, the value of this compound lies in its potential for high selectivity and the introduction of a more complex functional group in a single step. For the synthesis of highly specialized molecules where the methoxycarbonylmethylsulfonyl group is a key structural feature, the additional cost of synthesizing this reagent could be justified by a more streamlined and efficient overall synthetic route, potentially leading to higher overall yields and purity of the final product.

Safety and Environmental Considerations

The handling of any chemical reagent requires strict adherence to safety protocols. Sulfonate-containing compounds and the processes to synthesize them have specific safety and environmental considerations.

AspectThis compoundDirect Sulfonation (Sodium Bisulfite)Sulfoxidation
Safety Hazards Expected to be an irritant. The precursor, methyl chloroacetate, is toxic and a lachrymator.[5]Sodium bisulfite is a reducing agent and can release sulfur dioxide upon contact with acids.Involves handling of toxic and corrosive gases (SO₂). The reaction can be exothermic and requires careful control.[6]
Environmental Impact The synthesis generates sodium chloride as a byproduct. Organosulfonates are generally biodegradable.[4]The process can generate sulfite-containing wastewater.The use of SO₂ contributes to acid rain if not properly scrubbed. The process can generate a variety of byproducts that may require treatment.[6]

General Handling Precautions for Sulfonate Reagents:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dusts or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion and Future Outlook

This compound presents itself as a potentially valuable reagent for the targeted introduction of the methoxycarbonylmethylsulfonyl moiety. While not yet a common commodity chemical, its synthesis from readily available and inexpensive starting materials, methyl chloroacetate and sodium sulfite, suggests that it could be an economically viable option for specialized applications.

The primary advantage of using this pre-functionalized reagent lies in its potential for high selectivity and a more convergent synthetic strategy. This can be particularly beneficial in complex, multi-step syntheses where achieving high yields and purity is paramount.

For broader and less specific sulfonation needs, direct sulfonation with sodium bisulfite remains the more cost-effective choice. Sulfoxidation, while utilizing cheap feedstocks, is generally less suitable for fine chemical synthesis due to its lack of selectivity.

Further research is warranted to explore the reactivity and applications of this compound. The development of detailed experimental protocols and performance data in various synthetic contexts will be crucial for its adoption by the chemical research and development community. If its utility in high-value applications can be demonstrated, it has the potential to become a valuable tool in the synthetic chemist's arsenal.

References

  • Google Patents. (n.d.). CN104151164A - Method for preparing methyl chloroacetate.
  • Google Patents. (n.d.). CN102875378A - Synthetic method of methyl chloroacetate.
  • Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Google Patents. (n.d.). US5616782A - Method of producing alkyl sulfoacetate compositions.
  • RSC Publishing. (2022). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)
  • Patsnap. (n.d.). Method for preparing methyl chloroacetate - Eureka. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from [Link]

  • Sajjadi, M., Nasrollahzadeh, M., & Sattari, M. R. (2024). Sulfonic acid functionalized cellulose-derived (nano)materials: Synthesis and application. Advances in Colloid and Interface Science, 328, 103158.
  • ACS Publications. (2022). Organosulfates in Ambient Aerosol: State of Knowledge and Future Research Directions on Formation, Abundance, Fate, and Importance. Environmental Science & Technology.
  • Google Patents. (n.d.). US20090306418A1 - Process for Preparing Alpha-Sulfo-Fatty Acid Ester Salt Surfactants.
  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • ACS Publications. (2022). Organosulfates in Ambient Aerosol: State of Knowledge and Future Research Directions on Formation, Abundance, Fate, and Importance | Environmental Science & Technology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

  • ACP. (2024). Organosulfate produced from consumption of SO3 speeds up sulfuric acid–dimethylamine atmospheric nucleation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). EP0644185A1 - Sulfonation of fatty acid esters.
  • ResearchGate. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2019). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • DOI. (n.d.). Organosulfates in Ambient Aerosol: State of Knowledge and Future Research Directions on Formation, Abundance, Fate, and Importan. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Organosulfate. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Tapioca pearl. Retrieved from [Link]

  • Tradeindia. (n.d.). Methyl Chloro Acetate In Vapi - Prices Manufacturers & Suppliers. Retrieved from [Link]

  • Univar Solutions. (n.d.). Sodium Sulfite, Technical Grade, Crystal, 50 lb Bag. Retrieved from [Link]

Sources

"spectroscopic comparison of Sodium 2-Methoxy-2-oxoethanesulfonate and its derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Comparison of Sodium 2-Methoxy-2-oxoethanesulfonate and Its Derivatives

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. Spectroscopic techniques offer a powerful, non-destructive suite of tools for elucidating molecular structure, verifying purity, and monitoring chemical transformations. This guide provides an in-depth spectroscopic comparison of this compound and several of its key derivatives, offering insights into how subtle structural modifications manifest in their respective spectra.

Introduction to this compound

This compound, with the chemical formula C₃H₅NaO₅S, is an organic sodium salt containing both a sulfonate group and a methyl ester.[1] Its structure presents distinct functional groups that provide clear, interpretable signals across various spectroscopic platforms. Understanding the baseline spectrum of this parent compound is crucial for identifying and characterizing its derivatives, which may be synthesized to modulate its chemical or physical properties.

This guide will focus on three primary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Infrared (IR) Spectroscopy : To identify the vibrational frequencies of key functional groups.

  • Mass Spectrometry (MS) : To determine the mass-to-charge ratio of the parent molecule and its fragments.

We will compare the parent compound with three representative derivatives:

  • Derivative A: Sodium 2-Ethoxy-2-oxoethanesulfonate : An ethyl ester analogue to observe the effect of extending the alkyl chain.

  • Derivative B: 2-Hydroxy-2-oxoethanesulfonic acid : The hydrolyzed carboxylic acid form.

  • Derivative C: Sodium 2-Amino-2-oxoethanesulfonate : An amide analogue, replacing the methoxy group with an amino group.

Visualizing the Core Structures

The chemical structures of the parent compound and its derivatives form the basis of our spectroscopic comparison.

Caption: Chemical structures of the parent compound and its derivatives.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The deshielding effect of nearby electronegative atoms, like oxygen and sulfur, is a key determinant of chemical shifts.[2]

¹H NMR Predicted Chemical Shifts (δ, ppm)

CompoundMethylene (-CH₂-) ProtonsMethyl/Ethyl (-CH₃, -CH₂CH₃) ProtonsOther Protons
Parent Compound ~3.8 - 4.2 (s)~3.7 (s, 3H)-
Derivative A ~3.8 - 4.2 (s)~4.2 (q, 2H), ~1.3 (t, 3H)-
Derivative B ~3.9 - 4.3 (s)-~10-12 (br s, 1H, COOH)
Derivative C ~3.7 - 4.1 (s)-~7.5-8.5 (br s, 2H, NH₂)

Analysis of ¹H NMR Data:

  • Methylene Protons : The protons on the carbon between the sulfonate and carbonyl groups appear as a singlet in all compounds. Their chemical shift is significantly downfield due to the strong electron-withdrawing effects of both adjacent functional groups.

  • Ester Group Protons : In the parent compound, the methoxy group gives a sharp singlet around 3.7 ppm. For Derivative A, this is replaced by a quartet (from the -OCH₂- group) and a triplet (from the -CH₃ group), a classic ethyl group pattern.

  • Exchangeable Protons : Derivative B exhibits a very broad singlet at a high chemical shift (10-12 ppm), characteristic of a carboxylic acid proton. Derivative C shows a broad signal for the two amide protons. The broadness is due to chemical exchange and quadrupole effects from the nitrogen atom.

¹³C NMR Predicted Chemical Shifts (δ, ppm)

CompoundCarbonyl Carbon (C=O)Methylene Carbon (-CH₂-)Ester/Amide Carbons
Parent Compound ~168-172~55-60~52 (OCH₃)
Derivative A ~168-172~55-60~61 (OCH₂), ~14 (CH₃)
Derivative B ~172-176~55-60-
Derivative C ~170-175~56-61-

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon : The carbonyl carbon is highly deshielded in all derivatives, appearing between 168-176 ppm. The exact position is sensitive to the substituent on the oxygen/nitrogen.

  • Methylene Carbon : The chemical shift of the methylene carbon remains relatively consistent across the series, as its immediate environment (between C=O and SO₃⁻) is unchanged.

  • Ester Carbons : The methoxy carbon in the parent compound is found around 52 ppm.[3] In Derivative A, the ethoxy carbons appear at approximately 61 ppm and 14 ppm for the OCH₂ and CH₃ groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is exceptionally useful for identifying functional groups.[4][5][6]

Key IR Absorption Frequencies (cm⁻¹)

CompoundS=O Stretch (Sulfonate)C=O Stretch (Carbonyl)C-O StretchO-H / N-H Stretch
Parent Compound ~1200-1220 & ~1050-1070~1735-1750~1300-1000-
Derivative A ~1200-1220 & ~1050-1070~1730-1745~1300-1000-
Derivative B ~1200-1220 & ~1050-1070~1700-1725~1300-1200~2500-3300 (very broad)
Derivative C ~1200-1220 & ~1050-1070~1650-1690 (Amide I)-~3200-3400 (two bands)

Analysis of IR Data:

  • Sulfonate Group : All compounds will exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group.[7]

  • Carbonyl Group : The C=O stretching frequency is a powerful diagnostic tool. Saturated esters like the parent compound and Derivative A show a strong, sharp peak around 1735-1750 cm⁻¹.[8] In Derivative B, the carboxylic acid's carbonyl peak is slightly lower and often broader due to hydrogen bonding. In Derivative C, the amide carbonyl (Amide I band) appears at a significantly lower wavenumber (1650-1690 cm⁻¹) due to resonance with the nitrogen lone pair.

  • O-H and N-H Stretches : The most dramatic difference is seen in the high-frequency region. Derivative B will show a very broad O-H stretch characteristic of a carboxylic acid. Derivative C will display two distinct, sharper N-H stretching bands for the primary amide.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For these sodium salts, electrospray ionization (ESI) in negative ion mode would be ideal to observe the [M-Na]⁻ anion.

Predicted Mass-to-Charge Ratios (m/z) for [M-Na]⁻

CompoundFormula of AnionCalculated m/zKey Fragmentation Pathways
Parent Compound [C₃H₅O₅S]⁻153.0Loss of •OCH₃ (m/z 122), Loss of CO₂CH₃ (m/z 94)
Derivative A [C₄H₇O₅S]⁻167.0Loss of •OCH₂CH₃ (m/z 122), Loss of CO₂CH₂CH₃ (m/z 94)
Derivative B [C₂H₃O₅S]⁻127.0Loss of •OH (m/z 110), Loss of COOH (m/z 82)
Derivative C [C₂H₄NO₄S]⁻142.0Loss of •NH₂ (m/z 126), Loss of CONH₂ (m/z 98)

Analysis of MS Data:

  • Molecular Ion : The molecular ion peak (as the anion) will clearly differentiate the compounds based on their molecular weights.

  • Fragmentation : The fragmentation patterns provide structural confirmation. A key fragmentation for esters is the cleavage of the C-O bond.[10][11] For the parent compound, the loss of the methoxy radical (•OCH₃) is a likely pathway.[10] Similarly, Derivative A would lose an ethoxy radical. The carboxylic acid (Derivative B) may lose a hydroxyl radical or the entire carboxyl group. The amide (Derivative C) would likely lose an amino radical.

Experimental Protocols & Workflow

Executing these analyses requires careful sample preparation and adherence to standardized protocols.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve Sample in Appropriate Deuterated Solvent (e.g., D₂O for NMR) a1 Acquire ¹H, ¹³C, DEPT NMR Spectra p1->a1 p2 Prepare KBr Pellet or Nujol Mull for IR a2 Record IR Spectrum (4000-400 cm⁻¹) p2->a2 p3 Dissolve Sample in Volatile Solvent (e.g., Methanol) for ESI-MS a3 Acquire ESI-MS Spectrum (Negative Ion Mode) p3->a3 an1 Process NMR Data: - Reference to Standard (TSP) - Integrate Peaks - Assign Chemical Shifts a1->an1 an2 Analyze IR Spectrum: - Identify Key Functional Group Frequencies a2->an2 an3 Analyze Mass Spectrum: - Identify [M-Na]⁻ Peak - Propose Fragmentation Patterns a3->an3 conclusion Structural Confirmation & Comparative Analysis an1->conclusion an2->conclusion an3->conclusion

Caption: A generalized workflow for the spectroscopic analysis of the compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

  • Instrument Setup : Tune and shim the NMR spectrometer according to standard procedures.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

  • Data Processing : Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Mix ~1 mg of the finely ground sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Pellet Formation : Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Background Scan : Place the empty sample holder in the spectrometer and run a background scan.

  • Sample Scan : Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis : Identify the positions (in cm⁻¹) of the major absorption bands and compare them to known correlation tables.

Protocol 3: ESI-Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent, such as a water/methanol mixture.

  • Instrument Setup : Calibrate the mass spectrometer using a known calibration standard. Set the ion source to electrospray ionization (ESI) and the analyzer to negative ion mode.

  • Infusion : Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis : Identify the m/z value corresponding to the [M-Na]⁻ anion and analyze the major fragment ions.

Conclusion

The spectroscopic comparison of this compound and its derivatives reveals a clear and predictable relationship between chemical structure and spectral output.

  • NMR spectroscopy effectively distinguishes between the different alkyl ester groups and identifies the presence of exchangeable protons in the acid and amide derivatives.

  • IR spectroscopy provides unambiguous confirmation of the key functional group transformations, particularly the shift in the carbonyl stretching frequency from ester to carboxylic acid to amide.

  • Mass spectrometry confirms the molecular weight of each compound and offers structural insights through characteristic fragmentation patterns.

By employing this multi-technique approach, researchers can confidently verify the identity, purity, and structure of these and other related compounds, ensuring the integrity and reproducibility of their scientific work.

References

  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.). Oleic methyl ester fragmentation patterns. Retrieved January 18, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved January 18, 2026, from [Link]

  • AIP Publishing. (n.d.).
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 18, 2026.
  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 18, 2026.
  • Semantic Scholar. (1981). 1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

  • CONICET. (2005).
  • PubChem. (n.d.). Sodium;2-[2-(2-oxoethoxy)ethoxy]ethanesulfonate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Main peaks of 1 H NMR and 13 C NMR spectra of sulphonated polyamideimide. Retrieved January 18, 2026, from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Sodium 2-ethoxy-2-oxoethane-1-sulfonate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 Spectroscopic data (cm -1 ) taken from IR spectra for sodium.... Retrieved January 18, 2026, from [Link]

  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic data for sodium 2-methoxycinnamylidenepyruvate and for its compounds with light trivalent lanthanides; FTIR spectra / cm -1 .... Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic data for sodium 4-methoxybenzoate and compounds with some bivalent metal ions. IR spectra/cm -1. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-(Bis(2-hydroxyethyl)amino)ethanesulphonic acid. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • US EPA. (n.d.). Ethanesulfonic acid, 2-hydroxy- - Substance Details. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved January 18, 2026, from [Link]

  • Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho.... Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This is particularly true for novel compounds like Sodium 2-Methoxy-2-oxoethanesulfonate, where uncharacterized impurities can lead to erroneous biological data or unpredictable behavior in downstream applications. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the purity of this compound, moving beyond procedural lists to explain the scientific rationale behind each experimental choice.

The Criticality of Purity for this compound

This compound (molecular formula C₃H₅NaO₅S) is an organic salt whose utility in research and development hinges on its structural integrity and freedom from contaminants.[1] Potential impurities can arise from various stages of its synthesis, including unreacted starting materials, byproducts from side reactions, or degradation products. A robust analytical strategy is therefore essential to ensure that the observed biological or chemical activity is attributable to the target compound alone.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple orthogonal methods, each probing different physicochemical properties of the molecule. This guide will focus on a logical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary tools for structural confirmation and impurity profiling.

Part 1: Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural identification of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom in the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A First Look at the Molecular Scaffold

Rationale: ¹H NMR provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of each proton signal offer a wealth of structural information.

Expected ¹H NMR Spectrum (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.8Singlet3H-OCH₃ (Methoxy protons)The methoxy group protons are in a distinct chemical environment and appear as a singlet, typically in the 3.5-4.0 ppm range.[2]
~3.5Singlet2H-CH₂- (Methylene protons)The methylene protons adjacent to the sulfonate group are also expected to be a singlet, shifted downfield due to the electron-withdrawing effect of the sulfonate and carbonyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterium oxide (D₂O). The use of D₂O is crucial as it is NMR-silent in the proton region and will not obscure the analyte signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure good signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (D₂O at ~4.79 ppm).

  • Analysis: Integrate the peaks to determine the relative ratios of the protons. Analyze the chemical shifts and multiplicities to confirm the expected structure.

¹³C NMR Spectroscopy: Confirming the Carbon Framework

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is an essential tool for confirming the presence of all carbon atoms and identifying potential carbon-containing impurities.

Expected ¹³C NMR Spectrum (in D₂O):

Chemical Shift (ppm)AssignmentRationale
~170C=O (Carbonyl carbon)The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.
~55-OCH₃ (Methoxy carbon)The methoxy carbon typically resonates in the 50-60 ppm region.[3]
~50-CH₂- (Methylene carbon)The methylene carbon adjacent to the sulfonate group will be shifted downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing and Analysis: Process the data as with ¹H NMR. Compare the observed chemical shifts to the expected values to confirm the carbon framework.

²³Na NMR Spectroscopy: Investigating the Counter-ion

Rationale: As a sodium salt, ²³Na NMR can be employed to confirm the presence and the chemical environment of the sodium counter-ion. The chemical shift and linewidth of the ²³Na signal can provide information about ion-pairing and the overall ionic nature of the compound.[4]

Expected ²³Na NMR Spectrum (in D₂O): A single, relatively sharp resonance is expected, with a chemical shift close to that of a standard reference like 0.1 M NaCl in D₂O.[4]

Part 2: Orthogonal Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

While NMR provides excellent structural information, LC-MS is a highly sensitive technique for detecting and quantifying impurities, even at trace levels.[5] The combination of liquid chromatography for separation and mass spectrometry for detection provides a powerful tool for purity assessment.[5][6]

Method Development Considerations for a Highly Polar Analyte

This compound is a highly polar, ionic compound, which presents challenges for traditional reversed-phase HPLC.[7]

  • Stationary Phase Selection: A standard C18 column may not provide sufficient retention. Alternative stationary phases such as those designed for polar analytes (e.g., polar-embedded or polar-endcapped phases) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are better alternatives.

  • Mobile Phase Optimization: For reversed-phase chromatography, highly aqueous mobile phases will be necessary. The addition of an ion-pairing reagent (e.g., tetra-n-butylammonium) can improve peak shape and retention. For HILIC, a high percentage of organic solvent (typically acetonitrile) is used with a small amount of aqueous buffer.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) is the most suitable ionization technique. Due to the presence of the sulfonate group, the compound is expected to ionize well in negative ion mode, detecting the [M-Na]⁻ ion.

Proposed LC-MS Method:

ParameterConditionRationale
Column HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)Provides good retention for highly polar analytes.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0A volatile buffer compatible with mass spectrometry.
Mobile Phase B AcetonitrileThe strong solvent in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA gradient elution is necessary to separate potential impurities with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 2 µL
Ionization Mode ESI NegativeTo detect the deprotonated molecule [M-Na]⁻.
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)Provides accurate mass measurements for confident identification of the parent compound and any impurities.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 10 µg/mL with the initial mobile phase conditions.

  • Instrument Setup: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Data Acquisition: Inject the sample and acquire data in full scan mode to detect all ions. If specific impurities are expected, a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed for higher sensitivity.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the [M-Na]⁻ ion of this compound (C₃H₅O₅S⁻, m/z 153.0).

    • Calculate the purity by dividing the peak area of the main component by the total area of all detected peaks.

    • Attempt to identify any impurity peaks by their accurate mass and fragmentation patterns (if MS/MS data is acquired).

Part 3: Identifying and Characterizing Potential Impurities

A comprehensive purity analysis requires an understanding of the potential impurities that may be present. Based on a likely synthesis route involving the reaction of a haloacetate with sodium sulfite followed by methylation, the following impurities should be considered:

Potential ImpurityStructureRationale for Presence
Sodium 2-hydroxy-2-oxoethanesulfonate HO-C(=O)-CH₂-SO₃NaIncomplete methylation of the carboxylic acid precursor.
Sodium Sulfite Na₂SO₃Unreacted starting material.
Dimethyl Sulfate or Methyl Iodide (CH₃)₂SO₄ or CH₃IResidual methylating agent (highly toxic and must be confirmed absent).
Sodium 1,2-Ethanedisulfonate NaO₃S-CH₂-CH₂-SO₃NaA potential byproduct if ethylene-based starting materials are used.
Methanol CH₃OHResidual solvent from the methylation step.

The developed LC-MS method should be capable of separating these potential impurities from the main compound.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_nmr Structural Confirmation (NMR) cluster_lcms Purity & Impurity Profiling (LC-MS) cluster_decision Final Purity Assessment synthesis Synthesized Sodium 2-Methoxy-2-oxoethanesulfonate nmr_h1 ¹H NMR Analysis synthesis->nmr_h1 lcms_dev LC-MS Method Development (HILIC, ESI-) synthesis->lcms_dev nmr_c13 ¹³C NMR Analysis nmr_h1->nmr_c13 nmr_na23 ²³Na NMR Analysis nmr_c13->nmr_na23 purity_spec Purity Specification Met? nmr_na23->purity_spec lcms_analysis LC-MS Purity Assay lcms_dev->lcms_analysis impurity_id Impurity Identification (Accurate Mass & MS/MS) lcms_analysis->impurity_id impurity_id->purity_spec decision Pass / Fail purity_spec->decision

Sources

A Senior Application Scientist's Guide to Sodium 2-Methoxy-2-oxoethanesulfonate and its Analogs as Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the efficiency, yield, and scalability of synthetic routes. This guide provides an in-depth technical comparison of Sodium 2-Methoxy-2-oxoethanesulfonate and its close structural analog, Sodium 2-ethoxy-2-oxoethanesulfonate, as versatile alkylating agents in organic synthesis. By examining their synthesis, physicochemical properties, and reactivity in a common application, this document aims to equip you with the necessary insights to make informed decisions for your synthetic challenges.

Introduction to α-Alkoxycarbonyl-α-alkanesulfonates

This compound belongs to a class of compounds characterized by a sulfonate group and an ester functionality on the same carbon atom. This unique structural motif renders them effective alkylating agents in nucleophilic substitution reactions. The sulfonate moiety is an excellent leaving group, facilitating the transfer of the alkoxycarbonylmethyl group to a nucleophile.

The general structure of these reagents allows for tunable reactivity and physical properties by modifying the alkyl group on the ester. In this guide, we will focus on the methyl and ethyl esters as representative examples to illustrate the subtle yet important differences in their characteristics and performance.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these reagents is essential for their handling, storage, and application in specific reaction conditions. The following table summarizes the key computed and available experimental properties of this compound and its ethoxy analog.

PropertyThis compoundSodium 2-ethoxy-2-oxoethanesulfonate
Molecular Formula C₃H₅NaO₅S[1]C₄H₇NaO₅S
Molecular Weight 176.13 g/mol [1]190.15 g/mol
CAS Number 29508-16-5[1]22128-42-3
Appearance White to off-white solid (predicted)White to off-white solid or powder
Solubility Expected to be soluble in polar solventsSoluble in polar solvents
Stability Stable under normal conditionsStable under normal conditions

Synthesis of Sodium 2-Alkoxy-2-oxoethanesulfonates

The synthesis of these sulfonate salts is generally achieved through a straightforward and scalable nucleophilic substitution reaction between an α-chloroester and sodium sulfite. This method is advantageous due to the ready availability and relatively low cost of the starting materials.

General Synthesis Pathway

The reaction proceeds via the displacement of the chloride ion from the α-carbon of the ester by the sulfite anion.

Caption: General synthesis of Sodium 2-Alkoxy-2-oxoethanesulfonates.

Detailed Experimental Protocol for Synthesis

This protocol provides a general method for the synthesis of both the methoxy and ethoxy derivatives.

Materials:

  • Methyl chloroacetate or Ethyl chloroacetate

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in deionized water to create a saturated solution.

  • To this stirring solution, add the respective alkyl chloroacetate (methyl or ethyl) in a 1:1.1 molar ratio (alkyl chloroacetate:sodium sulfite).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will be in the aqueous layer.

  • The resulting solution can be concentrated under reduced pressure to precipitate the product. The crude product can be recrystallized from an ethanol/water mixture to yield the purified sodium 2-alkoxy-2-oxoethanesulfonate.

Causality Behind Experimental Choices:

  • The use of a slight excess of sodium sulfite helps to ensure the complete conversion of the alkyl chloroacetate.

  • Water is an effective and environmentally benign solvent for this reaction, readily dissolving the sodium sulfite.

  • Refluxing provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Recrystallization is a standard purification technique for solid organic compounds, removing unreacted starting materials and inorganic byproducts.

Application as an Alkylating Agent: O-Alkylation of Phenols

A common and important application of these reagents is the O-alkylation of phenols to produce aryl ethers, a key transformation in the synthesis of many pharmaceutical compounds and fine chemicals.

Comparative Performance Analysis

The reactivity of this compound and its ethoxy analog as alkylating agents is primarily governed by the nature of the leaving group, which in this case is the sulfonate anion. For these two compounds, the core leaving group structure is very similar, with the only difference being the terminal methyl versus ethyl group on the ester.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This very subtle inductive effect could, in theory, slightly destabilize the departing sulfonate anion in the ethoxy derivative compared to the methoxy derivative. A less stable leaving group would be expected to depart more slowly, leading to a slightly slower reaction rate for the ethoxy analog. However, this effect is generally considered to be minimal.

  • Steric Effects: The difference in steric hindrance between a methoxy and an ethoxy group is also small and is unlikely to have a significant impact on the rate of nucleophilic attack at the methylene carbon.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

The following protocol details a representative procedure for the O-alkylation of 4-methoxyphenol using either this compound or its ethoxy analog.

Caption: Workflow for the O-alkylation of 4-methoxyphenol.

Materials:

  • 4-Methoxyphenol

  • This compound or Sodium 2-ethoxy-2-oxoethanesulfonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • To this stirring mixture, add this compound or Sodium 2-ethoxy-2-oxoethanesulfonate (1.2 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aryl ether.

Self-Validating System:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous solvents and reagents are crucial as the presence of water can hydrolyze the alkylating agent and the product.

  • Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion. An excess ensures complete deprotonation.

  • TLC monitoring allows for the determination of the reaction endpoint, preventing unnecessary heating and potential degradation of the product.

  • The aqueous workup effectively removes the DMF solvent and inorganic salts.

  • Column chromatography provides a reliable method for isolating the pure product from any unreacted starting materials or byproducts.

Conclusion

This compound and its ethoxy analog are effective and readily synthesized alkylating agents for nucleophilic substitution reactions, such as the O-alkylation of phenols. Their performance is largely comparable, with the choice between them often depending on practical considerations like the cost of starting materials. The protocols provided in this guide offer a robust starting point for the synthesis and application of these versatile reagents in your research and development endeavors. By understanding the underlying principles of their reactivity and the rationale behind the experimental procedures, you can confidently incorporate these compounds into your synthetic strategies.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Sodium 2-ethoxy-2-oxoethanesulfonate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Reddit. Why is a methoxygroup a better leaving group than an ethoxygroup? [Link]

  • MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Sodium 2-Methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Laboratory Safety and Operational Integrity

For the diligent researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. This guide provides a comprehensive, technically grounded protocol for the safe management of Sodium 2-Methoxy-2-oxoethanesulfonate, focusing on the critical personal protective equipment (PPE) required, and the subsequent operational and disposal plans. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by mitigating contamination risks.

Understanding the Compound: A Risk-Based Approach to Safety

The primary routes of potential exposure in a laboratory setting are dermal contact, ocular contact, and inhalation of aerosolized particles. Our PPE recommendations are designed to create a robust barrier against these exposure pathways.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical exposure prevention.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory. They provide a seal around the eyes to protect against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide adequate protection from splashes.[3][4][5]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their broad chemical resistance.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using a technique that avoids skin contact and disposed of as hazardous waste.
Body Protection Laboratory CoatA flame-resistant lab coat, fully fastened, provides a critical barrier against accidental spills and contact with contaminated surfaces.[3]
Respiratory Protection Dust Mask or RespiratorWhile the compound is a sodium salt and likely a solid with low volatility, the generation of dust is possible, especially when weighing or transferring the powder. A NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used to prevent inhalation.[5] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Visualizing the PPE Protocol

To ensure clarity and adherence, the following workflow illustrates the mandatory steps for donning and doffing PPE.

PPE_Workflow cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) Don1 1. Lab Coat Don2 2. Dust Mask/Respirator Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Dust Mask/Respirator Doff3->Doff4 Disposal_Pathway cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action Start Waste Generated Solid Solid Waste (Contaminated PPE, Unused Chemical) Start->Solid Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid Solid_Disposal Collect in Labeled Hazardous Waste Container Solid->Solid_Disposal EHS Consult Institutional EHS Guidelines Liquid->EHS Liquid_Disposal Collect in Labeled Hazardous Waste Container Sewer_Disposal Sanitary Sewer (with EHS Approval) EHS->Liquid_Disposal Hazardous EHS->Sewer_Disposal Non-Hazardous

Caption: Chemical Waste Disposal Pathway

By adhering to these protocols, you contribute to a culture of safety and scientific excellence within your laboratory. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.

References

  • Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem. (n.d.).
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 1).
  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. (2022, September 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 16).
  • SAFETY DATA SHEET - Angene Chemical. (2024, November 1).
  • Personal protective equipment for handling Sodium;2-methyl-3-oxobut-1-en-1-olate - Benchchem. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.